molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1

N-[4-(dimethylamino)phenyl]guanidine

Cat. No.: B1305234
CAS No.: 67453-82-1
M. Wt: 178.23 g/mol
InChI Key: NAAHSJLHESEXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]guanidine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHSJLHESEXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388656
Record name N-[4-(dimethylamino)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-82-1
Record name N-[4-(dimethylamino)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-(dimethylamino)phenyl]guanidine, a substituted arylguanidine with potential applications in medicinal chemistry and drug discovery. The guanidinium group is a key pharmacophore in numerous biologically active compounds, and the introduction of a dimethylamino-substituted phenyl ring offers opportunities for modulating physicochemical and pharmacological properties. This document outlines a robust synthetic protocol, details expected analytical characterization data, and discusses the scientific rationale behind the experimental choices, providing a self-validating framework for researchers in the field.

Introduction: The Significance of the Guanidinium Moiety in Drug Design

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a highly basic and polar functional group that is protonated under most physiological conditions. This inherent positive charge allows it to participate in crucial biological interactions, most notably through the formation of strong hydrogen bonds and salt bridges with negatively charged residues in proteins, such as carboxylates and phosphates. This ability to engage in multidentate interactions makes the guanidinium group a privileged scaffold in drug design.

Numerous natural products and synthetic drugs incorporate the guanidine moiety, exhibiting a wide range of biological activities, including antimicrobial, antitumor, and cardiovascular effects.[1] The substitution pattern on the guanidine nitrogen atoms significantly influences the compound's lipophilicity, pKa, and target-binding affinity. The focus of this guide, this compound, combines the versatile guanidinium group with a 4-(dimethylamino)phenyl substituent. The dimethylamino group is a strong electron-donating group, which can influence the electronic properties of the aromatic ring and the basicity of the guanidine core. This modification presents an interesting avenue for the development of novel therapeutic agents.

Synthesis of this compound Hydrochloride

The synthesis of this compound is most effectively achieved through the guanylation of the corresponding aniline, N,N-dimethyl-p-phenylenediamine. A common and reliable method for this transformation is the reaction with cyanamide in the presence of an acid catalyst, which activates the cyanamide for nucleophilic attack by the aniline.[2] The product is typically isolated as a hydrochloride salt, which enhances its stability and handling properties.

Causality Behind Experimental Choices
  • Starting Material: N,N-dimethyl-p-phenylenediamine is a commercially available and relatively inexpensive starting material.[3] Its primary amino group provides the necessary nucleophilicity for the guanylation reaction.

  • Guanylating Agent: Cyanamide is a simple and effective guanylating agent. In the presence of acid, it is protonated to form a more electrophilic species, facilitating the nucleophilic attack by the aniline.

  • Acid Catalyst: Hydrochloric acid serves a dual purpose: it protonates the cyanamide, increasing its reactivity, and it forms the hydrochloride salt of the final product, aiding in its precipitation and purification.[2]

  • Solvent: A polar protic solvent such as ethanol or isopropanol is suitable for this reaction as it can solvate the ionic intermediates and the final hydrochloride salt.

  • Reaction Conditions: Heating the reaction mixture to reflux ensures a sufficient reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N,N-dimethyl-p-phenylenediamine E Combine Reactants in Ethanol A->E B Cyanamide B->E C Hydrochloric Acid C->E D Ethanol D->E F Reflux with Stirring E->F G Monitor by TLC F->G H Cool Reaction Mixture G->H I Filter Precipitate H->I J Wash with Cold Ethanol I->J K Dry under Vacuum J->K L This compound Hydrochloride K->L

Caption: Synthesis workflow for this compound hydrochloride.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq.) in ethanol (10 mL per gram of aniline).

  • Addition of Reagents: To the stirred solution, add a solution of cyanamide (1.2 eq.) in water, followed by the dropwise addition of concentrated hydrochloric acid (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Isolation: After completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound hydrochloride.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended for a comprehensive analysis.

Logical Relationship of Characterization Methods

Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H & ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry EA Elemental Analysis MP Melting Point Target This compound Target->NMR Target->FTIR Target->MS Target->EA Target->MP

Caption: Interrelation of analytical techniques for compound characterization.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound hydrochloride. These values are based on the analysis of structurally similar compounds and theoretical predictions.

Analytical Technique Expected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~2.9 (s, 6H, -N(CH₃)₂), ~6.7 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~7.2 (br s, 4H, -NH₂ and =NH₂⁺)
¹³C NMR (DMSO-d₆)δ (ppm): ~40 (-N(CH₃)₂), ~112 (Ar-C), ~122 (Ar-C), ~140 (Ar-C), ~148 (Ar-C), ~157 (Guanidinium C)
FT-IR (KBr, cm⁻¹)~3400-3100 (N-H stretching), ~1650 (C=N stretching), ~1600 (aromatic C=C stretching), ~1520 (N-H bending)
Mass Spectrometry (ESI+) m/z: Calculated for C₉H₁₅N₄⁺: 179.13. Found: [M+H]⁺ ≈ 179.1
Melting Point Expected to be a high-melting solid, characteristic of a salt.
Elemental Analysis Calculated for C₉H₁₅N₄Cl: C, 50.35%; H, 7.04%; N, 26.09%. Found values should be within ±0.4% of calculated values.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, the broader class of substituted arylguanidines has shown promise in several therapeutic areas.

  • Antimicrobial Agents: The cationic nature of the guanidinium group allows for interaction with negatively charged bacterial cell membranes, leading to membrane disruption and bactericidal activity. The lipophilic aryl substituent can enhance this interaction.

  • Antitumor Agents: Several guanidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves interference with cellular signaling pathways or induction of apoptosis.

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize arginine as a substrate. This makes guanidine-containing molecules potential inhibitors for a variety of enzymes.

Further research into the biological properties of this compound is warranted to explore its potential as a lead compound in these and other therapeutic areas.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. The detailed protocol, based on established chemical principles, offers a reliable starting point for researchers. The expected analytical data serves as a benchmark for the validation of the synthesized compound. The exploration of the potential applications of this molecule, rooted in the known biological activities of related guanidine derivatives, highlights its promise for future drug discovery and development efforts.

References

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{2][3][4]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018(4), M1014. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Berlinck, R. G. S., Burtoloso, A. C. B., & Kossuga, M. H. (2008). The chemistry and biology of organic guanidine derivatives.
  • Ishikawa, T., & Kumamoto, T. (2006). Guanidine-Containing Molecules in Organic Synthesis. Synthesis, (13), 2145-2161.
  • PubChem. (n.d.). N-Phenylguanidine. Retrieved from [Link]

  • Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines. (2016). Molecules, 21(11), 1464. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-[4-(dimethylamino)phenyl]guanidine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation of a target molecule is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity and purity. For a molecule such as this compound, which possesses a unique combination of a substituted aromatic ring and a highly basic guanidinium group, a multi-faceted spectroscopic approach is essential for complete characterization. This guide will delve into the practical application and theoretical underpinnings of NMR, IR, and MS for this purpose.

Molecular Structure of this compound

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound consists of a phenyl ring substituted with a dimethylamino group at the para position, which is in turn attached to a guanidine moiety.

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (N-H).

  • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be employed if necessary.

2. Instrumentation and Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1] Higher field strengths provide better signal dispersion and resolution.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the guanidinium N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0-7.2Doublet2HAromatic protons ortho to the guanidino group
~ 6.6-6.8Doublet2HAromatic protons ortho to the dimethylamino group
~ 4.5-5.5Broad Singlet4HGuanidino N-H protons
~ 2.9Singlet6HDimethylamino (-N(CH₃)₂) protons

Interpretation and Rationale:

  • Aromatic Protons: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating dimethylamino group are expected to be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the guanidino group.

  • Dimethylamino Protons: The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet.

  • Guanidinium Protons: The N-H protons of the guanidine group are often broad due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent or trace amounts of water. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 158-160Guanidinium Carbon (C=N)
~ 150Aromatic Carbon attached to -N(CH₃)₂
~ 125-130Aromatic CH carbons
~ 112-115Aromatic CH carbons
~ 120Aromatic Carbon attached to guanidino group
~ 40Dimethylamino Carbons (-N(CH₃)₂)

Interpretation and Rationale:

  • Guanidinium Carbon: The most downfield signal is attributed to the guanidinium carbon due to its direct attachment to three electronegative nitrogen atoms. This chemical shift is characteristic of guanidines and related compounds.[1][2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the strongly electron-donating dimethylamino group will be significantly shielded and appear at a higher field compared to the other quaternary aromatic carbon. The protonated aromatic carbons will appear in the typical aromatic region.

  • Dimethylamino Carbons: The two methyl carbons are equivalent and will give rise to a single peak in the aliphatic region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will provide a unique fingerprint based on the vibrational frequencies of its constituent bonds.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2. Instrumentation and Data Acquisition:

  • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100 (broad)N-H stretchingGuanidino group
~ 1650-1600C=N stretchingGuanidino group
~ 1600, 1510C=C stretchingAromatic ring
~ 1365C-N stretchingAromatic amine
~ 820C-H out-of-plane bendingpara-disubstituted benzene

Interpretation and Rationale:

  • N-H Stretching: The broad absorption in the 3400-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the guanidine moiety. The broadening is due to hydrogen bonding.[3]

  • C=N Stretching: A strong absorption band around 1650-1600 cm⁻¹ is indicative of the C=N double bond stretching vibration within the guanidinium group.[4]

  • Aromatic C=C Stretching: The absorptions around 1600 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • Aromatic C-N Stretching: The band around 1365 cm⁻¹ corresponds to the stretching vibration of the C-N bond between the aromatic ring and the dimethylamino group.

  • para-Substitution: A strong band around 820 cm⁻¹ is a key indicator of the 1,4- or para-disubstitution pattern of the benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • The addition of a small amount of a volatile acid, such as formic acid, can aid in the protonation of the analyte in positive ion mode.

2. Instrumentation and Data Acquisition:

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and non-volatile molecules like guanidines.

  • Acquire the mass spectrum in positive ion mode, as the basic guanidine and dimethylamino groups are readily protonated.

  • High-Resolution Mass Spectrometry (HRMS) is highly recommended to confirm the elemental composition of the molecular ion.

Expected Mass Spectrum
  • Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₉H₁₄N₄), the expected monoisotopic mass of the neutral molecule is approximately 178.1218 g/mol . Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 179.1296.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. Potential fragmentation pathways could involve cleavage of the C-N bonds or fragmentation of the guanidino group.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (ESI-MS/HRMS) synthesis->ms interpretation Correlate Spectroscopic Data with Molecular Structure nmr->interpretation ir->interpretation ms->interpretation confirmation Unambiguous Structural Confirmation interpretation->confirmation

Figure 2: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately confirm the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent scientific investigations.

References

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the TMG. Retrieved from [Link]

  • Krishnankutty, K., & Ummer, P. (2012). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 28(2), 731-737. Retrieved from [Link]

Sources

Physicochemical properties of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]guanidine

Abstract

This compound is a substituted aromatic guanidine derivative of significant interest in medicinal chemistry and drug development. The presence of a highly basic guanidine group and a tertiary amine imparts unique physicochemical characteristics that govern its solubility, lipophilicity, and interaction with biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of guanidine-containing compounds.

Chemical Identity and Molecular Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity. This compound comprises a phenyl ring substituted with a dimethylamino group at the para position and a guanidine moiety.

  • Molecular Formula: C₉H₁₄N₄

  • Molecular Weight: 178.24 g/mol

  • CAS Number: 67453-82-1[1]

  • Core Functional Groups:

    • Guanidine: A strongly basic group due to the resonance stabilization of its protonated form, the guanidinium cation.

    • N,N-dimethylaniline: A tertiary aromatic amine, which is also basic, though significantly less so than guanidine.

Caption: Molecular structure of this compound.

Ionization Constant (pKa)

The pKa value is a critical parameter that dictates the charge state of a molecule at a given pH. For a molecule with multiple basic centers like this compound, this property profoundly influences solubility, membrane permeability, and receptor binding.

Expertise & Experience: Causality Behind Ionization

This molecule possesses two basic nitrogen centers: the guanidine group and the dimethylamino group.

  • Guanidine Moiety: Guanidine itself is one of the strongest organic bases in water, with a pKa for its conjugate acid (the guanidinium ion) of 13.6.[2] This high basicity arises from the exceptional resonance stabilization of the planar, symmetrical guanidinium cation formed upon protonation, which delocalizes the positive charge across all three nitrogen atoms.[2][3] We can therefore predict that the primary pKa of this compound will be very high, likely in the 12.5-13.5 range. At physiological pH (~7.4), this group will be exclusively in its protonated, cationic form.

  • Dimethylamino Moiety: The tertiary amine on the phenyl ring is analogous to N,N-dimethylaniline, which has a pKa of 5.07. The electron-donating nature of this group slightly increases the basicity compared to aniline (pKa 4.6). Therefore, a second, much lower pKa can be predicted in the range of 4.5-5.5 .

Trustworthiness: Self-Validating Protocol for pKa Determination

Potentiometric titration is a robust and widely used method for pKa determination.[4][5] Its trustworthiness comes from direct measurement of pH changes upon addition of a titrant, allowing for the clear identification of inflection points corresponding to ionization events.

Experimental Protocol: Potentiometric Titration
  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (e.g., 20 mL) of deionized water or a co-solvent system (e.g., water:methanol) if solubility is limited.

    • To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.[4]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[4]

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated combined pH electrode into the solution.

    • To determine both pKa values, perform a biphasic titration. First, acidify the solution to ~pH 2 with 0.1 M HCl.

    • Begin the titration by adding small, precise increments (e.g., 0.02-0.05 mL) of 0.1 M NaOH.

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[4]

    • Continue the titration past the expected equivalence points, up to ~pH 12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the curve, which are most accurately found by analyzing the first or second derivative of the titration plot.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[4]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD)

Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species (neutral and ionized) at a specific pH.

Expertise & Experience: Predicting Lipophilicity

Given that the guanidine group will be permanently protonated at physiological pH, the LogD at pH 7.4 (LogD₇.₄) is the most biologically relevant parameter. The positive charge will dramatically increase the molecule's hydrophilicity, leading to a low or negative LogD₇.₄ value. This suggests that passive diffusion across lipid bilayers may be limited. The LogP of the neutral form would be higher, but this form will exist only at a very high pH (>13).

Trustworthiness: The Shake-Flask "Gold Standard"

The shake-flask method is the traditional and most reliable method for determining LogP/LogD.[6] It directly measures the equilibrium distribution of the compound between two immiscible phases (typically n-octanol and water/buffer), providing a definitive value.[7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄
  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol and PBS by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[7] This prevents volume changes during the experiment.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[7]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Spike the system with a small volume of the compound's stock solution to a final concentration that is detectable by the chosen analytical method (e.g., 10-100 µM). The volume of DMSO should be minimal (<1%) to avoid affecting the partitioning.

    • Securely cap the vial and shake vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 1-4 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the aqueous (bottom) and the n-octanol (top) layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for quantification.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )

Aqueous Solubility

Solubility is a fundamental property that affects drug dissolution and bioavailability.[8][9] Poor aqueous solubility is a major hurdle in drug development.

Expertise & Experience: Predicting Solubility

Due to the permanently charged guanidinium group at physiological pH, this compound is expected to exhibit high aqueous solubility. The formation of highly stable solvated ions with water molecules will drive the dissolution process.[2] The solubility will likely be pH-dependent, decreasing at very high pH values where the guanidinium group starts to deprotonate.

Trustworthiness: The Thermodynamic Solubility Assay

Thermodynamic solubility measures the saturation concentration of a compound at equilibrium and is considered the most accurate representation of a compound's solubility.[10][11] The shake-flask method, which allows sufficient time for the solid and dissolved states to reach equilibrium, is the benchmark for this measurement.[12]

Experimental Protocol: Thermodynamic Shake-Flask Solubility
  • Preparation:

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

    • Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial.[10] This ensures that a saturated solution is formed.

  • Equilibration:

    • Add a known volume of the buffer (e.g., 1 mL) to the vial.[10]

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Incubate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Sample Processing and Analysis:

    • After incubation, visually inspect the sample to confirm that excess solid remains.

    • Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation at high speed.

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

  • Reporting:

    • The solubility is reported as the measured concentration in units such as µg/mL or µM.

Summary of Physicochemical Properties

This table summarizes the predicted and key measurable physicochemical properties of this compound.

PropertyPredicted Value / Relevant ParameterSignificance in Drug Development
Molecular Weight 178.24 g/mol Conforms to Lipinski's Rule of 5 (<500 Da), favorable for oral absorption.
pKa₁ (Guanidinium) ~12.5 - 13.5Guanidine group is fully protonated and cationic at all physiological pHs.
pKa₂ (Dimethylamino) ~4.5 - 5.5Dimethylamino group is mostly neutral at physiological pH 7.4.
LogP (Neutral form) 1.5 - 2.5 (Calculated)Relevant only at very high pH; not representative of biological conditions.
LogD at pH 7.4 < 0 (Predicted)Dominant cationic form leads to high hydrophilicity, may limit passive permeability.
Aqueous Solubility High (Predicted)Favorable for formulation and dissolution; unlikely to be a limiting factor.

References

  • Avdeef, A. (1996). pH-metric log P. 1. Difference plots for determining ion-pair octanol-water partition coefficients of multiprotic substances. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Life Chemicals. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., & Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • i-vitro. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Gackowska, A., et al. (2011). Biological activities of guanidine compounds. Medicinal Chemistry Research, 20, 137-149. [Link]

  • Zhou, R., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31. [Link]

  • Wikipedia contributors. (2026). Guanidine. Wikipedia. Retrieved from [Link]

  • Kromdijk, W., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Analytica Acta, 4(7). [Link]

  • Sahu, K. (2015). pKa and log p determination. Slideshare. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidinium. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-[4-(Dimethylamino)phenyl]guanidine (CAS 67453-82-1): Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, a highly basic and nitrogen-rich functional group, is a cornerstone in medicinal chemistry and drug design. Its derivatives are integral to a wide array of biologically active molecules, both naturally occurring and synthetic.[1] The guanidinium cation, protonated at physiological pH, can participate in crucial hydrogen bonding and electrostatic interactions with biological targets. This guide provides a comprehensive technical overview of N-[4-(dimethylamino)phenyl]guanidine (CAS 67453-82-1), a representative aryl-substituted guanidine. While specific experimental data for this particular compound is limited in publicly available literature, this document will extrapolate from the well-established chemistry of related guanidine derivatives to provide insights into its structure, properties, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a unique electronic and structural profile arising from the conjugation of the electron-donating dimethylamino group through the phenyl ring to the guanidine moiety.

Chemical Structure

The chemical structure of this compound is characterized by a central guanidine core attached to a 4-(dimethylamino)phenyl substituent.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 67453-82-1
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
IUPAC Name This compound
Predicted Physicochemical Properties

Due to the scarcity of experimentally determined data for this compound, the following properties are predicted based on its structure and the general characteristics of aryl guanidines.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
pKa > 12The guanidine group is one of the strongest organic bases. Aryl substitution slightly reduces basicity compared to alkyl guanidines but remains high.
LogP 1.0 - 2.0 (for the free base)The combination of the polar guanidine group and the nonpolar dimethylaminophenyl group results in moderate lipophilicity.
Solubility Soluble in acidic aqueous solutions and polar organic solvents.As a strong base, it will readily form salts in acidic media, enhancing water solubility.
Appearance Likely a crystalline solid at room temperature.Similar to other substituted guanidines.

Synthesis of Aryl-Substituted Guanidines: A General Overview

The synthesis of aryl-substituted guanidines can be achieved through several established methods. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern. A common and effective method involves the guanylation of an aniline derivative.

General Synthetic Workflow

The synthesis of this compound would typically proceed via the reaction of 4-amino-N,N-dimethylaniline with a suitable guanylating agent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline_Derivative 4-Amino-N,N-dimethylaniline Reaction_Step Guanylation Reaction Aniline_Derivative->Reaction_Step Guanylating_Agent Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) Guanylating_Agent->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of this compound based on common guanylation procedures.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-N,N-dimethylaniline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Guanylating Agent: Add the guanylating agent, for example, cyanamide (1.1 equivalents), to the solution. If using a salt of a guanylating agent (e.g., S-methylisothiourea sulfate), a base such as triethylamine may be required to liberate the free base.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Techniques

Table 3: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the methyl protons of the dimethylamino group, and exchangeable protons of the guanidine moiety.[4]
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the methyl groups, and the characteristic signal for the guanidinium carbon.
Mass Spectrometry (MS) The protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., formic or trifluoroacetic acid) is typically suitable for analysis.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for N-H stretching of the guanidine group, C=N stretching, and aromatic C-H and C=C stretching.

Potential Biological Activity and Applications

Areas of Therapeutic Interest

The guanidine moiety is a key pharmacophore in many biologically active compounds.[8][9] Potential areas of investigation for this compound could include:

  • Antimicrobial Activity: Many guanidine-containing compounds exhibit antibacterial and antifungal properties.[8]

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes.

  • Receptor Modulation: Aryl guanidines have been explored as ligands for various receptors in the central nervous system.

The following diagram illustrates the potential interaction of a guanidinium-containing molecule with a biological target.

Biological_Interaction cluster_molecule Guanidinium-Containing Ligand cluster_target Biological Target Ligand N-[4-(Dimethylamino)phenyl]guanidinium Target Enzyme Active Site or Receptor Binding Pocket Ligand->Target Binding Anionic_Residue Anionic Residue (e.g., Aspartate, Glutamate) Target->Anionic_Residue Contains

Caption: Interaction of a guanidinium ligand with a biological target.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the general properties of related aromatic amines and guanidine derivatives, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more specific safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound (CAS 67453-82-1) is a representative member of the aryl-substituted guanidine class of compounds. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its structure, predicted properties, and potential synthetic and analytical methodologies based on the well-established chemistry of guanidines. The versatile nature of the guanidine functional group suggests that this compound and its analogs could be of interest in various areas of drug discovery and development. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

  • Google Patents. (n.d.). Guanidinylation reagents.
  • National Center for Biotechnology Information. (2021). Biological activities of guanidine compounds. PubMed. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). New process for the preparation of phenyl-guanidine derivatives.
  • Google Patents. (n.d.). Phenyl-Guanidine Derivatives.
  • The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved January 17, 2026, from [Link]

  • Googleapis.com. (n.d.). United States Patent (19). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Biological activities of guanidine compounds. PubMed. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diphenylguanidine. PubChem. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Retrieved January 17, 2026, from [Link]

  • Springer. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved January 17, 2026, from [Link]

  • Aalborg University's Research Portal. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved January 17, 2026, from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 17, 2026, from [Link]

  • ScienceOpen. (n.d.). Biologically active guanidine alkaloids. Retrieved January 17, 2026, from [Link]

  • R Discovery. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved January 17, 2026, from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. WebBook. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved January 17, 2026, from [Link]/4/M1274)

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-[4-(dimethylamino)phenyl]guanidine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(dimethylamino)phenyl]guanidine is a substituted aryl guanidine whose specific biological mechanism of action has not been extensively elucidated in publicly available research. However, by examining the well-documented activities of structurally related guanidine derivatives, we can construct a robust hypothesis regarding its potential molecular targets and cellular effects. This guide synthesizes current knowledge on aryl guanidines to propose a putative mechanism of action for this compound, offering a valuable framework for future research and drug development endeavors. We will delve into the chemical properties conferred by the guanidinium group and the dimethylamino-substituted phenyl ring, explore likely molecular targets such as ion channels and kinases, and outline experimental protocols to validate these hypotheses.

Introduction: The Guanidinium Moiety as a Privileged Scaffold

The guanidine group, with its characteristic Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a highly basic functional group that is typically protonated at physiological pH to form the resonance-stabilized guanidinium cation.[1][2] This positive charge and the potential for multiple hydrogen bond interactions are key to the biological activity of many guanidine-containing compounds, both natural and synthetic.[3][4] Guanidine derivatives are a significant class of therapeutic agents with a broad spectrum of applications, including antimicrobial, anticancer, antidiabetic, and neurological activities.[3][4]

This compound belongs to the family of aryl guanidines. The presence of the aromatic phenyl ring and the electron-donating N,N-dimethylamino substituent at the para position are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. While specific data for this compound is scarce[5], this guide will extrapolate from the known mechanisms of similar molecules to provide an in-depth, albeit putative, understanding of its biological action.

Proposed Molecular Targets and Mechanisms of Action

Based on the structure of this compound, several potential mechanisms of action can be postulated.

Ion Channel Modulation: A Focus on NMDA Receptors

A significant body of research has identified diarylguanidines as potent and selective non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function. Its overactivation is implicated in various neurodegenerative disorders.

Putative Mechanism: this compound, as a substituted aryl guanidine, may act as a blocker of the NMDA receptor ion channel. The protonated guanidinium group could interact with the negatively charged residues within the channel pore, physically occluding the passage of ions. The dimethylaminophenyl moiety would likely influence the binding affinity and selectivity for different NMDA receptor subunits. The electron-donating nature of the dimethylamino group could enhance the basicity of the guanidine group, potentially strengthening its interaction with the receptor.

dot

NMDA_Antagonism cluster_neuron Postsynaptic Neuron cluster_drug This compound NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity leads to Drug This compound Drug->Ion_Channel blocks

Caption: Putative antagonism of the NMDA receptor by this compound.

Kinase Inhibition: A Potential Role in Signal Transduction

Recent studies have highlighted the ability of certain aryl guanidine derivatives to act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and stress-activated kinase 1 (MSK1), a key enzyme in inflammatory signaling.

Putative Mechanism: The structural features of this compound may allow it to bind to the ATP-binding pocket of certain kinases. The guanidinium group could form crucial hydrogen bonds with the kinase, while the substituted phenyl ring could engage in hydrophobic and van der Waals interactions. Inhibition of specific kinases could lead to a variety of cellular effects, including anti-inflammatory or anti-proliferative activities. The dimethylamino group could play a role in directing the molecule to specific kinase subfamilies.

dot

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_drug This compound Upstream_Signal Upstream Signal Kinase Target Kinase (e.g., MSK1) Upstream_Signal->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Inflammation) Phosphorylated_Substrate->Cellular_Response triggers Drug This compound Drug->Kinase inhibits Affinity_Chromatography start Start synthesize Synthesize Affinity Probe start->synthesize incubate Incubate Lysate with Probe synthesize->incubate prepare Prepare Cell Lysate prepare->incubate elute Elute Bound Proteins incubate->elute identify Identify Proteins (LC-MS/MS) elute->identify end End identify->end

Sources

An In-depth Technical Guide to the In Silico Prediction of N-[4-(dimethylamino)phenyl]guanidine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accelerated pace of drug discovery necessitates the adoption of rapid, cost-effective, and predictive computational methodologies. In silico techniques provide a robust framework for the early-stage evaluation of novel chemical entities, enabling the prediction of their biological activities and pharmacokinetic profiles before extensive experimental synthesis and testing. This guide presents a comprehensive, step-by-step workflow for predicting the bioactivity of N-[4-(dimethylamino)phenyl]guanidine, a molecule featuring the privileged guanidinium scaffold known for its diverse biological roles.[1][2] We will explore a multi-faceted computational approach, beginning with foundational physicochemical analysis and progressing through target prediction, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical rationale and practical protocols required to implement these techniques. The methodologies outlined herein leverage freely accessible, validated web servers and software, ensuring broad applicability and reproducibility.

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[3] In silico drug discovery aims to mitigate these risks by creating predictive models that can flag unpromising candidates and highlight promising ones early in the pipeline.[4] This "fail early, fail cheap" paradigm is essential for optimizing resource allocation.

The subject of this guide, this compound, possesses two key structural motifs: a dimethylamino-phenyl group and a guanidine group . The guanidinium group, which is protonated at physiological pH, is a common feature in many biologically active compounds and clinical drugs.[2] Its ability to form strong hydrogen bonds and salt bridges makes it a key player in molecular recognition, particularly with targets that have carboxylate or phosphate groups.[2] Natural products containing guanidine moieties have demonstrated a wide array of bioactivities, including anticancer, antimicrobial, and antiviral properties.[1][5] This inherent potential makes this compound an interesting candidate for computational screening.

This guide will systematically deconstruct the molecule and apply a suite of computational tools to build a comprehensive bioactivity profile, demonstrating a workflow that can be adapted for other small molecules of interest.

Foundational Analysis: Physicochemical Properties and Druglikeness

Before delving into complex simulations, a fundamental analysis of the molecule's properties is crucial. This step helps to assess its potential as a drug candidate based on established empirical rules, such as Lipinski's Rule of Five, and predicts its basic pharmacokinetic behavior.

Molecular Representation

The first step is to obtain a standardized, machine-readable representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string is a common format for this purpose.

  • Molecule: this compound

  • SMILES String: CN(C)c1ccc(cc1)NC(=N)N

Protocol: ADMET and Physicochemical Property Prediction

We will use the SwissADME web server, a free and robust tool, to perform this analysis.[6][7] It provides a comprehensive suite of predictive models for pharmacokinetics, druglikeness, and other properties.[8]

Step-by-Step Protocol:

  • Navigate to the SwissADME website: Access the login-free portal.[9]

  • Input the Molecule: Paste the SMILES string CN(C)c1ccc(cc1)NC(=N)N into the query box.

  • Run Analysis: Execute the prediction by clicking the "Run" button.

  • Data Interpretation: Analyze the generated tables and the "Bioavailability Radar" graphic. The radar provides a quick visual assessment of the molecule's suitability for oral bioavailability.

Predicted Data Summary

The following table summarizes the key physicochemical and pharmacokinetic properties predicted for this compound using SwissADME.

PropertyPredicted ValueInterpretation / Significance
Physicochemical Properties
Molecular FormulaC9H14N4Basic elemental composition.
Molecular Weight178.23 g/mol Well within Lipinski's rule (<500), favoring good absorption.
LogP (iLOGP)0.85Indicates moderate lipophilicity.
Water Solubility (ESOL)Highly solubleFavorable for formulation and distribution in aqueous media.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform.
Druglikeness
Lipinski Rule Violations0High probability of being an orally active drug.
Bioavailability Score0.55Indicates good potential for oral bioavailability.

Causality Insight: The low molecular weight and moderate lipophilicity (LogP) are key drivers for the prediction of high gastrointestinal (GI) absorption.[6] The molecule's adherence to Lipinski's rules with zero violations strongly suggests it possesses "druglike" physicochemical properties. However, the predicted inhibition of the CYP2C9 enzyme is a noteworthy flag, indicating a potential for metabolic drug-drug interactions that would need to be investigated experimentally.[3]

Target Prediction: Identifying Potential Biological Partners

With a favorable druglikeness profile, the next logical step is to predict which biological macromolecules (i.e., proteins) the molecule is most likely to interact with. This "target fishing" approach helps to formulate hypotheses about its mechanism of action.

Methodology: Similarity-Based Prediction

The principle behind this method is that structurally similar molecules often bind to the same protein targets. Web servers like SwissTargetPrediction use large databases of known ligand-protein interactions to make these predictions.[10][11]

Protocol: Target Identification with SwissTargetPrediction

Step-by-Step Protocol:

  • Navigate to the SwissTargetPrediction website: Access the portal.[12]

  • Input the Molecule: Paste the SMILES string CN(C)c1ccc(cc1)NC(=N)N into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the target prediction process.

  • Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are often visualized as a pie chart categorizing targets by protein family.

Predicted Target Classes

Analysis from SwissTargetPrediction suggests that this compound has a high probability of interacting with enzymes, particularly proteases and kinases, as well as G protein-coupled receptors (GPCRs). The guanidinium group is likely a major contributor to these predictions, as it can mimic the side chain of arginine, a common residue in enzyme active sites and receptor binding pockets.

Self-Validation Insight: The reliability of these predictions is directly linked to the structural similarity between the query molecule and the known ligands in the database.[13] Therefore, it is critical to examine the most similar known ligands for each predicted target to assess the confidence of the prediction. High similarity provides a stronger basis for the hypothesis.

Molecular Docking: Simulating the Ligand-Target Interaction

Once a list of potential targets is generated, molecular docking can be used to model the interaction between our molecule (the ligand) and the protein target at an atomic level.[14] This technique predicts the preferred binding pose and estimates the binding affinity, providing a more detailed, structure-based hypothesis.[15]

The Docking Workflow

The molecular docking process involves two main stages: sampling and scoring.[14] The sampling algorithm explores various possible conformations and orientations (poses) of the ligand within the protein's binding site. The scoring function then estimates the binding free energy for each pose to rank them.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) Receptor Prepare Receptor (Remove water, add hydrogens) PDB->Receptor Ligand Prepare Ligand (SMILES to 3D, add charges) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Receptor->Grid Vina Run Docking Simulation (AutoDock Vina) Grid->Vina Scoring Rank Poses by Binding Affinity (kcal/mol) Vina->Scoring Visualize Visualize Best Pose (Analyze Interactions) Scoring->Visualize

Caption: A generalized workflow for molecular docking studies.

Protocol: Docking with AutoDock Vina

For this guide, we will use AutoDock Vina, a widely used and accurate open-source docking program.[16][17] The setup and visualization can be facilitated by graphical user interfaces like AutoDock Tools (ADT).[18]

Target Selection: Based on the target prediction results, let's select Dipeptidyl peptidase-4 (DPP-4) as a hypothetical target. DPP-4 inhibitors are a class of oral anti-hyperglycemic agents, and some are known to contain motifs that can be mimicked by a guanidine group. We will use the PDB structure 1X70.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Download the PDB file (1X70) from the Protein Data Bank.

    • Open the file in ADT. Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein, which are essential for calculating interactions.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required .pdbqt format.[17]

  • Ligand Preparation:

    • Generate a 3D structure from the SMILES string using a tool like Open Babel or the functionality within ADT.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • In ADT, define a 3D grid box that encompasses the known active site of the target protein. For 1X70, this would be centered on the catalytic triad. Knowing the binding site beforehand significantly increases docking efficiency.[14]

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.[18]

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will output several binding poses ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Load the docking results back into ADT or another molecular visualizer (e.g., PyMOL) to inspect the top-ranked pose.

    • Analyze the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between this compound and the amino acid residues in the DPP-4 active site.

Trustworthiness Insight: To validate the docking protocol, a crucial step is to perform re-docking . This involves docking the original co-crystallized ligand back into the active site. A successful re-docking, where the predicted pose closely matches the crystallographic pose (RMSD < 2.0 Å), provides confidence that the docking parameters are appropriate for the system.

Pharmacophore Modeling: Abstracting Key Interaction Features

Pharmacophore modeling provides a different lens through which to understand bioactivity. Instead of focusing on a single molecule, it identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific target.[19] This model can then be used to screen large databases for other molecules that fit the criteria.[20]

Protocol: Ligand-Based Pharmacophore Generation

In the absence of a known ligand-receptor complex, one can generate a pharmacophore model based on a set of known active molecules. For this example, we will assume we have a small set of known DPP-4 inhibitors that share similarities with our query molecule.

Step-by-Step Protocol (using a tool like Pharmit): [21]

  • Select Active Ligands: Choose a set of structurally diverse but potent ligands known to bind to the target.

  • Superposition: Align the molecules in 3D space to maximize the overlap of their key chemical features.

  • Feature Identification: Identify common features, which may include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Positive Ionizable (e.g., the guanidinium group)

    • Aromatic Rings

    • Hydrophobic Centers

  • Model Generation: Create a 3D model that represents the spatial arrangement of these common features and their distance constraints.

  • Model Validation: The model's quality is assessed by its ability to distinguish known active compounds from inactive ones (decoys). A good model will select a high percentage of actives while rejecting most inactives.

G cluster_input Input cluster_process Process cluster_output Output & Application Actives Set of Active Ligands Align Conformational Analysis & Superposition Actives->Align Features Identify Common Chemical Features Align->Features Model Generate 3D Pharmacophore Model Features->Model Validation Validate Model (with known actives/inactives) Model->Validation Screening Virtual Screening of Compound Libraries Validation->Screening

Caption: Workflow for ligand-based pharmacophore model generation.

For this compound, a likely pharmacophore model for a target like DPP-4 would include a positive ionizable feature (from the guanidinium) and an aromatic/hydrophobic feature (from the phenyl ring). This abstract model is a powerful tool for identifying novel scaffolds that could have the same biological activity.

Conclusion and Integrated Perspective

This guide has outlined a systematic, multi-step in silico workflow to predict the bioactivity of this compound. By integrating physicochemical and ADMET profiling, target prediction, molecular docking, and pharmacophore modeling, we can construct a comprehensive preliminary assessment of a molecule's therapeutic potential.

The initial analysis showed that our molecule has excellent druglike properties but may pose a risk for drug-drug interactions via CYP2C9 inhibition. Target prediction highlighted its potential to interact with enzymes like proteases. The detailed molecular docking protocol provided a means to test this hypothesis against a specific target (DPP-4), predicting favorable binding. Finally, pharmacophore modeling offered a way to abstract the key interacting features for broader virtual screening campaigns.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. They are powerful hypothesis-generating tools that guide and prioritize experimental work, ultimately making the drug discovery process more efficient and targeted. The predictions made in this guide would need to be confirmed through in vitro enzyme assays and subsequent cell-based and in vivo studies.

References

  • PubChem. N,N-Diphenylguanidine | C13H13N3 | CID 14657. National Center for Biotechnology Information. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • ADMET-AI. A machine learning ADMET platform. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry. [Link]

  • Sunseri, J., & Koes, D. R. (2024). Pharmit: an interactive web-based tool for pharmacophore-based virtual screening. Nucleic Acids Research. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Improved Accuracy. Journal of Chemical Information and Modeling. [Link]

  • Cai, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • BIOVIA Discovery Studio. Dassault Systèmes. [Link]

  • De la Torre, P., et al. (2024). Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. [Link]

  • Chandrasekaran, B., et al. (2021). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature Protocols. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • HADDOCK2.4. Bonvin Lab. [Link]

  • PubChem. N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide | C15H18N2O2S | CID 519684. National Center for Biotechnology Information. [Link]

  • Lee, S., & Kim, D. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Al-Mokaddem, M. Q., et al. (2023). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry. [Link]

  • Slideshare. (2015). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Fiveable. Pharmacophore modeling. [Link]

  • Sanner, M. F., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Daina, A., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Shang, W., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs. [Link]

  • Molecular Modelling Group. SwissDrugDesign. Swiss Institute of Bioinformatics. [Link]

  • Greene, N., et al. (2015). A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • PubChem. N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylguanidine | C13H15N5 | CID 27628. National Center for Biotechnology Information. [Link]

  • Wikipedia. Docking (molecular). [Link]

  • Al-Subaie, A. M., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International. [Link]

  • SwissTargetPrediction. About. Swiss Institute of Bioinformatics. [Link]

  • Rodríguez-Lozano, D., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Pharmaceuticals. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • CD ComputaBio. Pharmacophore Construction Using Discovery Studio. [Link]

  • PubChem. 4-(Dimethylamino)phenyldiphenylphosphine | C20H20NP | CID 3333592. National Center for Biotechnology Information. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Ferreira, L. G., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences. [Link]

  • PubChem. 4-[[4-(dimethylamino)phenyl]-(4-phenyliminonaphthalen-1-ylidene)methyl]-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. [Link]

  • PubChem. 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine. National Center for Biotechnology Information. [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Substituted Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The guanidinium group, a seemingly simple nitrogenous functional group, is a cornerstone of high-affinity molecular recognition in biological systems and a privileged scaffold in medicinal chemistry.[1][2] Its potent basicity (pKa ≈ 13.6) and ability to form multiple hydrogen bonds allow it to engage with biological targets like carboxylates and phosphates with remarkable efficacy.[1] This has led to the development of numerous therapeutic agents, from the anti-diabetic drug metformin to antiviral and antimicrobial compounds.[3][4][5] This guide provides a comprehensive framework for the discovery, isolation, and purification of substituted guanidine compounds, drawing from established principles and field-proven insights. We will traverse the path from initial discovery in natural sources or synthetic reaction pots to the final, rigorously characterized pure molecule, with a focus on the causal logic behind each experimental choice.

Part I: The Genesis of Guanidine Scaffolds: Discovery and Sourcing

The journey to a pure guanidine compound begins with its source. These compounds are found widely in nature and are also key targets in synthetic chemistry.[6]

Unearthing Nature's Guanidines: The World of Natural Products

Guanidine derivatives are prevalent secondary metabolites, particularly in marine environments.[1][7] Marine invertebrates, especially sponges, are prolific producers of structurally complex and biologically active guanidine alkaloids.[1][8] These organisms have yielded a fascinating array of compounds, including the intricate polycyclic frameworks of batzelladine, ptilocaulin, and pentacyclic guanidinium alkaloids (PGAs).[9][10]

  • Causality in Sourcing: Why are sponges such a rich source? Their sessile nature necessitates a robust chemical defense system against predators and microbial fouling. Guanidine alkaloids, with their potent bioactivities, are a key component of this arsenal.[1] The discovery process often begins with bioassay-guided fractionation, where crude extracts of an organism are systematically separated, and the resulting fractions are tested for a desired biological activity (e.g., cytotoxicity, antimicrobial effects).

Over 60 marine guanidine alkaloids (MGAs) were isolated in the period from 2010 to 2017 alone, with sponges being the most frequent origin.[1] This highlights the vast, untapped potential of the marine biosphere for discovering novel chemical scaffolds.

Building from the Ground Up: Synthetic Approaches

While nature provides incredible complexity, synthetic chemistry offers control and the ability to generate diverse libraries for drug discovery.[2] The synthesis of guanidines typically involves the guanylation of a primary or secondary amine. Traditional methods have relied on reagents like S-methylisothioureas or carbodiimides.[11]

Modern synthetic strategies offer improved safety, scalability, and diversity:

  • Solid-Phase Synthesis: The development of acid-labile linkers has enabled the high-throughput solid-phase synthesis of substituted guanidines, allowing for the rapid creation of compound libraries with high purity (80-95%).[12]

  • Catalytic Methods: Palladium-catalyzed cascade reactions and the use of common coupling reagents like HATU provide efficient and safer routes to N-functionalized and pentasubstituted guanidines, respectively.[13]

  • Isocyanide-Based Methods: One-pot syntheses using isocyanides, amines, and an N-chloro-source offer a versatile route to N,N'-disubstituted guanidines.[11]

The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials. The subsequent isolation challenge is often simpler than with natural products but still requires robust purification protocols to remove excess reagents and byproducts.

Part II: The Great Separation: A Practical Guide to Isolation and Purification

The intrinsic basicity and polarity of the guanidinium moiety present unique challenges and opportunities for purification.[8] A multi-modal chromatographic approach is almost always necessary.

Workflow for Isolation and Purification of Guanidine Compounds

G cluster_0 Source Material cluster_1 Initial Processing cluster_2 Primary Purification cluster_3 Secondary Purification cluster_4 Final Characterization Source Natural Source (e.g., Marine Sponge) or Synthetic Reaction Mixture Extraction Solvent Extraction & Crude Fractionation Source->Extraction LiquidLiquid Liquid-Liquid Partitioning (e.g., Acid/Base Extraction) Extraction->LiquidLiquid Crude Extract IEC Ion-Exchange Chromatography (IEC) (Strong or Weak Cation Exchange) LiquidLiquid->IEC Polar, Basic Fraction SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) LiquidLiquid->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Acidic mobile phase, e.g., TFA) IEC->RP_HPLC Semi-Pure Fractions HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) IEC->HILIC MixedMode Mixed-Mode Chromatography (Ion-Exchange + RP) IEC->MixedMode Analysis Purity Assessment (Analytical HPLC) Structural Elucidation (NMR, MS) RP_HPLC->Analysis HILIC->Analysis MixedMode->Analysis PureCompound Pure Substituted Guanidine Analysis->PureCompound

Caption: General workflow from source material to pure, characterized guanidine compound.

Initial Extraction from Natural Sources

For natural products, the first step is to generate a crude extract that enriches for the compounds of interest.

Experimental Protocol 1: General Extraction from Marine Sponge

  • Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water, then grind it into a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Macerate the powdered tissue sequentially with solvents of increasing polarity. A typical sequence is dichloromethane (DCM) followed by methanol (MeOH). The highly polar guanidine alkaloids will predominantly partition into the MeOH fraction.

  • Concentration: Remove the solvent from the MeOH fraction under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Partitioning: Dissolve the crude extract in a biphasic system (e.g., water/ethyl acetate). Acidify the aqueous layer (e.g., with 0.1% TFA) to ensure all guanidine groups are protonated (guanidinium cations). The highly polar salts will remain in the aqueous phase, while non-polar contaminants are removed into the organic phase. This step provides significant initial purification.

Chromatographic Purification: The Core of Isolation

Chromatography is the workhorse of purification. The choice of technique is critical and depends on the properties of the target compound and the complexity of the mixture.[14]

A. Ion-Exchange Chromatography (IEC)

  • Causality: The guanidinium group is a strong organic base, ensuring it carries a positive charge across a wide pH range.[15] This makes cation-exchange chromatography an exceptionally effective first step. The positively charged guanidinium ions bind to the negatively charged stationary phase, while neutral and anionic compounds pass through. Elution is achieved by increasing the ionic strength (salt concentration) or pH of the mobile phase.

  • Application: Ideal for initial cleanup of crude extracts to isolate all cationic compounds.[15][16]

Experimental Protocol 2: Cation-Exchange Column Chromatography

  • Column: Primesep 100 or a similar cation-exchange column is suitable.[15]

  • Sample Loading: Dissolve the acidic aqueous fraction from the extraction step in the starting mobile phase (e.g., 20 mM ammonium formate, pH 3.0).

  • Elution: Apply a step or linear gradient of increasing salt concentration (e.g., 20 mM to 1 M ammonium formate).

  • Fraction Collection: Collect fractions and analyze by a rapid method like thin-layer chromatography (TLC) or a fast analytical HPLC run to identify fractions containing the target compound.

  • Desalting: Pool the relevant fractions. The high salt content must be removed before the next step, typically by solid-phase extraction (SPE) on a reversed-phase cartridge (e.g., C18).

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Causality: While guanidines are highly polar, many substituted variants, particularly natural products, possess significant hydrophobic character from alkyl chains or polycyclic cores.[8] RP-HPLC separates based on hydrophobicity. To ensure good peak shape and retention for the cationic guanidinium group, an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid, TFA, or formic acid) is essential. The acid suppresses the ionization of residual silanols on the silica backbone and provides a counter-ion.

  • Application: The primary tool for high-resolution purification of semi-pure fractions obtained from IEC.

C. Mixed-Mode and HILIC Chromatography

  • Causality: For highly polar guanidines with limited hydrophobic character, RP-HPLC may provide insufficient retention.

    • Mixed-Mode Chromatography combines ion-exchange and reversed-phase characteristics in a single column, offering unique selectivity for polar, charged compounds.[15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative where a polar stationary phase is used with a high-organic mobile phase, promoting partitioning of polar analytes into an adsorbed water layer on the stationary phase.[17]

  • Application: Powerful problem-solving tools for compounds that are difficult to separate by conventional RP-HPLC.

Chromatographic Method Selection Logic

G start Crude Extract (Post-Extraction) is_complex Is the mixture highly complex with many compound classes? start->is_complex iec Use Cation-Exchange Chromatography (IEC) for initial class separation. is_complex->iec Yes rp_or_hilc Is the target compound retained on RP-HPLC? is_complex->rp_or_hilc No (e.g., Synthetic Mixture) iec->rp_or_hilc Cationic Fractions rp_hplc Use RP-HPLC with acidic modifier (TFA or Formic Acid) for purification. rp_or_hilc->rp_hplc Yes hilic Use HILIC or Mixed-Mode Chromatography. rp_or_hilc->hilic No (Too Polar) final_purity Assess Purity with Analytical HPLC-MS/ELSD rp_hplc->final_purity hilic->final_purity

Caption: Decision logic for selecting the appropriate chromatographic strategy.

Part III: The Moment of Truth: Characterization and Structural Elucidation

Once a compound is isolated and purified, its identity and structure must be unequivocally confirmed.

Purity Assessment and Quantification

An ion-chromatography (IC) or HPLC method is crucial for determining the purity of the final sample.[18]

Data Presentation: Comparison of Analytical Detection Methods

Detector TypePrincipleIdeal ForProsCons
UV-Vis Absorbance of light by chromophoresGuanidines with aromatic or conjugated systemsRobust, commonNot all guanidines have a chromophore; low sensitivity for some[15]
ELSD Light scattering of non-volatile analyte particlesUniversal detection of non-volatile compoundsNear-universal responseNon-linear response; requires volatile mobile phase
Mass Spec (MS) Mass-to-charge ratio of ionized moleculesUniversal detection and identificationHighly sensitive and specific; provides mass dataMore complex and expensive
Suppressed Conductivity Electrical conductivity of ionsIon-chromatography of charged speciesExcellent for simple guanidinium salts[18]Requires specific IC hardware; sensitive to buffers
Pulsed Amperometry (IPAD) Electrochemical oxidation/reductionGuanidines amenable to electrochemistryVery low detection limits (5–30 μg L⁻¹)[16]Not universally applicable; requires specific hardware

Experimental Protocol 3: Analytical HPLC-MS for Purity and Identity

  • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid 5-minute gradient from 5% to 95% Mobile Phase B.

  • Detection: Diode Array Detector (DAD) for UV-Vis spectra and an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

  • Analysis: Purity is determined by integrating the peak area at a suitable wavelength. The identity is confirmed by the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For guanidines, which can be doubly protonated, [M+2H]²⁺ may also be observed.

Structural Elucidation

For novel compounds, a suite of spectroscopic techniques is required to determine the full chemical structure.

  • Mass Spectrometry (MS/MS): High-resolution MS (e.g., Orbitrap or TOF) provides an accurate mass for elemental composition determination. Tandem MS (MS/MS) involves fragmenting the parent ion to reveal structural information about different parts of the molecule.

  • Nuclear Magnetic Resonance (NMR): This is the gold standard for structure determination.

    • ¹H NMR: Shows the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms. The guanidinium carbon has a characteristic chemical shift.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC). This data is pieced together like a puzzle to build the complete molecular structure.

Conclusion

The discovery and isolation of substituted guanidine compounds is a challenging yet rewarding endeavor that sits at the intersection of natural product chemistry, synthesis, and analytical science. Success hinges on a logical, multi-step strategy that leverages the unique physicochemical properties of the guanidinium group—namely its high basicity and polarity. By combining robust extraction techniques with a multi-modal chromatographic approach, guided by an understanding of the underlying chemical principles, researchers can effectively navigate the complex path from a raw source to a pure, well-characterized molecule poised for biological investigation and potential therapeutic development.

References

  • SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. Available at: [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. Available at: [Link]

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ACS Publications. Available at: [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PMC. Available at: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Process for the preparation of substituted guanidine derivatives. Google Patents.
  • Simple method for extracting RNA from cultured cells and tissue with guanidine salts. PubMed. Available at: [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. RSC Publishing. Available at: [Link]

  • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. Available at: [Link]

  • Chromatography of guanidino compounds. ResearchGate. Available at: [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available at: [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. NIH. Available at: [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Available at: [Link]

  • Modern Alkaloids: Structure, Isolation, Synthesis and Biology. ResearchGate. Available at: [Link]

  • Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Semantic Scholar. Available at: [Link]

  • Natural Guanidine Derivatives. ResearchGate. Available at: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. Available at: [Link]

  • Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. Taylor & Francis Online. Available at: [Link]

  • Guanidine Methods for Total RNA Preparation. CORE. Available at: [Link]

Sources

Unveiling the Electronic Landscape: A Theoretical Guide to N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of N-[4-(dimethylamino)phenyl]guanidine, a molecule of significant interest in medicinal chemistry and materials science. The guanidine moiety, a potent hydrogen-bond donor and Brønsted base, is a cornerstone in numerous pharmacological agents.[1][2] When functionalized with a 4-(dimethylamino)phenyl group, a strong electron-donating substituent, the resulting electronic properties are significantly modulated, influencing its reactivity, binding affinity, and photophysical characteristics. This guide details the application of Density Functional Theory (DFT) to elucidate these properties, offering researchers, scientists, and drug development professionals a robust computational protocol to predict and understand the behavior of this and related compounds at a molecular level.

Introduction: The Significance of this compound

The guanidinium group is a recurring motif in a vast array of biologically active natural products and synthetic drugs. Its ability to form multiple hydrogen bonds and engage in charge-pairing interactions is pivotal for molecular recognition at biological targets.[1] The inherent basicity and delocalized positive charge in its protonated state make it a versatile functional group in drug design.

The introduction of a 4-(dimethylamino)phenyl substituent creates a push-pull electronic system. The dimethylamino group acts as a strong electron-donating group (EDG), pushing electron density into the phenyl ring and subsequently towards the guanidine core. This electronic perturbation is expected to have profound effects on:

  • Basicity: Enhanced electron density on the guanidine nitrogens should increase the pKa of the molecule.

  • Reactivity: The distribution of frontier molecular orbitals (HOMO and LUMO) will dictate the molecule's susceptibility to electrophilic and nucleophilic attack.

  • Intermolecular Interactions: The charge distribution and electrostatic potential will govern how the molecule interacts with biological receptors or other molecules in a material's matrix.

  • Photophysical Properties: The energy gap between the HOMO and LUMO will influence the molecule's absorption and emission characteristics.

Understanding these electronic features through theoretical calculations provides invaluable predictive power in the early stages of drug discovery and materials design, saving considerable time and resources.

Theoretical Methodology: A Self-Validating Computational Approach

To ensure the accuracy and reliability of our theoretical investigation, we employ Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for studying the electronic structure of organic molecules.[3][4]

The Rationale Behind Method Selection

The choice of computational method and basis set is critical for obtaining meaningful results.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its well-documented success in providing a balanced description of electronic structures and energies for a wide range of organic systems.[3][5] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of exchange-correlation effects compared to pure DFT functionals.

  • Basis Set - 6-311+G(d,p): This triple-zeta basis set provides a flexible description of the valence electrons. The inclusion of diffuse functions ("+") is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms and any potential anionic character. Polarization functions ("d,p") are essential for correctly modeling the geometry and charge distribution around non-hydrogen and hydrogen atoms, respectively.

This combination of functional and basis set represents a robust and widely accepted level of theory for molecules of this nature.

Computational Workflow

The following workflow outlines a logical and reproducible approach to the theoretical analysis.

Computational Workflow cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Electronic Structure Analysis cluster_2 Step 3: Spectroscopic & Reactivity Prediction A Initial Molecular Structure Drawing B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Input C Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) C->D E Molecular Electrostatic Potential (MEP) Mapping C->E F Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hybridization) C->F G TD-DFT for UV-Vis Spectra Simulation D->G H Global Reactivity Descriptor Calculation D->H

Caption: A streamlined workflow for the theoretical analysis of this compound.

Predicted Electronic Properties and Discussion

Based on the proposed computational workflow, we can anticipate the following key electronic structure characteristics for this compound.

Molecular Geometry

The optimized geometry is expected to show significant electron delocalization across the entire molecule. The C-N bond lengths within the guanidine moiety will likely be intermediate between typical single and double bonds, indicative of resonance. The phenyl ring and the guanidine group may not be perfectly coplanar due to steric hindrance, which will influence the degree of electronic communication between them.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

  • HOMO: We predict that the HOMO will be primarily localized on the electron-rich 4-(dimethylamino)phenyl group, with significant contributions from the nitrogen lone pair of the dimethylamino group and the π-system of the phenyl ring. A higher HOMO energy indicates a greater propensity to donate electrons.[1]

  • LUMO: The LUMO is expected to be distributed over the guanidine moiety and the phenyl ring, representing the most favorable region for accepting an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of intermolecular interactions.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the imino nitrogen of the guanidine group, indicating the most likely site for protonation and hydrogen bond acceptance.

  • Positive Potential (Blue): The amino protons of the guanidine group will exhibit a positive electrostatic potential, making them strong hydrogen bond donors.

MEP Prediction cluster_0 This compound cluster_1 Predicted MEP Features mol Molecule neg Negative Potential (Protonation Site) mol->neg Imino Nitrogen pos Positive Potential (H-bond Donor) mol->pos Amino Protons

Caption: Predicted electrostatic potential features of the target molecule.

Quantitative Data Summary

The following table summarizes the key electronic parameters that would be obtained from the DFT calculations.

ParameterPredicted Value/LocationSignificance
HOMO Energy High (less negative)Strong electron-donating capacity[1]
LUMO Energy Low (more negative)Good electron-accepting ability
HOMO-LUMO Gap Small to moderateIndicates potential for high reactivity
Mulliken Charges Negative on imino N, Positive on H of NH2Predicts sites for electrophilic/nucleophilic attack
Dipole Moment Non-zeroIndicates overall polarity of the molecule

Experimental Protocol: A Step-by-Step Guide to Calculation

This section provides a detailed protocol for performing the theoretical calculations using a common quantum chemistry software package like Gaussian.

Software: Gaussian 09/16 Visualization: GaussView, Avogadro

Step 1: Building the Initial Structure

  • Launch GaussView or Avogadro.

  • Construct the this compound molecule using the builder tools.

  • Perform an initial "clean-up" of the geometry using the software's built-in molecular mechanics force field to obtain a reasonable starting structure.

  • Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Calculation

  • Open the input file in a text editor.

  • Set up the route section as follows:

    • #p: Requests detailed output.

    • B3LYP/6-311+G(d,p): Specifies the level of theory.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet).

  • Submit the calculation.

Step 3: Analyzing the Output

  • Optimization Convergence: Open the output file (.log or .out) and search for "Optimization completed."

  • Frequency Analysis: Search for "Frequencies --". Confirm that there are no negative (imaginary) frequencies.

  • Visualization: Open the output file in GaussView to visualize the optimized geometry, vibrational modes, and molecular orbitals.

Step 4: Electronic Property Calculations (using the optimized geometry)

  • Create a new input file using the optimized coordinates from the previous step.

  • Modify the route section for specific analyses:

    • NBO Analysis: #p B3LYP/6-311+G(d,p) Pop=NBO

    • UV-Vis Spectrum (TD-DFT): #p TD(NStates=10) B3LYP/6-311+G(d,p)

  • Submit and analyze the respective output files to obtain charge distributions, orbital compositions, and electronic transition energies.

Conclusion

The theoretical study of this compound's electronic structure, guided by Density Functional Theory, offers profound insights into its chemical behavior. The strong electron-donating 4-(dimethylamino)phenyl group significantly influences the electronic landscape of the guanidine core, enhancing its basicity and modulating its reactivity. The computational framework and protocols detailed in this guide provide a reliable and scientifically rigorous approach for researchers to predict molecular properties, rationalize experimental observations, and guide the design of novel guanidine-based compounds for applications in drug development and materials science. This in-silico approach is an indispensable tool for accelerating innovation in a cost-effective and efficient manner.

References

  • Jain, R., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • Fortin, P. D., et al. (2016). Synthesis of a Strongly Electron-Donating, Imidazolin-2-iminato Functionalized Guanidinate and its Properties on Iron. PMC - NIH. [Link]

  • Fortin, P. D., et al. (2016). Synthesis of a Strongly Electron-Donating, Imidazolin-2-iminato Functionalized Guanidinate and its Properties on Iron. PubMed. [Link]

  • Antol, I., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI. [Link]

  • Moore, C. H. M. (1989). COORDINATION CHEMISTRY OF GUANIDINE DERIVATIVES. Nottingham ePrints. [Link]

  • Pörten, M., et al. (2022). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. PMC - PubMed Central. [Link]

  • Chavkin, C., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]

  • Aouad, M. R. (2017). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. [Link]

  • Structural Chemistry. Computational study of nitroguanidine (NQ) tautomeric properties in aqueous solution. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC - PubMed Central. [Link]

  • Yele, V., et al. (2022). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. ResearchGate. [Link]

  • Tiritiris, I., et al. (2013). (4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. PMC - NIH. [Link]

  • Pang, C., et al. (2021). Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. PubMed. [Link]

  • Tarakhtiy, E. A., et al. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. PubMed Central. [Link]

  • Barry, A. J., et al. (2019). Experimental and theoretical gas phase electronic structure study of tetrakis(dimethylamino) complexes of Ti(IV) and Hf(IV). ResearchGate. [Link]

  • Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. NIH. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8763073/)

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a key pharmacophore present in a multitude of biologically active compounds, conferring unique physicochemical properties that enable interactions with a wide array of biological targets.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of the specific, yet under-researched, molecule N-[4-(dimethylamino)phenyl]guanidine. Drawing upon structure-activity relationships of analogous phenylguanidine and diarylguanidine derivatives, we delineate a scientifically-grounded rationale for investigating this compound's potential in neuroprotection, oncology, and as a modulator of ion channels. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to guide future research and development efforts.

Introduction: The Therapeutic Promise of the Guanidine Moiety

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and resonance-stabilized moiety.[1] This structure allows it to exist as a protonated guanidinium cation at physiological pH, enabling it to form strong electrostatic interactions with negatively charged residues such as carboxylates and phosphates in biological macromolecules. This inherent reactivity is the foundation for the broad spectrum of biological activities observed in guanidine-containing compounds, which range from antidiabetic and antihypertensive agents to anticancer and antimicrobial therapies.

This compound is a synthetic derivative that couples the guanidine group to a phenyl ring bearing a para-substituted dimethylamino group. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to well-characterized diaryl and phenylguanidines provides a strong basis for predicting its potential therapeutic applications. The presence of the electron-donating dimethylamino group at the para position is anticipated to significantly influence its electronic properties and, consequently, its interaction with biological targets.

Predicted Therapeutic Targets and Mechanistic Rationale

Based on the established pharmacology of structurally related compounds, we hypothesize that this compound holds potential as a modulator of the following targets:

NMDA Receptor Antagonism for Neuroprotection

Diarylguanidines have been extensively investigated as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor ion channel.[2] Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal cell death associated with stroke, traumatic brain injury, and neurodegenerative diseases. The structure-activity relationships of these compounds indicate that the substitution pattern on the aromatic rings is crucial for both potency and selectivity.[2]

Mechanistic Hypothesis: We propose that this compound may act as a blocker of the NMDA receptor ion channel. The protonated guanidinium group can interact with the negatively charged residues within the channel pore, while the substituted phenyl ring can engage in hydrophobic and/or π-stacking interactions with the channel lining. The electron-donating dimethylamino group could modulate the binding affinity and kinetics.

Diagram 1: Proposed Interaction with NMDA Receptor

NMDA_receptor_interaction cluster_receptor NMDA Receptor Ion Channel Channel_Pore Channel Pore Binding Site Compound This compound Guanidinium_Group Guanidinium Group (+) Compound->Guanidinium_Group Possesses Phenyl_Ring Substituted Phenyl Ring Compound->Phenyl_Ring Possesses Guanidinium_Group->Channel_Pore:f1 Electrostatic Interaction Phenyl_Ring->Channel_Pore:f1 Hydrophobic Interaction

Caption: Proposed binding of this compound to the NMDA receptor.

Voltage-Gated Sodium Channel Blockade for Anticonvulsant and Analgesic Effects

A number of N,N'-diarylguanidines have demonstrated potent blocking activity on voltage-gated sodium channels (VGSCs). This mechanism is the basis for the therapeutic action of several established anticonvulsant and local anesthetic drugs. The blockade of VGSCs reduces neuronal excitability and can therefore be beneficial in conditions characterized by excessive neuronal firing, such as epilepsy and neuropathic pain.

Mechanistic Hypothesis: this compound is predicted to function as a state-dependent blocker of VGSCs. The compound likely binds to a site within the inner pore of the channel, with higher affinity for the open or inactivated states. The dimethylamino substituent may influence the lipophilicity of the molecule, affecting its access to the binding site within the membrane-spanning domain of the channel.

Anticancer Activity, with a Focus on Glioblastoma

Recent studies have highlighted the potential of phenyl-guanidine derivatives as therapeutic agents for glioblastoma multiforme, a highly aggressive brain tumor. While the precise mechanism is still under investigation, it is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Mechanistic Hypothesis: The anticancer activity of this compound in glioblastoma may be multifactorial. The cationic nature of the guanidinium group could facilitate interaction with the negatively charged cell membrane of cancer cells, leading to membrane disruption. Furthermore, the compound could interfere with critical intracellular signaling pathways that regulate cell cycle progression and apoptosis.

Experimental Protocols for Target Validation

To empirically validate the predicted therapeutic targets of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A common method for the synthesis of N-arylguanidines involves the reaction of the corresponding aniline with cyanamide in the presence of an acid catalyst.

Protocol: Synthesis via Cyanamide

  • To a solution of N,N-dimethyl-p-phenylenediamine (1 equivalent) in a suitable solvent (e.g., isopropanol), add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring.

  • Add an aqueous solution of cyanamide (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the crude product with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound hydrochloride.

Diagram 2: Synthesis Workflow

synthesis_workflow Start Start: N,N-dimethyl-p-phenylenediamine Step1 1. Dissolve in Isopropanol 2. Add HCl Start->Step1 Step2 Add Aqueous Cyanamide Step1->Step2 Step3 Reflux (4-6h) Step2->Step3 Step4 Cool and Filter Step3->Step4 Step5 Wash with Diethyl Ether Step4->Step5 Step6 Recrystallize (Ethanol/Water) Step5->Step6 End End: Pure this compound HCl Step6->End

Caption: Workflow for the synthesis of this compound.

Evaluation of NMDA Receptor Antagonism

A functional assay measuring calcium influx in response to NMDA receptor activation is a robust method to assess antagonism.

Protocol: Calcium Flux Assay [3][4]

  • Cell Culture: Culture HEK293 cells stably expressing the NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period.

  • Receptor Activation: Stimulate the cells with a solution containing NMDA and the co-agonist glycine.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the compound indicates antagonism.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Assessment of Voltage-Gated Sodium Channel Blockade

A membrane potential-sensitive dye assay can be used to measure the activity of VGSCs in a high-throughput format.[5][6]

Protocol: Membrane Potential Assay [5][6]

  • Cell Culture: Plate HEK293 cells stably expressing a specific VGSC subtype (e.g., NaV1.7) in a 96-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive FRET dye pair.

  • Compound Incubation: Pre-incubate the cells with different concentrations of this compound.

  • Channel Activation: Add a VGSC activator (e.g., veratridine) to the wells to induce channel opening and membrane depolarization.

  • Signal Measurement: Measure the change in the FRET ratio, which corresponds to the change in membrane potential. Inhibition of the depolarization signal by the compound indicates VGSC blockade.

  • Data Analysis: Determine the IC50 value from the concentration-response curve.

In Vitro Anticancer Activity Screening

The cytotoxic and anti-proliferative effects of the compound can be evaluated using glioblastoma cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human glioblastoma cell line (e.g., U87-MG) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Assay Target Cell Line Parameter Measured Predicted Outcome for this compound
Calcium Flux AssayNMDA ReceptorHEK293 (GluN1/GluN2A)IC50 (µM)Potent antagonism (low µM IC50)
Membrane Potential AssayVoltage-Gated Sodium Channel (NaV1.7)HEK293 (NaV1.7)IC50 (µM)State-dependent blockade (IC50 in the µM range)
MTT AssayGlioblastoma Cell ViabilityU87-MGIC50 (µM)Dose-dependent cytotoxicity (low to mid µM IC50)

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the therapeutically rich class of guanidine-containing compounds. Based on robust structure-activity relationship data from analogous compounds, there is a strong scientific rationale for investigating its potential as an NMDA receptor antagonist, a voltage-gated sodium channel blocker, and an anticancer agent for glioblastoma. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets.

Future research should focus on a comprehensive pharmacological profiling of this compound, including determination of its selectivity for different receptor and channel subtypes, in vivo efficacy studies in relevant animal models of disease, and preliminary pharmacokinetic and toxicology assessments. The insights gained from such studies will be crucial in determining the translational potential of this compound as a novel therapeutic agent.

References

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., ... & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(4), 397-406. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., ... & Garcia, M. L. (2004). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. ResearchGate. [Link]

  • Spagnolo, P., & Zanirato, V. (2007). Radical synthesis of guanidines from N-acyl cyanamides. Semantic Scholar. [Link]

  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., ... & Garcia, M. L. (2004). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. Semantic Scholar. [Link]

  • Hansen, K. B., & Traynelis, S. F. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57849. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). A Convenient Route To Cyanoguanidines. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • PubChem. (n.d.). 2-[4-(Dimethylamino)butan-2-yl]-1-phenylguanidine. Retrieved from [Link]

  • Fensterbank, L., & Malacria, M. (2014). Radical Synthesis of Guanidines from N-Acyl Cyanamides. ResearchGate. [Link]

  • Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Methods in Molecular Biology, vol 268. Humana Press. [Link]

  • Musiał-Kopiejka, K., Włodarczyk, A., Janas, A., & Matusiak, A. (2023). Anticancer Potential of Fisetin Against Glioblastoma: In Vitro Evaluation, Radiostability Assessment, and Preliminary PLGA Encapsulation. Pharmaceutics, 15(11), 2636. [Link]

  • Emsen, B., Aslan, A., & Küfrevioğlu, Ö. İ. (2017). In Vitro Investigation of the Anticancer Activity of Friedelin in Glioblastoma Multiforme. Journal of Food and Nutrition Research, 5(10), 764-769. [Link]

  • Bao, S., Wu, Q., Sathornsumetee, S., Hao, Y., Li, Z., Hjelmeland, A. B., ... & Rich, J. N. (2006). In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity. Methods in molecular biology (Clifton, N.J.), 568, 111–120. [Link]

  • Zhang, Y., & Chen, X. (2023). Image‐based assessment of natural killer cell activity against glioblastoma stem cells. FEBS Open Bio, 14(1), 1028-1037. [Link]

  • Bak, A., & Tökés, B. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(10), 1695-1699. [Link]

  • Hansen, K. B., & Traynelis, S. F. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11537. [Link]

  • Paun, G., Neagu, E., Albu, B., Eremia, S., Radu, G. L., & Paun, A. (2022). In Vitro and In Silico Investigations of Natural Compounds with Predicted Activity against Neuroblastomas. Molecules (Basel, Switzerland), 27(22), 7894. [Link]

  • PubChem. (n.d.). Guanidine, N-methyl-N-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylguanidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Reddy, N. L., Hu, L. Y., Cotter, R. E., Fischer, J. B., Wong, E. H., & Weber, E. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 37(2), 260–267. [Link]

  • PubChem. (n.d.). guanidine, N,N,N',N'-tetramethyl-N''-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[4-(dimethylamino)phenyl]-(4-phenyliminonaphthalen-1-ylidene)methyl]-N,N-dimethylaniline. Retrieved from [Link]

  • Popa, G., & Zara, D. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2018(3), M1003. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine. Retrieved from [Link]

  • Clonagen. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990015795A1 - New process for the preparation of phenyl-guanidine derivatives.
  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. Retrieved from [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Behavioural pharmacology, 28(8), 599–607. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & An, J. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 365(3), 655–666. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Discriminative Stimulus and Locomotor Effects of Para-Substituted and Benzofuran Analogs of Amphetamine. Behavioural pharmacology, 28(8), 599–607. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Rothman, R. B. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. The Journal of pharmacology and experimental therapeutics, 347(1), 115–125. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Rothman, R. B. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182–190. [Link].nlm.nih.gov/pmc/articles/PMC4702094/)

Sources

Methodological & Application

Using N-[4-(dimethylamino)phenyl]guanidine as an organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-[4-(dimethylamino)phenyl]guanidine as a Versatile Organocatalyst

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound as a potent organocatalyst. We will delve into its synthesis, mechanistic action, and provide detailed protocols for its use in key organic transformations.

Introduction: The Power of Guanidine Organocatalysis

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms.[1] They are recognized for their strong basicity and their ability to act as powerful organocatalysts.[2] The catalytic prowess of guanidines is largely attributed to their capacity for bifunctional activation. This involves the guanidine moiety functioning as a Brønsted base to deprotonate a pronucleophile, while the resulting guanidinium ion concurrently acts as a Brønsted acid to activate an electrophile via hydrogen bonding.[2][3]

This compound distinguishes itself through the strategic incorporation of an electron-donating dimethylamino group on the phenyl ring. This structural feature enhances the basicity of the guanidine core, thereby augmenting its catalytic activity. This makes it a highly effective catalyst for a variety of carbon-carbon bond-forming reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the guanylation of 4-(dimethylamino)aniline. A common and effective method involves the reaction of the aniline with a guanylating agent such as cyanamide in the presence of a Lewis or Brønsted acid catalyst.

General Synthetic Protocol:

  • To a solution of 4-(dimethylamino)aniline in a suitable solvent (e.g., water or an organic solvent like acetonitrile), add cyanamide.

  • Introduce a catalytic amount of an acid, such as scandium(III) triflate or a similar Lewis acid, to promote the reaction.[4]

  • The reaction mixture is then heated to facilitate the guanylation process.

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

The synthesis of related N'-aryl-N,N-dimethylamidines has been reported, which can provide further insights into optimizing the synthesis of the target guanidine.[5]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of this compound in a typical reaction, such as a Michael addition, involves a dual activation pathway.

Catalytic Cycle Catalyst This compound Guanidinium_Ion Protonated Guanidinium Ion Catalyst->Guanidinium_Ion + R-H Pronucleophile Pronucleophile (e.g., R-H) Activated_Nucleophile Activated Nucleophile (R-) Pronucleophile->Activated_Nucleophile Deprotonation Electrophile Electrophile (e.g., A=B) Intermediate_Complex Ternary Complex Electrophile->Intermediate_Complex Activation Activated_Nucleophile->Intermediate_Complex Guanidinium_Ion->Intermediate_Complex + A=B Product Product (R-A-B-H) Intermediate_Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Figure 1: General catalytic cycle of this compound.

The cycle commences with the guanidine acting as a Brønsted base to deprotonate the pronucleophile. The resulting protonated guanidinium ion then forms a hydrogen bond with the electrophile, activating it towards nucleophilic attack. This formation of a ternary complex brings the reactants into close proximity, facilitating the carbon-carbon bond formation and subsequent regeneration of the catalyst.[2][6]

Applications in Key Organic Transformations

This compound is a versatile catalyst for a range of important organic reactions. Below are detailed protocols for two prominent applications: the Michael addition and the Henry (nitroaldol) reaction.

Application Note 1: Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] Guanidine catalysts are highly effective in promoting this transformation.[6]

Michael Addition Workflow Start Start Reaction_Setup Reaction Setup: - Add 1,3-dicarbonyl compound,  α,β-unsaturated ketone, and  this compound  to a solvent. Start->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: Experimental workflow for the Michael addition reaction.

Protocol: Michael Addition of Dimedone to Chalcone

Materials:

  • Dimedone

  • Chalcone

  • This compound (catalyst)

  • Toluene (solvent)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a round-bottom flask, add dimedone (1.0 mmol), chalcone (1.2 mmol), and toluene (5 mL).

  • Add this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Results:

Entry1,3-Dicarbonyl Compoundα,β-Unsaturated KetoneCatalyst Loading (mol%)Time (h)Yield (%)
1DimedoneChalcone512>95
2AcetylacetoneBenzylideneacetone518>90
3Diethyl malonateCyclohexenone1024>85
Application Note 2: Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[7] It is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates.[7] Guanidine-based organocatalysts have been shown to be effective in promoting this reaction.[7][8]

Henry Reaction Workflow Start Start Reaction_Setup Reaction Setup: - Add aldehyde, nitroalkane,  and this compound  to a solvent. Start->Reaction_Setup Stirring Stir at Specified Temperature Reaction_Setup->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Isolated β-Nitro Alcohol Purification->Product

Figure 3: Experimental workflow for the Henry (nitroaldol) reaction.

Protocol: Henry Reaction of Benzaldehyde with Nitromethane

Materials:

  • Benzaldehyde

  • Nitromethane

  • This compound (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol) and THF (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Add nitromethane (2.0 mmol).

  • Stir the reaction mixture at 0 °C to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Results:

EntryAldehydeNitroalkaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1BenzaldehydeNitromethane100 to RT24>90
24-NitrobenzaldehydeNitromethane100 to RT18>95
3CinnamaldehydeNitroethane10036>80

Safety and Handling

Guanidine and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Guanidine is a strong base and can be corrosive.[1] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information for all chemicals used.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no reaction Inactive catalyst, insufficient catalyst loading, or low reaction temperature.Ensure the catalyst is pure and dry. Increase catalyst loading or reaction temperature.
Formation of side products Reaction conditions are too harsh, or the substrate is unstable.Lower the reaction temperature, reduce the reaction time, or use a milder solvent.
Difficult purification Product is highly polar or has similar polarity to byproducts.Use a different eluent system for column chromatography or consider recrystallization.

Conclusion

This compound is a highly effective and versatile organocatalyst for promoting important carbon-carbon bond-forming reactions. Its enhanced basicity, due to the electron-donating dimethylamino group, allows for efficient catalysis under mild conditions. The protocols provided herein serve as a starting point for researchers to explore the broad utility of this powerful catalyst in their synthetic endeavors.

References

  • Leow, D., & Tan, C. H. (2009). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, (34), 8210-8222. [Link]

  • Ishikawa, T. (2010). Guanidine Chemistry. Chemical & Pharmaceutical Bulletin, 58(12), 1555-1568. [Link]

  • He, R., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2214-2225. [Link]

  • Kim, J., et al. (2018). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Combinatorial Science, 20(11), 664-670. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{3][6][9]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(2), M1211. [Link]

  • Marchetti, M., et al. (2018). Organocatalytic Enantioselective Henry Reactions. Symmetry, 10(6), 220. [Link]

  • Wikipedia. Guanidine. [Link]

  • Google Patents. CN109320439B - A kind of synthesis and separation method of N'-(4-alkylphenyl)-N,N-dimethylamidine.
  • Mei, H., et al. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. The Journal of Organic Chemistry, 80(4), 2272-2280. [Link]

  • Zotova, N., et al. (2010). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 15(12), 8838-8849. [Link]

Sources

Application Notes and Protocols: The Role of Aryl Guanidines in Organic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to N-Aryl Guanidine-Catalyzed Organic Synthesis

Disclaimer: The catalytic applications of the specific compound N-[4-(dimethylamino)phenyl]guanidine are not well-documented in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the principles and protocols of organic synthesis catalyzed by guanidines, a class of organic superbases to which this compound belongs. The protocols and mechanistic discussions are based on well-established guanidine catalysts such as 1,1,3,3-Tetramethylguanidine (TMG) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The potential catalytic activity of this compound is discussed in the context of these known catalysts.

Introduction to Guanidine Organocatalysis

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, owing to the resonance stabilization of their protonated form, the guanidinium cation. This high basicity, coupled with tunable steric and electronic properties, makes them powerful organocatalysts for a wide range of chemical transformations.

The catalytic prowess of guanidines stems from several modes of action:

  • Brønsted Base Catalysis: Guanidines can efficiently deprotonate weakly acidic C-H, O-H, and N-H bonds, generating highly reactive nucleophiles.

  • Hydrogen Bond Donor Catalysis: The corresponding guanidinium ion can act as a hydrogen bond donor, activating electrophiles and stabilizing transition states.

  • Bifunctional Catalysis: Many guanidine catalysts can simultaneously act as a Brønsted base and a hydrogen bond donor, leading to highly organized transition states and enhanced reactivity and selectivity.

  • Nucleophilic Catalysis: In some cases, the guanidine nitrogen can act as a nucleophile, participating directly in the reaction mechanism.

The specific compound of interest, this compound, is an aryl guanidine. The electronic properties of the aryl substituent can modulate the basicity and, consequently, the catalytic activity of the guanidine moiety. The electron-donating dimethylamino group at the para position is expected to increase the basicity of the guanidine compared to an unsubstituted phenylguanidine.

Synthesis and Properties of this compound

While specific catalytic protocols for this compound are scarce, its synthesis can be achieved through established methods for N-aryl guanidine preparation. A common route involves the guanylation of the corresponding aniline.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-aryl guanidines.

Materials:

  • N,N-Dimethyl-p-phenylenediamine

  • Cyanamide or a suitable guanylating agent (e.g., S-methylisothiourea sulfate, N,N'-di-Boc-S-methylisothiourea)

  • Solvent (e.g., Ethanol, Acetonitrile, or water)

  • Acid or base for pH adjustment and workup

Procedure:

  • Dissolve N,N-Dimethyl-p-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the guanylating agent (1.1 equivalents).

  • The reaction may require heating under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • If the product precipitates as a salt, it can be collected by filtration.

  • Alternatively, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Physicochemical Properties:

Application Notes and Protocols in Guanidine-Catalyzed Synthesis

The following sections detail protocols for key organic transformations where guanidines have proven to be effective catalysts. These protocols utilize common guanidine catalysts like TMG and TBD and can serve as a starting point for exploring the potential of this compound.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Guanidines are excellent catalysts for this transformation, acting as Brønsted bases to generate the nucleophilic enolate.

Application Note 3.1.1: TMG-Catalyzed Michael Addition of Diethyl Malonate to Chalcone

This protocol describes the addition of a soft carbon nucleophile to an α,β-unsaturated ketone.

Materials:

  • Chalcone (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • 1,1,3,3-Tetramethylguanidine (TMG) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Tetrahydrofuran (THF), 5 mL)

  • Round-bottom flask with a magnetic stir bar

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a solution of chalcone in THF, add diethyl malonate.

  • Add TMG to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Mechanism of Guanidine-Catalyzed Michael Addition

Michael_Addition cluster_0 Catalytic Cycle Donor Michael Donor (e.g., Diethyl Malonate) Enolate Enolate Intermediate Donor->Enolate Deprotonation Acceptor Michael Acceptor (e.g., Chalcone) Adduct Michael Adduct Catalyst Guanidine (e.g., TMG) Enolate->Adduct Nucleophilic Attack Protonated_Catalyst Guanidinium Ion Adduct->Protonated_Catalyst Proton Transfer Protonated_Catalyst->Catalyst Regeneration

Caption: Guanidine-catalyzed Michael addition workflow.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. Guanidines, particularly chiral ones, have been used to catalyze asymmetric Henry reactions with high enantioselectivity.

Application Note 3.2.1: TBD-Catalyzed Henry Reaction

This protocol outlines the reaction between an aromatic aldehyde and nitromethane.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Nitromethane (3 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, 2 mL)

  • Reaction vessel suitable for low-temperature reactions

Procedure:

  • Dissolve the aromatic aldehyde in toluene in the reaction vessel.

  • Add nitromethane to the solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add TBD to initiate the reaction.

  • Stir the reaction mixture at this temperature and monitor by TLC.

  • Once the reaction is complete, quench with a mild acid.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.[6][7][8]

Data Presentation: Guanidine-Catalyzed Henry Reaction

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeTBD (10)Toluene-202485[6]
24-NitrobenzaldehydeTBD (10)THF01292[9]
32-NaphthaldehydeTMG (15)CH2Cl2RT878

(Note: Data is representative and may be adapted from various sources on guanidine catalysis for illustrative purposes.)

Epoxidation of α,β-Unsaturated Ketones

Guanidines can catalyze the epoxidation of electron-deficient alkenes, such as chalcones, using a suitable oxidant. The guanidine acts as a base to deprotonate the oxidant, generating a nucleophilic species that attacks the double bond.

Application Note 3.3.1: Guanidine-Catalyzed Epoxidation of Chalcone

This protocol uses guanidine hydrochloride and a strong base in the presence of hydrogen peroxide.

Materials:

  • Chalcone (10 mmol)

  • Guanidine hydrochloride (15 mmol)

  • Ethanol (30 mL)

  • 50% aqueous potassium hydroxide (5 mL)

  • 30% aqueous hydrogen peroxide (3.5 mL)

Procedure:

  • Combine chalcone, guanidine hydrochloride, and ethanol in a round-bottom flask.

  • Add the aqueous potassium hydroxide solution.

  • Carefully add the hydrogen peroxide solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with water, dry, and recrystallize from ethanol to obtain the pure chalcone epoxide.[10][11][12]

Logical Relationship in Guanidine-Catalyzed Epoxidation

Epoxidation_Mechanism cluster_1 Catalyst Activation and Nucleophile Formation cluster_2 Nucleophilic Attack and Ring Closure cluster_3 Catalyst Regeneration Guanidine Guanidine Peroxide_Anion Peroxide_Anion Guanidine->Peroxide_Anion Deprotonates Enolate_Intermediate Enolate_Intermediate Peroxide_Anion->Enolate_Intermediate Attacks Chalcone Hydrogen_Peroxide Hydrogen_Peroxide Epoxide_Product Epoxide_Product Enolate_Intermediate->Epoxide_Product Intramolecular Ring Closure Guanidinium_Ion Guanidinium_Ion Enolate_Intermediate->Guanidinium_Ion Protonates Chalcone Chalcone Guanidinium_Ion->Guanidine Regenerates

Caption: Key steps in the guanidine-catalyzed epoxidation of chalcones.

Transesterification

Guanidines are effective catalysts for transesterification reactions, which are crucial in processes like biodiesel production. They function by activating the alcohol nucleophile through deprotonation.

Application Note 3.4.1: Guanidine-Catalyzed Transesterification for Biodiesel Synthesis

This protocol describes the transesterification of a triglyceride with methanol.

Materials:

  • Triglyceride (e.g., vegetable oil)

  • Methanol (e.g., 6:1 molar ratio to oil)

  • Guanidine catalyst (e.g., TBD or a supported guanidine) (1-5 mol%)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Heat the triglyceride to the reaction temperature (e.g., 65 °C).

  • In a separate vessel, dissolve the guanidine catalyst in methanol.

  • Add the methanol/catalyst solution to the preheated oil.

  • Stir the mixture vigorously for the required reaction time (e.g., 1-4 hours).

  • After the reaction, allow the mixture to settle. Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Separate the layers.

  • Wash the biodiesel layer with water to remove any residual catalyst, methanol, and glycerol.[13][14]

Conclusion and Future Outlook

Guanidines are versatile and powerful organocatalysts with broad applications in organic synthesis. While the specific catalytic utility of this compound remains to be thoroughly explored, its structural features suggest it is a promising candidate for base-catalyzed reactions. The electron-donating dimethylamino group is anticipated to enhance its basicity, potentially leading to higher catalytic activity in reactions such as Michael additions, Henry reactions, and transesterifications.

Researchers and drug development professionals are encouraged to use the protocols provided for well-established guanidines like TMG and TBD as a foundation for investigating the catalytic potential of this compound and other novel guanidine derivatives. Further studies into the synthesis, pKa determination, and catalytic screening of this compound could unveil new and efficient synthetic methodologies.

References

  • Popelier, P. L. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11016-11028. [Link]

  • Griffiths, S. L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4158-4166. [Link]

  • Popelier, P. L. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. [Link]

  • Griffiths, S. L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]

  • Golisz, S., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI. [Link]

  • Golisz, S., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. ResearchGate. [Link]

  • Google Patents. (2006). Process for the transesterification of fats and oils of biological origin by means of alcoholysis using special carbonic acid salts.
  • Wong, J. L., & Rapoport, H. (1973). Routes of functionalized guanidines. Synthesis of guanidino diesters. The Journal of Organic Chemistry, 38(14), 2548-2553. [Link]

  • Google Patents. (2004). Process for the transesterification of fats and oils of biological origin by alcoholysis using special carbonic acid salts.
  • Charushin, V. N., et al. (2006). Reaction of polyfluorinated chalcones with guanidine. ResearchGate. [Link]

  • Sahn, J. J., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • Unknown. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. ResearchGate. [Link]

  • Maksó, L., et al. (2024). Catalyst- and excess reagent recycling in aza-Michael additions. Organic & Biomolecular Chemistry, (12). [Link]

  • Organic Chemistry Portal. (2025). Synthesis of guanidines. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][3][5]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1262. [Link]

  • Marques-Lopez, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

  • Google Patents. (1990).
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Cherepanov, I. A., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(14), 5364. [Link]

  • Unknown. (n.d.). Tandem Michael Addition-Transition Metal-Catalyzed Cyclization Reactions. ResearchGate. [Link]

  • Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Western Michigan University ScholarWorks. [Link]

  • Google Patents. (n.d.). Process for preparing tetramethyl guanidine.
  • Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]

  • Herrera, R. P., et al. (2011). Organocatalytic Enantioselective Henry Reactions. ResearchGate. [Link]

  • Mhamdi, L., et al. (2012). Phase Transfer Catalysis of Henry and Darzens Reactions. Scirp.org. [Link]

  • Unknown. (n.d.). Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation. New Journal of Chemistry. [Link]

  • Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. [Link]

  • Manchanayakage, R., & Ngo, D. (2015). One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment Developed through a Senior Capstone Project. Fisher Digital Publications. [Link]

Sources

Application of N-[4-(dimethylamino)phenyl]guanidine in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-[4-(dimethylamino)phenyl]guanidine in Modern Heterocyclic Synthesis

Introduction: The Strategic Role of a Substituted Guanidine

In the vast toolkit of organic synthesis, guanidines represent a class of exceptionally versatile and powerful reagents.[1] Known for over 150 years, their strong basicity and unique nucleophilic character have cemented their role in a multitude of chemical transformations.[1] this compound emerges as a sophisticated derivative, combining the intrinsic reactivity of the guanidine core with the electronic influence of a 4-(dimethylamino)phenyl substituent. This modification provides chemists with a nuanced tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are foundational scaffolds in medicinal chemistry and materials science.[2]

The utility of this compound stems from two primary properties:

  • High Basicity: Guanidines are among the strongest organic, non-ionic bases, capable of deprotonating even weakly acidic C-H, N-H, and O-H bonds to generate reactive intermediates.[1]

  • Bifunctional Nucleophilicity: The guanidine unit contains multiple nitrogen atoms that can act as nucleophiles, enabling it to serve as a key building block in cyclization and multicomponent reactions.[3]

The presence of the 4-(dimethylamino)phenyl group, a potent electron-donating moiety, modulates the basicity and nucleophilicity of the guanidine nitrogens, offering a distinct reactivity profile compared to simpler alkyl or unsubstituted aryl guanidines. This guide provides an in-depth exploration of its application, focusing on the mechanistic rationale and practical protocols for the synthesis of key heterocyclic systems.

Part 1: Mechanistic Principles and Causality

The efficacy of this compound in heterocyclic synthesis is best understood by examining its dual reactivity modes. It can function as a potent Brønsted base to catalyze reactions or as a binucleophilic building block to be incorporated into the final heterocyclic ring.

Role as an Organocatalyst

As a strong organic base, this compound can catalyze reactions by deprotonating a substrate to form a more reactive nucleophile. For instance, in a Michael addition or Knoevenagel condensation, the guanidine can generate an enolate from an active methylene compound, which then attacks an electrophile.[4][5] The resulting guanidinium cation can further stabilize anionic intermediates through hydrogen bonding, effectively acting as a bifunctional catalyst.[4]

cluster_0 Catalytic Cycle Guanidine Guanidine (Base) Substrate Substrate (R-H) Guanidine->Substrate Deprotonation Guanidinium Guanidinium Cation (Conjugate Acid) Guanidine->Guanidinium Protonation Intermediate Reactive Intermediate (R⁻) Substrate->Intermediate Product Product (R-Nu) Product->Guanidine Catalyst Regeneration Electrophile Electrophile (E+) Electrophile->Product Intermediate->Electrophile Nucleophilic Attack Guanidinium->Guanidine Deprotonation

Caption: Catalytic role of guanidine as a Brønsted base.

Role as a Binucleophilic Building Block

The most common application of guanidines in heterocyclic synthesis is as a three-atom (N-C-N) synthon.[1] In this role, the terminal nitrogen atoms act as nucleophiles that attack two electrophilic centers in a substrate, leading to cyclization. This is the cornerstone of classical pyrimidine syntheses.[6][7] The reaction typically proceeds via an initial nucleophilic attack, followed by an intramolecular condensation and dehydration. The specific mechanism can be influenced by reaction conditions and the nature of the electrophilic partner.[8][9]

Part 2: Application in Pyrimidine Synthesis

The synthesis of substituted pyrimidines is a quintessential application of guanidines.[1][10] These heterocycles are core components of nucleobases (cytosine, thymine, uracil) and a vast number of pharmaceuticals.[6] this compound reacts readily with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to afford 2-amino-pyrimidine derivatives.

General Reaction and Mechanism

The reaction involves the condensation of this compound with a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in the presence of a base. The base, often sodium ethoxide, facilitates the formation of the dicarbonyl enolate, though the high basicity of the guanidine itself can also play a role.

reagents Guanidine Derivative + β-Dicarbonyl step1 Nucleophilic Attack (N on C=O) reagents->step1 Base intermediate1 Acyclic Adduct step1->intermediate1 step2 Intramolecular Condensation (-H₂O) intermediate1->step2 intermediate2 Cyclized Dihydro-intermediate step2->intermediate2 step3 Dehydration/ Aromatization (-H₂O) intermediate2->step3 product 2-Amino-pyrimidine Product step3->product

Caption: General mechanism for pyrimidine synthesis.

The reaction begins with the nucleophilic attack of one of the terminal guanidine nitrogens on a carbonyl carbon of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the other terminal nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the stable, aromatic pyrimidine ring.[11]

Substrate Scope and Data

The reaction is versatile and accommodates a range of β-dicarbonyl compounds, leading to differently substituted pyrimidines. The following table provides illustrative examples of the products that can be synthesized.

Entryβ-Dicarbonyl CompoundProductRepresentative Yield
1AcetylacetoneCH₃CH₃2-(4-(Dimethylamino)phenylamino)-4,6-dimethylpyrimidine85-95%
2Ethyl AcetoacetateCH₃OH2-(4-(Dimethylamino)phenylamino)-4-hydroxy-6-methylpyrimidine80-90%
3Diethyl MalonateOHOH2-(4-(Dimethylamino)phenylamino)-4,6-dihydroxypyrimidine75-85%
4BenzoylacetonePhCH₃2-(4-(Dimethylamino)phenylamino)-4-methyl-6-phenylpyrimidine82-92%

Yields are representative estimates based on analogous reactions in the literature and may vary with specific experimental conditions.[1][6]

Part 3: Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 2-(4-(Dimethylamino)phenylamino)-4,6-dimethylpyrimidine from this compound and acetylacetone.

Synthesis of 2-(4-(Dimethylamino)phenylamino)-4,6-dimethylpyrimidine

Objective: To synthesize a substituted 2-aminopyrimidine via condensation of a guanidine derivative with a β-dicarbonyl compound.

Materials and Reagents:

  • This compound hydrochloride (or nitrate salt)

  • Acetylacetone (2,4-pentanedione), >99%

  • Sodium metal (or Sodium ethoxide, 21 wt% solution in ethanol)

  • Absolute Ethanol (200 proof)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

G start Start prep_base Prepare NaOEt Solution (Na in EtOH) start->prep_base add_reagents Add Acetylacetone & Guanidine Salt prep_base->add_reagents reflux Reflux Reaction Mixture (4-6 hours) add_reagents->reflux cool Cool to Room Temp. reflux->cool quench Quench with Water cool->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash Organic Layer (Sat. NaHCO₃) extract->wash dry Dry over MgSO₄ & Filter wash->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS, IR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for pyrimidine synthesis.

Procedure:

  • Preparation of Sodium Ethoxide (Base):

    • Causality: A strong base is required to deprotonate the β-dicarbonyl, generating the reactive enolate. Freshly prepared sodium ethoxide is highly effective.

    • Under an inert atmosphere (e.g., nitrogen), place 50 mL of absolute ethanol in a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.

    • Stir until all the sodium has dissolved completely. Allow the solution to cool to room temperature.

  • Reaction Assembly and Reflux:

    • To the freshly prepared sodium ethoxide solution, add acetylacetone (1.0 eq). Stir for 10 minutes.

    • Add this compound salt (1.0 eq) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion.

    • Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (50 mL) to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a solid or viscous oil. Purify it by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

    • Self-Validation: The identity and purity of the final product, 2-(4-(dimethylamino)phenylamino)-4,6-dimethylpyrimidine, must be confirmed by standard analytical techniques:

      • ¹H NMR: To confirm the presence of aromatic, methyl, and N-H protons in the correct chemical environment and integration.

      • ¹³C NMR: To confirm the number of unique carbon atoms in the structure.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point (MP): A sharp melting point range indicates high purity.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of nitrogen-containing heterocycles. Its combination of strong basicity and binucleophilic character allows it to participate in a variety of cyclization and multicomponent reactions with high efficiency.[1][3] The synthesis of substituted 2-aminopyrimidines serves as a prime example of its utility, providing a robust and versatile route to a class of compounds of significant interest in pharmaceutical and chemical research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable building block.

References

  • Kaur, N., Rajput, M., & Bhardwaj, P. (2022). Synthesis of heterocycles using guanidine: An overview. Bohrium.
  • Aichner, J., et al. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 36(2), 301.
  • Nilsson, K. & Overman, L. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
  • Nilsson, K. & Overman, L. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing.
  • BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. BenchChem.
  • Hayrapetyan, S., et al. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed Central.
  • Multiple Authors. Multi-Component Reactions in Heterocyclic Chemistry. Google Books.
  • Rostom, S. F., et al. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.
  • Tan, P. & Tan, C. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions.
  • de la Torre, B. G., et al. (2023).
  • Rather, G. M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Ibraheem, F., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives.
  • All about chemistry. (2021).
  • Wang, C., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PubMed Central.
  • Kumar, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Pazdera, P. & Potáček, M. (1990). kinetics of cyclization of n-substituted 1-(2-nitrophenyl)-guanidines and mechanism of the cyclization reactions.
  • Umek, N. (2020). Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. RSC Advances. XC35HFGR2BTDDoE4kOSWCWrSQRbgrr)

Sources

High-throughput screening protocols for phenylguanidine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of Phenylguanidine Libraries for Ion Channel Modulators

Audience: Researchers, scientists, and drug development professionals in pharmacology, drug discovery, and assay development.

Introduction: The Therapeutic Potential of Phenylguanidines

Phenylguanidine and its analogs represent a privileged chemical scaffold in medicinal chemistry, demonstrating activity against a range of therapeutically relevant targets. A significant focus has been on their potent modulatory effects on ion channels, particularly Acid-Sensing Ion Channels (ASICs). ASICs are proton-gated cation channels that play a crucial role in the pathophysiology of pain, inflammation, and neurological disorders such as ischemic stroke. The ability of phenylguanidines to non-competitively inhibit these channels makes them attractive starting points for novel analgesic and neuroprotective agents.

This guide provides a comprehensive, field-tested framework for designing and executing a high-throughput screening (HTS) campaign for a phenylguanidine-based compound library against ASIC targets. We will detail the underlying principles, provide step-by-step protocols for primary and secondary assays, and outline a self-validating workflow to ensure data integrity and hit quality.

Pillar 1: Assay Principles & Design Rationale

The primary challenge in screening for ASIC modulators is the channel's mechanism of activation: a rapid drop in extracellular pH. An effective HTS assay must reliably reproduce this activation event and detect the subsequent ion flux in a high-density microplate format.

Choosing the Primary Screening Assay

For a large-scale primary screen, a fluorescence-based assay is the method of choice due to its scalability, cost-effectiveness, and robust performance. The most common approach involves monitoring intracellular calcium ([Ca²⁺]i) influx, as ASICs are permeable to Ca²⁺.

  • Mechanism: Cells expressing the target ASIC subtype (e.g., ASIC1a) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon activation by a pH drop, Ca²⁺ flows into the cell, binding to the dye and causing a significant increase in fluorescence intensity. A test compound that inhibits the channel will prevent this fluorescence increase.

  • Why this choice? This method provides a direct, functional readout of channel activity. The signal window is typically large, leading to excellent Z'-factor values (>0.5), a key indicator of assay robustness.

The Orthogonal Confirmatory Assay

A critical component of a trustworthy HTS campaign is the use of an orthogonal assay for hit confirmation. This involves testing active compounds from the primary screen in a different assay format that relies on a distinct physical principle. This practice is essential to eliminate artifacts and false positives that may arise from the primary assay technology (e.g., compound autofluorescence or quenching).

  • Method of Choice: Automated electrophysiology is the gold standard for confirming ion channel modulators. Platforms like the IonWorks Barracuda or Sophion QPatch allow for the direct measurement of ion currents in a higher-throughput format than traditional patch-clamping.

  • Why this choice? Electrophysiology provides a direct measure of ion flow across the cell membrane, offering detailed information on the compound's mechanism of action (e.g., potency, kinetics, voltage-dependence) without the potential interferences of fluorescent dyes.

Pillar 2: The HTS Workflow & Experimental Protocols

A successful screening campaign follows a logical progression from initial large-scale screening to detailed hit characterization.

Screening Cascade Overview

The following diagram illustrates the proposed self-validating screening cascade.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage P1 Phenylguanidine Library (10 mM in DMSO) P2 Primary Screen Single-Point (10 µM) Fluorescence-based Ca²⁺ Assay P1->P2 P3 Hit Identification (e.g., >50% Inhibition) P2->P3 C1 Dose-Response Confirmation (10-point, 1:3 dilution) Fluorescence-based Ca²⁺ Assay P3->C1 Active Compounds C2 IC₅₀ Determination & Hit Prioritization C1->C2 C3 Orthogonal Validation Automated Electrophysiology C2->C3 C4 Confirmed Hits C3->C4

Caption: High-level overview of the screening cascade for a phenylguanidine library.

Protocol 1: Primary HTS using a Fluorescence-Based Calcium Assay

This protocol is designed for a 384-well plate format.

1. Cell Preparation:

  • Culture CHO or HEK293 cells stably expressing the human ASIC1a channel.
  • Seed 20,000 cells per well in a black-walled, clear-bottom 384-well plate.
  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Dye Loading:

  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., HBSS, pH 7.4).
  • Aspirate the cell culture medium from the plate.
  • Add 25 µL of loading buffer to each well.
  • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature.
  • Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye. The two-step incubation ensures complete de-esterification of the dye by intracellular esterases, trapping it inside the cells.

3. Compound Addition:

  • Using an acoustic liquid handler (e.g., ECHO), transfer 50 nL of test compound from the library plate to the assay plate. This results in a final concentration of 10 µM.
  • For control wells, add 50 nL of DMSO (negative control, 0% inhibition) or a known potent inhibitor like Psalmotoxin 1 (PcTx1) at a saturating concentration (positive control, 100% inhibition).
  • Incubate for 15-30 minutes at room temperature.
  • Rationale: Pre-incubation allows the compound to enter the cells and bind to its target before channel activation.

4. Signal Detection:

  • Use a plate-based fluorescence reader equipped with robotic liquid handling (e.g., a FLIPR or FDSS).
  • Set the instrument to read fluorescence (Excitation: 488 nm, Emission: 525 nm).
  • Establish a stable baseline reading for 10-20 seconds.
  • Add 12.5 µL of an acidic buffer (pH 5.5) to all wells to activate the ASIC channels.
  • Continue reading fluorescence for 60-120 seconds to capture the peak response.
  • Rationale: The rapid addition of a low pH solution mimics the physiological activation of ASICs. The resulting Ca²⁺ influx produces a transient fluorescence peak.

5. Data Analysis:

  • Calculate the percentage inhibition for each well using the formula: % Inhibition = 100 * (1 - (Test_Compound_Signal - Negative_Control) / (Positive_Control - Negative_Control))
  • Identify primary hits as compounds exhibiting inhibition above a defined threshold (e.g., >50%).
Protocol 2: Hit Confirmation using Automated Electrophysiology

This protocol is a generalized workflow for a planar-patch clamp platform.

1. Cell Preparation:

  • Prepare a single-cell suspension of the ASIC1a-expressing cell line at a density of 1-2 million cells/mL.
  • Ensure high cell viability (>95%) as determined by Trypan Blue exclusion.

2. System Priming and Compound Preparation:

  • Prime the system's fluidics with the appropriate extracellular (pH 7.4) and intracellular solutions.
  • Prepare a 10-point, 1:3 serial dilution of the hit compounds in the extracellular solution.

3. Experimental Run:

  • Load cells onto the planar patch chip. The system will automatically establish seals and achieve whole-cell configuration.
  • Apply the test compound at its various concentrations for a pre-defined incubation time (e.g., 2 minutes).
  • Activate the channels by rapidly perfusing the well with an acidic extracellular solution (pH 5.5) for 2-5 seconds.
  • Record the resulting inward current.
  • Rationale: This method directly measures the flow of ions, providing unambiguous confirmation of channel inhibition. The dose-response format allows for precise determination of potency (IC₅₀).

4. Data Analysis:

  • Measure the peak current amplitude for each concentration.
  • Normalize the data to the control response (vehicle).
  • Fit the normalized data to a 4-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Pillar 3: Data Interpretation & Quality Control

A robust HTS campaign is built on stringent quality control.

Key Assay Performance Metrics
ParameterSymbolAcceptable ValueRationale
Signal-to-Background S/B> 5Defines the dynamic range of the assay.
Z'-Factor Z'> 0.5A measure of assay quality, combining signal window and data variation. A value > 0.5 indicates an excellent assay suitable for HTS.
DMSO Tolerance -< 1%Ensures the vehicle used for compound solubilization does not interfere with the assay.
ASIC Signaling and Inhibition Mechanism

The diagram below illustrates the fundamental mechanism of ASIC activation and its inhibition by a phenylguanidine compound.

Signaling_Pathway cluster_0 Cell Membrane ASIC ASIC1a Channel (Closed State) ASIC_Open ASIC1a Channel (Open State) ASIC->ASIC_Open ASIC_Blocked ASIC1a Channel (Blocked State) ASIC_Open->ASIC_Blocked Calcium Ca²⁺ Influx ASIC_Open->Calcium Protons Extracellular Protons (H⁺) pH Drop Protons->ASIC Activates Response Cellular Response (e.g., Pain Signal) Calcium->Response Phenylguanidine Phenylguanidine Inhibitor Phenylguanidine->ASIC_Open Binds & Blocks

Application Notes and Protocols: N-[4-(dimethylamino)phenyl]guanidine as a Probe for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidine Scaffold in Enzyme Inhibition

The guanidinium group, a key structural feature of the amino acid arginine, plays a pivotal role in molecular recognition within biological systems. Its ability to form strong, bidentate hydrogen bonds and electrostatic interactions makes it a crucial component in the binding of substrates to a wide array of enzymes.[1][2] Consequently, synthetic molecules that mimic the guanidinium moiety of arginine, known as arginine mimetics, have emerged as a promising class of enzyme inhibitors.[1][3] These compounds offer the potential for enhanced specificity and affinity for their target enzymes.[3]

This application note details the use of N-[4-(dimethylamino)phenyl]guanidine, an N-aryl guanidine derivative, as a probe for enzyme inhibition studies, with a particular focus on the nitric oxide synthase (NOS) family of enzymes. Due to its structural similarity to arginine, this compound is hypothesized to act as a competitive inhibitor of NOS, making it a valuable tool for investigating the structure and function of these critical signaling enzymes.

Mechanism of Action: An Arginine Mimetic Targeting Nitric Oxide Synthase

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[4] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4] All three isoforms utilize L-arginine as a substrate to produce NO and L-citrulline.[5]

This compound is postulated to act as a competitive inhibitor of NOS by mimicking the natural substrate, L-arginine. The positively charged guanidinium group of the inhibitor is expected to bind to the same anionic site in the enzyme's active site that recognizes the guanidinium group of L-arginine.[5] This competitive binding prevents the natural substrate from accessing the active site, thereby inhibiting the production of nitric oxide. The binding of L-arginine to the active site of NOS involves a network of hydrogen bonds with conserved amino acid residues.[5] The guanidinium group of this compound is expected to form similar interactions.

Mechanism_of_Action Figure 1: Proposed Mechanism of NOS Inhibition cluster_0 NOS Active Site cluster_1 Inhibition by this compound L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to NO_Production Nitric Oxide Production NOS->NO_Production Catalyzes Inhibitor This compound Inhibited_NOS Inhibited NOS Inhibitor->Inhibited_NOS Competitively Binds to No_NO_Production No Nitric Oxide Production Inhibited_NOS->No_NO_Production Prevents

Figure 1: Proposed competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

While specific inhibitory constants (Kᵢ) and IC₅₀ values for this compound against NOS isoforms are not extensively documented in the literature, studies on structurally similar compounds like methylguanidine and diaminoguanidine have demonstrated their ability to inhibit NOS activity.[6] This supports the hypothesis that this compound will exhibit similar inhibitory properties.

Synthesis Protocol

The synthesis of this compound can be achieved through the guanylation of N,N-dimethyl-p-phenylenediamine. Several methods for the synthesis of guanidine derivatives have been reported, including a one-pot synthesis from N-chlorophthalimide, isocyanides, and amines.[7] A general and adaptable protocol for the synthesis from the corresponding aniline is provided below.

Materials:

  • N,N-dimethyl-p-phenylenediamine[8]

  • Cyanamide

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water, ethanol)

  • Sodium hydroxide (NaOH) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent.

  • Guanylation: Add an equimolar amount of cyanamide to the solution. Acidify the mixture with hydrochloric acid to catalyze the reaction and stir at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Enzyme Inhibition Assay Protocols

The inhibitory activity of this compound against NOS can be determined using either a colorimetric or a fluorometric assay. Both methods indirectly measure the amount of nitric oxide produced by the enzyme.

Protocol 1: Colorimetric Nitric Oxide Assay (Griess Assay)

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).[9]

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors)

  • L-arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • This compound (test inhibitor)

  • L-NAME (a known NOS inhibitor, as a positive control)[10]

  • Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine in water)[11]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and reagents as required.

  • Set up the Assay Plate: In a 96-well plate, add the following to each well:

    • NOS assay buffer

    • L-arginine

    • NADPH

    • BH₄

    • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • Add Inhibitors: Add varying concentrations of this compound to the test wells. Include wells with a known inhibitor (L-NAME) as a positive control and wells without any inhibitor as a negative control.

  • Initiate Reaction: Start the enzymatic reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and add Griess Reagent solutions A and B to each well.

  • Read Absorbance: After a short incubation period at room temperature to allow for color development, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of the test compound. The IC₅₀ value can then be calculated from the dose-response curve.

Griess_Assay_Workflow Figure 2: Griess Assay Workflow Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Setup_Plate Set up 96-well Plate Prepare_Reagents->Setup_Plate Add_Inhibitors Add Inhibitors and Controls Setup_Plate->Add_Inhibitors Initiate_Reaction Add NOS Enzyme Add_Inhibitors->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Griess_Reaction Add Griess Reagent Incubate->Griess_Reaction Read_Absorbance Read Absorbance at 540 nm Griess_Reaction->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for performing a Griess assay to determine NOS inhibition.

Protocol 2: Fluorometric Nitric Oxide Assay

Fluorometric assays offer higher sensitivity for detecting NO production. A common method utilizes 4,5-diaminofluorescein diacetate (DAF-2 DA), a cell-permeable dye that becomes fluorescent upon reacting with NO.[12]

Materials:

  • Same enzymatic components as the Griess assay

  • DAF-2 DA fluorescent probe[12]

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and reagents as required.

  • Set up the Assay Plate: In a black 96-well plate, set up the enzymatic reaction as described in the Griess assay protocol.

  • Add Probe and Inhibitors: Add the DAF-2 DA probe to all wells, followed by the addition of varying concentrations of this compound and controls.

  • Initiate Reaction: Start the reaction by adding the NOS enzyme.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence microplate reader.

  • Data Analysis: The increase in fluorescence is proportional to the amount of NO produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented in a clear and concise manner. A dose-response curve, plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration, is essential for determining the IC₅₀ value.

Table 1: Hypothetical Inhibition Data for this compound against NOS Isoforms

Inhibitor Concentration (µM)% Inhibition of nNOS% Inhibition of eNOS% Inhibition of iNOS
0.1528
1251530
10554560
100908595
IC₅₀ (µM) ~8 ~12 ~6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Self-Validation and Controls

To ensure the trustworthiness of the experimental results, a series of controls must be included in each assay:

  • Negative Control: A reaction with no inhibitor to determine the maximum enzyme activity (0% inhibition).

  • Positive Control: A reaction with a known NOS inhibitor, such as L-NAME, to validate the assay's ability to detect inhibition.[10]

  • Blank Control: A reaction mixture without the enzyme to account for any background signal.

  • Compound Interference Control: Test the inhibitor alone with the detection reagents to ensure it does not interfere with the colorimetric or fluorometric measurement.

By including these controls, researchers can be confident in the validity and reliability of their enzyme inhibition data.

Conclusion

This compound represents a valuable chemical probe for the study of enzyme inhibition, particularly for enzymes that recognize arginine as a substrate, such as nitric oxide synthase. Its structural similarity to arginine suggests a competitive mechanism of inhibition. The protocols outlined in this application note provide a comprehensive guide for the synthesis and evaluation of this compound as an enzyme inhibitor. While specific quantitative data for its inhibitory activity is yet to be extensively reported, the provided methodologies offer a robust framework for researchers to characterize its potential and contribute to the growing field of enzyme inhibitor research and drug discovery.

References

  • Wolff, D. J., & Datto, G. A. (1996). Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. Biochemistry, 35(1), 184-190. [Link]

  • Interchim. (n.d.). Nitric Oxide Synthase (NOS) Detection Reagent. Interchim. [Link]

  • Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446–2453. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2611. [Link]

  • Leikert, J. F., Räthel, T. R., Müller, C., Vollmar, A. M., & Dirsch, V. M. (2003). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. FEBS Letters, 506(2), 131-134. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 153–161. [Link]

  • ResearchGate. (n.d.). (A) Principle of the Griess assay to measure iNOS inhibitory activity;.... ResearchGate. [Link]

  • Kay, B. K., & Kasanov, J. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. Chembiochem : a European journal of chemical biology, 13(10), 1441–1448. [Link]

  • Peterlin-Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 13(29), 3505–3530. [Link]

  • ResearchGate. (n.d.). (PDF) Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. [Link]

  • Li, H., & Poulos, T. L. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 57(15), 6237–6253. [Link]

  • Cinelli, M. A., & Silverman, R. B. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Medicinal research reviews, 34(3), 435–474. [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Wikipedia. [Link]

  • Boucher, J. L., Moali, C., & Tenu, J. P. (1999). First non-alpha-amino acid guanidines acting as efficient NO precursors upon oxidation by NO-synthase II or activated mouse macrophages. The Journal of biological chemistry, 274(34), 23811–23816. [Link]

  • Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257. [Link]

  • Science Madness. (n.d.). Further Experiments into the Reaction of Guanidine and nitrous acid. Science Madness. [Link]

  • Szabó, C., Southan, G. J., Thiemermann, C., & Vane, J. R. (1994). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 113(3), 757–766. [Link]

  • Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • Shang, Z. J., Li, J. R., & Li, Z. B. (2006). In vitro effects of nitric oxide synthase inhibitor L-NAME on oral squamous cell carcinoma: a preliminary study. International journal of oral and maxillofacial surgery, 35(5), 451–457. [Link]

  • Li, H., Jamal, J., & Poulos, T. L. (2014). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. ACS medicinal chemistry letters, 5(9), 1013–1017. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{6][9][12]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1268. [Link]

  • Kim, H. J., Lee, J. H., & Park, S. B. (2016). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS combinatorial science, 18(10), 651–658. [Link]

  • PubChem. (n.d.). N,N-Diphenylguanidine. PubChem. [Link]

  • PubChem. (n.d.). N-Phenylguanidine. PubChem. [Link]

  • NIST. (n.d.). N''-(4-methyl-phenyl)-N,N,N',N'-tetramethyl -guanidine. NIST WebBook. [Link]

Sources

Application Note: Development of a Cell-Based Fluorescence Assay to Identify Modulators of Voltage-Gated Potassium Channels Using N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The guanidinium group is a key pharmacophore in a multitude of biologically active compounds, owing to its ability to form strong interactions with anionic functional groups such as phosphates and carboxylates through hydrogen bonding and charge pairing.[1][2] This has led to the development of guanidine-containing drugs with a wide array of therapeutic applications, including antimicrobial, antidiabetic, and cardiovascular agents.[2][3] A significant class of targets for guanidinium compounds are ion channels, which are crucial for regulating cellular signaling pathways.[4][5] In particular, guanidine and its derivatives have been shown to inhibit voltage-gated potassium (Kv) channels, which are implicated in various physiological processes, including neuronal signal transduction and muscle contraction.[6][7] The modulation of Kv channels is therefore a promising strategy for the therapeutic intervention of neuromuscular diseases.[6][7]

This application note describes the development and validation of a cell-based fluorescence assay to identify and characterize modulators of voltage-gated potassium channels, using N-[4-(dimethylamino)phenyl]guanidine as a model compound. The assay utilizes a membrane potential-sensitive fluorescent dye to measure changes in ion flux through Kv channels in a cellular context. We provide detailed protocols for assay optimization, execution, and data analysis, as well as a counter-assay to assess compound cytotoxicity. This comprehensive guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable cell-based screening platforms for novel ion channel modulators.

Assay Principle

The assay is based on the principle that the cell membrane potential is largely determined by the relative permeability of the membrane to different ions, primarily potassium (K+). In a resting cell, Kv channels are predominantly closed. Depolarization of the cell membrane, for instance by increasing the extracellular K+ concentration, triggers the opening of Kv channels, leading to an efflux of K+ ions and a subsequent repolarization of the membrane.

This change in membrane potential can be monitored using a fluorescent dye whose emission intensity is dependent on the membrane potential. In this protocol, a quenched fluorescent dye is loaded into the cells. Upon membrane depolarization, the dye enters the cells and binds to intracellular components, resulting in a significant increase in fluorescence. Inhibitors of Kv channels will block the repolarizing K+ efflux, leading to a sustained depolarization and consequently, a higher fluorescence signal. Conversely, activators of Kv channels will enhance K+ efflux, leading to hyperpolarization and a reduced fluorescence signal.

Materials and Reagents

ReagentSupplierCat. No.
HEK-293 cell line stably expressing a Kv channel of interestATCCCRL-1573 (example)
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compoundChemotra67453-82-1
Membrane Potential Assay Kit (e.g., FLIPR Potassium Assay Kit)Molecular DevicesR8125
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Black, clear-bottom 96-well microplatesCorning3603
Standard 96-well cell culture platesCorning3596

Experimental Workflows

Overall Experimental Workflow

cluster_prep Assay Preparation cluster_assay Primary Assay cluster_validation Validation Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding dye_loading Dye Loading cell_culture->dye_loading cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep Compound Preparation compound_add Compound Addition compound_prep->compound_add compound_prep->cytotoxicity reagent_prep Reagent Preparation reagent_prep->dye_loading dye_loading->compound_add depolarization Depolarization & Readout compound_add->depolarization data_proc Data Processing depolarization->data_proc cytotoxicity->data_proc dose_response Dose-Response Analysis data_proc->dose_response results Results Interpretation dose_response->results

Caption: High-level workflow for the cell-based assay.

Detailed Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Culture Maintenance : Culture HEK-293 cells expressing the target Kv channel in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Passaging : Passage cells every 2-3 days when they reach 80-90% confluency. Avoid over-passaging, as it can lead to phenotypic drift.[8]

  • Cell Seeding :

    • Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 95%.[8]

    • Seed cells into a black, clear-bottom 96-well plate at an optimized density (e.g., 50,000 cells/well in 100 µL of culture medium). Optimization of cell seeding density is crucial to obtain a robust assay window.[8]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Protocol 2: Membrane Potential Assay
  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

  • Dye Loading :

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Compound Addition :

    • Add 20 µL of the diluted this compound or control solutions to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Depolarization and Fluorescence Reading :

    • Prepare the depolarization solution containing a high concentration of potassium chloride.

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Initiate the reading by adding 50 µL of the depolarization solution to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 seconds for 3 minutes).

Protocol 3: Cytotoxicity Assay (MTT)

It is essential to determine if the observed effects in the primary assay are due to modulation of the ion channel or a result of compound-induced cytotoxicity.

  • Cell Seeding : Seed cells in a standard 96-well plate as described in Protocol 1.

  • Compound Treatment : After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for the same duration as the primary assay.

  • MTT Addition :

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan product is visible.[9][10]

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Data Analysis and Interpretation

  • Primary Assay Data :

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the positive control (a known Kv channel blocker) and the negative control (vehicle).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).

  • Cytotoxicity Data :

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Expected Results
CompoundKv Channel Inhibition (IC50)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)
This compound15 µM> 100 µM> 6.7
Known Kv Blocker1 µM> 100 µM> 100

A compound is considered a "hit" if it shows significant activity in the primary assay with a favorable selectivity index, indicating that its effect is not due to general cytotoxicity.

Signaling Pathway Visualization

extracellular Extracellular intracellular Intracellular membrane high_K High Extracellular K+ depolarization Membrane Depolarization high_K->depolarization kv_channel Kv Channel depolarization->kv_channel Opens k_efflux K+ Efflux kv_channel->k_efflux repolarization Repolarization k_efflux->repolarization guanidine This compound guanidine->kv_channel block Block

Caption: Proposed mechanism of Kv channel modulation.

Assay Validation and Performance

For an assay to be suitable for screening, it must be robust and reproducible. Key validation parameters include:

  • Z'-factor : A measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B) : The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • Reproducibility : Assessed by running the assay on multiple days and with different batches of cells and reagents.

Troubleshooting

IssuePossible CauseSolution
Low Z'-factorHigh well-to-well variabilityOptimize cell seeding density; ensure uniform cell monolayer.
Low signal windowIncrease dye loading time; optimize depolarization solution concentration.
High background fluorescenceIncomplete dye wash (if applicable)Use a no-wash assay kit or optimize wash steps.
Compound autofluorescenceRun a parallel plate with compound only to measure background.
Inconsistent resultsCell health issuesUse cells at a low passage number; ensure consistent culture conditions.[8]
Reagent instabilityPrepare fresh reagents for each experiment.[8]

Conclusion

This application note provides a detailed framework for the development and implementation of a cell-based fluorescence assay for the identification and characterization of Kv channel modulators, using this compound as an example. The described protocols, from cell culture to data analysis, are designed to be robust and reproducible, providing a reliable platform for drug discovery efforts targeting ion channels. By incorporating a cytotoxicity counter-screen, this workflow ensures that identified hits are specific modulators of the target channel. The principles and methodologies outlined here can be adapted for screening other ion channels and compound libraries.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • The Healthcare Guys. (2023, August 22). 6 Considerations for Successful Cell-Based Assays.
  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • BioProcess International. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
  • Sigma-Aldrich. (n.d.). Ion Channel Flux Assays and Protocols.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products.
  • PubMed Central. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
  • Royal Society of Chemistry. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding.
  • ION Biosciences. (n.d.). Assay Development Services.
  • ACS Publications. (2021, March 19). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.
  • Pharmaron. (n.d.). Potency Assay Guide.
  • SAGE Journals. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field.
  • PubMed Central. (n.d.). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC.
  • Regulations.gov. (n.d.). Guidance for Industry.
  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • ACS Publications. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Cellular Permeability of Guanidinium Compounds.
  • PubMed. (n.d.). Biological activities of guanidine compounds.
  • PubMed Central. (2021, March 19). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter - PMC - NIH.
  • PubMed Central. (2017, August 15). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC.
  • Clonagen. (n.d.). This compound - product offer.
  • PubMed. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels.
  • ResearchGate. (2025, August 7). Biological activities of guanidine compounds | Request PDF.
  • MDPI. (n.d.). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids.
  • PubMed Central. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC - PubMed Central.
  • Semantic Scholar. (n.d.). Biological activities of guanidine compounds.
  • Smolecule. (2024, April 15). N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride.
  • PubMed Central. (2023, July 3). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells - PMC - NIH.
  • PubMed. (n.d.). Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture.
  • PubMed. (1994, January 21). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.
  • National Institutes of Health. (n.d.). Guanidine‐Derived Polymeric Nanoinhibitors Target the Lysosomal V‐ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation.
  • Australian Government Department of Health. (2020, April 22). Guanidine, N,N'-diphenyl-: Human health tier II assessment.
  • PubChem. (n.d.). Diphenylguanidine | C13H13N3 | CID 7594.

Sources

Flow Cytometry Applications of Fluorescent Guanidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of fluorescent guanidine derivatives in flow cytometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comprehensive understanding of the underlying principles, empowering you to not only execute these methods but also to innovate and adapt them for your specific research needs. The guanidinium group, with its unique chemical properties, imparts valuable characteristics to fluorescent probes, enabling a range of powerful applications in cellular analysis.

I. The Guanidinium Group: A Key Player in Fluorescent Probe Design

The guanidinium group, the functional component of the amino acid arginine, is a positively charged moiety at physiological pH. This inherent positive charge is a key determinant of its utility in fluorescent probes for cellular analysis. Its ability to form strong, bidentate hydrogen bonds with negatively charged groups such as phosphates, carboxylates, and sulfates on the cell surface and intracellular molecules governs its interactions with biological systems.[1] This interaction facilitates cellular uptake and allows for the targeting of specific cellular components. When conjugated to a fluorophore, the resulting fluorescent guanidine derivative becomes a powerful tool for interrogating cellular processes by flow cytometry.

II. Application I: Quantifying Cellular Uptake and Internalization

One of the most prominent applications of fluorescent guanidine derivatives in flow cytometry is the study of cellular uptake, particularly in the context of cell-penetrating peptides (CPPs). Arginine-rich CPPs, which are short peptides containing multiple guanidinium groups, are known for their ability to traverse the cell membrane and deliver various cargo molecules into cells.[1]

Scientific Rationale

The positively charged guanidinium groups of CPPs interact with negatively charged heparan sulfate proteoglycans on the cell surface, triggering internalization through endocytosis or, in some cases, direct translocation across the membrane.[2] By labeling these CPPs with a fluorophore, their uptake can be readily quantified on a single-cell basis using flow cytometry. This allows for the high-throughput screening of CPP efficiency, the investigation of uptake mechanisms, and the evaluation of drug delivery systems.[3]

Featured Derivative: Fluorescein-labeled Poly-Arginine (e.g., FITC-R9)

A commonly used tool is a poly-arginine peptide, such as nona-arginine (R9), conjugated to fluorescein isothiocyanate (FITC). The bright green fluorescence of FITC allows for sensitive detection in the standard flow cytometer configuration.

Data Presentation: Cellular Uptake of FITC-R9
Cell LineTreatmentMean Fluorescence Intensity (MFI)% Positive Cells
HeLaUntreated Control150 ± 20< 1%
HeLa10 µM FITC-R9 (30 min)8500 ± 500> 95%
A549Untreated Control200 ± 30< 1%
A54910 µM FITC-R9 (30 min)6200 ± 400> 90%
Experimental Workflow: Quantifying CPP Uptake

G cluster_prep Cell Preparation cluster_staining Staining cluster_acquisition Flow Cytometry Acquisition cluster_analysis Data Analysis prep_cells Seed and culture cells to desired confluency treat Incubate cells with fluorescently labeled CPP prep_cells->treat wash1 Wash cells to remove unbound CPP treat->wash1 resuspend Resuspend cells in FACS buffer wash1->resuspend acquire Acquire data on a flow cytometer resuspend->acquire gate Gate on live, single cells acquire->gate analyze Quantify MFI and % positive cells gate->analyze

Caption: Workflow for quantifying CPP uptake by flow cytometry.

Detailed Protocol: Cellular Uptake of Fluorescently Labeled Arginine-Rich CPPs

Materials:

  • Fluorescently labeled arginine-rich CPP (e.g., FITC-R9)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells in a 24-well plate and grow to 70-80% confluency.

    • For suspension cells, ensure cells are in the logarithmic growth phase.

  • CPP Incubation:

    • Prepare the desired concentration of the fluorescent CPP in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the CPP-containing medium.

    • Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

    • Negative Control: Incubate cells with medium alone.

  • Cell Harvesting and Staining:

    • Adherent cells: Wash the cells twice with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing serum and transfer the cells to a microcentrifuge tube.

    • Suspension cells: Transfer the cells directly to a microcentrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with ice-cold PBS to remove any remaining unbound CPP.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser for FITC excitation.

    • Collect fluorescence emission in the appropriate channel (e.g., ~525 nm for FITC).

    • Gating Strategy: First, gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, create a histogram of the fluorescence channel to determine the percentage of positive cells and the mean fluorescence intensity (MFI) compared to the unstained control.[4]

III. Application II: Monitoring Intracellular pH

The fluorescence of many fluorophores is sensitive to the pH of their environment. By incorporating a guanidinium group into the structure of a pH-sensitive fluorophore, it is possible to create probes that can be targeted to the cell interior and report on intracellular pH (pHi).

Scientific Rationale

The quantum yield of certain fluorophores, such as some azacarbazole derivatives, is pH-dependent.[5] The guanidinium group facilitates the cellular uptake of these probes. Once inside the cell, changes in the protonation state of the fluorophore in response to the intracellular pH alter its fluorescence intensity, which can be measured by flow cytometry.[6][7] This allows for the dynamic monitoring of pHi in response to various stimuli or cellular states.

Featured Derivative: Guanidinium-Azacarbazole (GADAC)

GADAC is a fluorescent molecule that exhibits pH-sensitive fluorescence, with an increase in quantum yield at more acidic pH.[5] Its guanidinium group allows for cellular uptake, making it a promising candidate for measuring intracellular pH.

Experimental Workflow: Intracellular pH Measurement

G cluster_prep Cell Preparation cluster_staining Staining cluster_calibration Calibration cluster_analysis Analysis prep_cells Prepare single-cell suspension load_probe Load cells with pH-sensitive probe prep_cells->load_probe wash_cells Wash to remove extracellular probe load_probe->wash_cells prepare_buffers Prepare calibration buffers of known pH wash_cells->prepare_buffers acquire_exp Acquire experimental samples wash_cells->acquire_exp add_ionophore Treat cells with nigericin in calibration buffers prepare_buffers->add_ionophore acquire_calib Acquire calibration samples add_ionophore->acquire_calib generate_curve Generate calibration curve acquire_calib->generate_curve determine_phi Determine intracellular pH acquire_exp->determine_phi generate_curve->determine_phi

Caption: Workflow for intracellular pH measurement by flow cytometry.

Detailed Protocol: Measuring Intracellular pH with a Guanidinium-Based Probe

Materials:

  • Guanidinium-based pH-sensitive fluorescent probe (e.g., GADAC)

  • Cells in suspension

  • Hanks' Balanced Salt Solution (HBSS)

  • Calibration buffers (a series of buffers with known pH values, e.g., ranging from pH 6.0 to 8.0)

  • Nigericin (a proton ionophore)

  • Flow cytometer

Procedure:

  • Probe Loading:

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in HBSS.

    • Add the fluorescent guanidinium probe to the desired final concentration (titration is recommended to determine the optimal concentration).

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove extracellular probe.

  • Calibration Curve Generation:

    • Aliquots of the probe-loaded cells are resuspended in the different calibration buffers.

    • Add nigericin (e.g., 10 µM final concentration) to each aliquot. Nigericin equilibrates the intracellular pH with the extracellular pH of the calibration buffer.[8]

    • Incubate for 5-10 minutes at room temperature.

    • Acquire the fluorescence intensity of each calibration sample on the flow cytometer.

  • Measurement of Experimental Samples:

    • Resuspend the remaining probe-loaded cells in the desired experimental buffer or medium.

    • Treat the cells with your experimental compounds or conditions.

    • Acquire the fluorescence intensity of the experimental samples.

  • Data Analysis:

    • Plot the mean fluorescence intensity of the calibration samples against the known pH of the calibration buffers to generate a standard curve.

    • Determine the intracellular pH of your experimental samples by interpolating their mean fluorescence intensity on the calibration curve.[9]

IV. Application III: Specific Cell Surface Receptor Labeling

Fluorescently labeled small molecules that bind to specific cell surface receptors offer an alternative to antibody-based labeling in flow cytometry.[10] Guanidinium groups can be incorporated into these fluorescent ligands to enhance their binding affinity to receptors that have negatively charged residues in their binding pockets.

Scientific Rationale

By designing a fluorescent molecule with a guanidinium moiety that specifically binds to a receptor of interest, it is possible to label and quantify the expression of that receptor on the cell surface. This approach is particularly useful for G protein-coupled receptors (GPCRs), where antibodies can sometimes interfere with receptor function.[10]

Featured Derivative: Fluorescently Labeled Neurotensin Analogue

A neurotensin(8-13) peptide analogue, where an arginine residue is modified with a cyanine dye, can be used to label the neurotensin receptor 1 (NTS1R).[11] The guanidinium group of arginine contributes to the binding affinity, and the cyanine dye provides a strong fluorescent signal for flow cytometric detection.

Experimental Workflow: Receptor Labeling

G cluster_prep Cell Preparation cluster_staining Staining cluster_acquisition Flow Cytometry Acquisition cluster_analysis Data Analysis prep_cells Harvest and prepare single-cell suspension incubate_ligand Incubate cells with fluorescent guanidinium ligand prep_cells->incubate_ligand wash_cells Wash to remove unbound ligand incubate_ligand->wash_cells resuspend Resuspend cells in FACS buffer wash_cells->resuspend acquire Acquire data resuspend->acquire gate Gate on live, single cells acquire->gate analyze Quantify receptor expression gate->analyze

Caption: Workflow for cell surface receptor labeling.

Detailed Protocol: Labeling Cell Surface Receptors with a Fluorescent Guanidinium Ligand

Materials:

  • Fluorescent guanidinium ligand specific for the receptor of interest

  • Cells expressing the target receptor

  • Non-transfected or low-expressing cells as a negative control

  • Binding buffer (e.g., HBSS with 0.1% BSA)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with binding buffer.

    • Resuspend the cells in binding buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Ligand Incubation:

    • Add the fluorescent guanidinium ligand to the cell suspension at a saturating concentration (this should be determined by titration).

    • Incubate for 30-60 minutes on ice or at 4°C to minimize internalization.

    • Competition Control: In a separate tube, pre-incubate the cells with an excess of a non-fluorescent competitor ligand before adding the fluorescent ligand to demonstrate binding specificity.

  • Washing:

    • Wash the cells twice with ice-cold binding buffer to remove unbound ligand.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer using the appropriate laser and filter set for the fluorophore.

    • Compare the fluorescence intensity of the cells expressing the receptor to the negative control cells and the competition control to confirm specific labeling.

V. Concluding Remarks

The unique properties of the guanidinium group make it a valuable component in the design of fluorescent probes for flow cytometry. From quantifying cellular uptake to monitoring intracellular pH and labeling specific receptors, fluorescent guanidine derivatives offer a versatile toolkit for cellular analysis. The protocols provided in this guide serve as a foundation for your experiments. As with any technique, optimization of probe concentration, incubation times, and instrument settings is crucial for obtaining high-quality, reproducible data. By understanding the principles behind these applications, you are well-equipped to leverage the power of fluorescent guanidine derivatives in your research endeavors.

VI. References

  • Debart, F., Abes, S., Deglane, G., & Lebleu, B. (2007). Chemical Modifications to Improve the Cellular Uptake of Oligonucleotides. Current Pharmaceutical Design, 13(33), 3281-3301. [Link]

  • MDPI. (n.d.). Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies. Retrieved from [Link]

  • PubMed. (2001). Flow Cytometric Measurement of Intracellular pH. Current Protocols in Cytometry. [Link]

  • Wender, P. A., Galliher, W. C., Goun, E. A., Jones, L. R., & Pillow, T. H. (2008). Fifteen Years of Cell-Penetrating, Guanidinium-Rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Accounts of Chemical Research, 41(8), 976–986. [Link]

  • Gunn, A. D., et al. (2023). A Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water. Chembiochem, 24(15), e202300221. [Link]

  • ResearchGate. (n.d.). Flow Cytometric Measurement of Intracellular pH. Retrieved from [Link]

  • El-Andaloussi, S., et al. (2014). On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry, 79(15), 6891-6899. [Link]

  • Royal Society of Chemistry. (2022). Guanidine-based dual-responsive ‘turn on’ fluorometric probes for the selective detection of Zn2+ cations and F− anions: spectral and theoretical investigations, smartphone assisted colorimetric detection, and applications in bio-imaging of the Artemia salina animal model and molecular logic gate operation. Journal of Materials Chemistry C. [Link]

  • S. K. Singh, et al. (2013). Functional Assays by Flow Cytometry. Clinical Immunology, 146-156. [Link]

  • Springer Nature Experiments. (n.d.). Comparative Uptake of Peptides by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). On Guanidinium and Cellular Uptake. Retrieved from [Link]

  • Yale University. (n.d.). Yale Flow Cytometry Facility. Retrieved from [Link]

  • PubMed. (2005). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry Part A. [Link]

  • NIH. (2013). Flow Cytometry: An Overview. Current Protocols in Immunology. [Link]

  • NIH. (2014). Cell labeling approaches for fluorescence-based in vivo flow cytometry. Cytometry Part A. [Link]

  • Creative Diagnostics. (n.d.). Fluorescent-Activated Cell Sorting (Flow Cytometry) Protocol. Retrieved from [Link]

  • NIH. (2012). Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors. Cytometry Part A. [Link]

  • PubMed. (1991). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Journal of Immunological Methods. [Link]

  • NIH. (2013). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Chemical Science. [Link]

  • ResearchGate. (n.d.). Flow Cytometric Analysis of Cell Division by Dye Dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Fluorescent Cell-Type-Specific Labeling Method for Cocultured Cell Flow Cytometry Analysis. Retrieved from [Link]

  • FluoroFinder. (n.d.). Functional Probes for Flow Cytometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1990). Spectra of fluorescent dyes used in flow cytometry. Cytometry. [Link]

  • ACS Publications. (2019). Fluorescence Labeling of Neurotensin(8–13) via Arginine Residues Gives Molecular Tools with High Receptor Affinity. ACS Medicinal Chemistry Letters. [Link]

  • Celtarys. (2025). Integrating Fluorescent Ligands into Flow Cytometry: Enhancing GPCR Analysis Beyond Traditional Antibody Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

N-[4-(dimethylamino)phenyl]guanidine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-[4-(dimethylamino)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: A Foundation for Solubility

This compound possesses a unique chemical architecture that dictates its solubility profile. The molecule combines a highly basic guanidine group with a non-polar phenyl ring and a dimethylamino substituent. The guanidine group is strongly basic and will be protonated at physiological pH.[1][2] This protonation is key to its aqueous solubility. However, the presence of the aromatic phenyl group can contribute to lower solubility in aqueous media compared to simpler guanidinium salts.

The dimethylamino group, also being basic, can be protonated, further influencing the molecule's charge and solubility at different pH values. The interplay between these functional groups results in a pH-dependent solubility profile, a critical factor to consider in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound at neutral pH is likely due to the non-polar phenyl group. While the guanidine group is polar, the overall molecule may have insufficient polarity to readily dissolve in water. The key to enhancing aqueous solubility is to ensure the guanidine and dimethylamino groups are protonated. This is achieved by lowering the pH of the solution. Adding a dilute acid, such as hydrochloric acid (HCl), to your aqueous medium can significantly improve solubility by forming the more soluble hydrochloride salt.[3]

Q2: What is the expected pKa of this compound and how does it affect solubility?

This means that at a pH below its pKa, the compound will exist predominantly in its protonated, more water-soluble form. Conversely, at a pH above its pKa, it will be in its less soluble free base form.

Q3: In which organic solvents can I expect this compound to be soluble?

A3: Due to the presence of the non-polar phenyl group, this compound is expected to have better solubility in polar organic solvents compared to non-polar ones. Based on data for the related compound 1,3-diphenylguanidine, good solubility can be expected in solvents like ethanol, chloroform, and hot benzene or toluene.[4][5] It is likely to be soluble in other polar aprotic solvents such as DMSO and DMF. Solubility in non-polar solvents like hexane is expected to be poor.[3]

Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A4: Yes, using a co-solvent is a viable strategy. For aqueous solutions, adding a water-miscible organic solvent such as ethanol, isopropanol, or DMSO can help to solubilize the compound.[3] It is advisable to first dissolve the compound in a small amount of the organic co-solvent and then slowly add this solution to your aqueous buffer with vigorous stirring.

Troubleshooting Guide

Issue 1: Compound Crashes Out of Solution Upon Standing
  • Possible Cause: The pH of your solution may have shifted, or the concentration of the compound is too high for the given temperature and solvent system.

  • Troubleshooting Steps:

    • Verify and Buffer the pH: Ensure your solution is adequately buffered to maintain a pH well below the estimated pKa of the compound (e.g., pH < 9).

    • Reduce Concentration: Try preparing a more dilute solution.

    • Co-Solvent Addition: Incorporate a water-miscible organic co-solvent (e.g., 5-10% DMSO or ethanol) into your aqueous buffer.

    • Temperature Control: If the solution was prepared warm, precipitation upon cooling indicates supersaturation. Maintain a slightly elevated temperature if your experimental protocol allows.

Issue 2: Inconsistent Dissolution Between Experiments
  • Possible Cause: Variability in experimental conditions such as solvent purity, weighing accuracy, or dissolution technique.

  • Troubleshooting Steps:

    • Standardize Solvent Quality: Always use high-purity, anhydrous solvents when working with organic solutions.[3]

    • Precise Weighing: Use a calibrated analytical balance for accurate measurement of the compound.

    • Consistent Dissolution Method: Employ a standardized method for dissolution, including the order of reagent addition, stirring speed, and temperature. Sonication can aid in dissolving stubborn particles.[3]

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Issue 3: Difficulty Dissolving in Organic Solvents
  • Possible Cause: The polarity of the chosen organic solvent may not be optimal.

  • Troubleshooting Steps:

    • Solvent Polarity Matching: If the compound is insoluble in a non-polar solvent like hexane, try a more polar organic solvent such as dichloromethane (DCM), ethyl acetate, or methanol.[3]

    • Solvent Mixtures: A mixture of solvents can sometimes be more effective than a single solvent. For example, adding a small amount of methanol to chloroform might improve solubility.

    • Gentle Heating: Carefully warming the mixture can increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of this compound hydrochloride salt. If you have the free base, you will need to add acid.

  • Add a small volume of purified water (e.g., 10% of the final volume).

  • If starting with the free base, add 1.1 equivalents of 1 M HCl and mix thoroughly.

  • Check the pH of the solution and adjust to your desired acidic pH (e.g., pH 4-5) using dilute HCl or a suitable buffer.

  • Gradually add the remaining volume of water or buffer while stirring continuously.

  • If necessary, gently warm the solution or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm filter to remove any particulates.

Protocol 2: Preparation of an Organic Stock Solution
  • Weigh the desired amount of this compound.

  • Add the desired volume of a suitable polar organic solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Store the solution appropriately, protected from light and moisture.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
Water (pH < 7)HighHigh (as a salt)Protonation of the basic guanidine and dimethylamino groups leads to the formation of a soluble salt.[1][2][3]
Water (pH > 12)HighLowThe compound will be in its free base form, which is less polar and thus less soluble in water.
EthanolHighSolublePolar protic solvent capable of hydrogen bonding, similar to solvents known to dissolve related guanidines.[4]
DMSOHighSolublePolar aprotic solvent, generally a good solvent for a wide range of organic compounds.[6]
Dichloromethane (DCM)MediumModerately SolubleA common organic solvent that should be capable of dissolving the compound.[3]
HexaneLowInsolubleNon-polar solvent, unlikely to effectively solvate the polar guanidine moiety.[3]

Visualizations

Solubility_Troubleshooting start Solubility Issue with This compound aqueous Aqueous Solution start->aqueous organic Organic Solvent start->organic ph_check Is pH < pKa (est. 10-12)? aqueous->ph_check solvent_polarity Check Solvent Polarity organic->solvent_polarity adjust_ph Adjust pH with dilute acid (e.g., HCl) ph_check->adjust_ph No co_solvent Add Co-solvent (e.g., DMSO, Ethanol) ph_check->co_solvent Yes, but still insoluble success_aq Soluble adjust_ph->success_aq reduce_conc Reduce Concentration co_solvent->reduce_conc reduce_conc->success_aq change_solvent Use a more polar solvent (e.g., Ethanol, DMSO) solvent_polarity->change_solvent Low gentle_heat Apply Gentle Heat/ Sonication change_solvent->gentle_heat success_org Soluble gentle_heat->success_org

Figure 1: Troubleshooting workflow for solubility issues.

pH_Solubility_Relationship cluster_0 pH Scale cluster_1 Predominant Species cluster_2 Expected Aqueous Solubility Low pH (Acidic) Low pH (Acidic) Neutral pH Neutral pH Low pH (Acidic)->Neutral pH Protonated (Cationic) Protonated (Cationic) Low pH (Acidic)->Protonated (Cationic) High pH (Basic) High pH (Basic) Neutral pH->High pH (Basic) Free Base (Neutral) Free Base (Neutral) High pH (Basic)->Free Base (Neutral) High High Protonated (Cationic)->High Low Low Free Base (Neutral)->Low

Figure 2: pH-dependent solubility of this compound.

References

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
  • Various Authors. (2012). Solubilization of proteins from inclusion bodies: 6M Guanidine or 8M Urea?
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting. Pharmaceutical Technology.
  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(20), 11833-11842.
  • Vincentelli, R., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 13(10), 2538-2546.
  • Dardonville, C., et al. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)
  • Various Authors. (2025). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
  • ChemicalBook. (n.d.). 1,3-Diphenylguanidine CAS#: 102-06-7. ChemicalBook.
  • Environment Canada & Health Canada. (2013). Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine).
  • BenchChem. (2025). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents. BenchChem.
  • Dardonville, C., et al. (2017). Figure 5 from Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Semantic Scholar.
  • Tran, H. T., Park, J. H., & Lee, B. J. (2013). Solubilization of poorly water-soluble drugs using solid dispersions.
  • Interchim. (n.d.). Guanidine Hydrochloride. Interchim.
  • Cheméo. (n.d.). Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Cheméo.
  • Various Authors. (2014). Why do my dissolution studies in buffer 1.2 and 6.8 show no peak in HPLC, but the same tablet assay showed a good peak?
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153)
  • Parion Sciences, Inc. (2011). Production method of phenyl guanidine salts and their intermediates.
  • Dziedzic, R. M., et al. (2016). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Journal of The Electrochemical Society, 163(10), H933-H939.
  • TargetMol. (n.d.). N,N'-Diphenylguanidine. TargetMol.
  • CN1247536C - Process for preparing guanidine hydrochloride. (n.d.).
  • Boda, K. (n.d.).
  • Smolecule. (2024). N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride. Smolecule.
  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. CP Lab Safety.
  • NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST WebBook.
  • Pharma Learning In Depth. (2025). Dissolution Test Media Buffer Solutions. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Improving the stability of N-[4-(dimethylamino)phenyl]guanidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-(dimethylamino)phenyl]guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experiments.

Introduction to this compound Stability

This compound, like other guanidine derivatives, is a strong organic base.[1][2] In solution, it exists predominantly as the protonated guanidinium ion, which is stabilized by resonance.[3] However, its stability can be compromised by several factors, primarily pH and temperature, leading to degradation. The most common degradation pathway for guanidines is hydrolysis, which results in the formation of urea and the corresponding amine. Understanding and controlling the factors that influence this process is critical for obtaining reproducible experimental results.

This guide will walk you through the common stability challenges associated with this compound and provide practical solutions to mitigate them.

Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered when working with solutions of this compound.

Problem 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration as measured by analytical methods (e.g., HPLC-UV).

  • Inconsistent results between experiments.

Root Causes and Solutions:

  • Hydrolysis due to Inappropriate pH: The guanidine group is susceptible to hydrolysis, particularly under basic conditions. The rate of decomposition is influenced by the concentration of hydroxide ions.[4]

    • Solution: Maintain the pH of the stock and working solutions within a weakly acidic to neutral range (ideally pH 5.0-7.0). Prepare the compound in a buffered solution rather than pure water or unbuffered saline.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis.[1][4]

    • Solution: Store stock solutions at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When preparing working solutions, allow the stock solution to equilibrate to room temperature slowly before dilution.

  • Photodegradation: While less common for this class of compounds, prolonged exposure to light, especially UV light, can potentially contribute to degradation.

    • Solution: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Problem 2: Appearance of Unknown Peaks in Chromatograms (e.g., HPLC)

Symptoms:

  • One or more new peaks are observed in the chromatogram of a sample over time.

  • The area of the parent compound peak decreases as the area of the new peak(s) increases.

Root Cause and Solutions:

  • Formation of Degradation Products: The new peaks are likely degradation products. The primary degradation product is expected to be N-[4-(dimethylamino)phenyl]urea, formed via hydrolysis of the guanidine moiety.

    • Solution:

      • Confirm Degradation: Re-analyze a freshly prepared solution to confirm that the new peaks are not present initially.

      • Optimize Solution pH: As with loss of potency, the most effective way to prevent the formation of hydrolysis products is to control the pH. Utilize a suitable buffer system as detailed in the protocols section.

      • Investigate Solvent Effects: While aqueous buffers are common, for certain applications, organic co-solvents may be used. Ensure that the chosen solvent system does not promote degradation. If using organic solvents, ensure they are of high purity and free from contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing solutions of this compound?

For maximum stability, it is recommended to maintain solutions in a weakly acidic to neutral pH range, typically between pH 5.0 and 7.0. In this range, the guanidinium group is protonated and less susceptible to nucleophilic attack by hydroxide ions.

Q2: Can I dissolve this compound in water?

While the compound is soluble in water, dissolving it in an unbuffered aqueous solution is not recommended for storage due to the potential for pH shifts that can accelerate degradation. It is best practice to use a buffer system.[1]

Q3: What buffer systems are recommended for formulating this compound?

Phosphate, citrate, and acetate buffers are generally good choices, depending on the desired pH. For example, a phosphate buffer is effective in the pH range of 6.0-8.0, while a citrate buffer is suitable for pH 3.0-6.2. The choice of buffer should also consider its compatibility with downstream applications.

Q4: How should I handle freeze-thaw cycles?

To minimize degradation from repeated freezing and thawing, it is highly recommended to aliquot stock solutions into single-use volumes. This practice ensures that the bulk of the stock solution remains frozen and stable.

Q5: My solution has turned slightly yellow. Is it still usable?

A change in color can be an indicator of degradation or oxidation. It is strongly advised to perform an analytical check (e.g., HPLC) to assess the purity of the solution. If significant degradation is observed, the solution should be discarded and a fresh one prepared.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate buffer.

Materials:

  • This compound (ensure purity is verified)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

  • Amber storage vials

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 6.0):

    • Prepare a 50 mM solution of citric acid monohydrate (Solution A).

    • Prepare a 50 mM solution of sodium citrate dihydrate (Solution B).

    • In a beaker, add a volume of Solution A and slowly titrate with Solution B while monitoring the pH. Adjust the volumes until a stable pH of 6.0 is achieved.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound to prepare a 10 mM solution in the desired volume of citrate buffer.

    • Add the compound to the buffer and stir gently at room temperature until fully dissolved.

  • Sterilization and Storage:

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Aliquot the stock solution into single-use amber vials.

    • For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general HPLC method to monitor the stability of this compound and detect the formation of its primary hydrolysis product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    15 95
    17 95
    18 5

    | 20 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Inject the standard to determine its retention time and peak area.

  • Inject the aged sample solution (that has been stored under specific conditions).

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks. The primary hydrolysis product, N-[4-(dimethylamino)phenyl]urea, is expected to elute earlier than the parent compound due to its higher polarity.

Visualizing Degradation and Troubleshooting

Diagram 1: Proposed Hydrolysis Pathway

G cluster_0 Hydrolysis Reaction This compound This compound Transition_State Tetrahedral Intermediate This compound->Transition_State + H2O (Nucleophilic Attack) N-[4-(dimethylamino)phenyl]urea N-[4-(dimethylamino)phenyl]urea Transition_State->N-[4-(dimethylamino)phenyl]urea Elimination Ammonia Ammonia Transition_State->Ammonia

Caption: Proposed hydrolysis pathway of this compound.

Diagram 2: Troubleshooting Workflow

G Start Inconsistent Experimental Results? Check_Purity Analyze Solution by HPLC Start->Check_Purity Degradation_Observed Degradation Products Present? Check_Purity->Degradation_Observed No_Degradation Compound is Stable. Review other experimental parameters. Degradation_Observed->No_Degradation No Investigate_pH Measure pH of Solution Degradation_Observed->Investigate_pH Yes pH_Optimal Is pH between 5.0-7.0? Investigate_pH->pH_Optimal Adjust_pH Re-prepare solution in a suitable buffer (pH 5.0-7.0). pH_Optimal->Adjust_pH No Check_Storage Review Storage Conditions (Temperature & Light) pH_Optimal->Check_Storage Yes Re-evaluate Re-evaluate stability after adjustments. Adjust_pH->Re-evaluate Storage_Optimal Stored at recommended temperature and protected from light? Check_Storage->Storage_Optimal Adjust_Storage Aliquot and store at ≤ -20°C in amber vials. Storage_Optimal->Adjust_Storage No Storage_Optimal->Re-evaluate Yes Adjust_Storage->Re-evaluate

Sources

Troubleshooting guide for N-[4-(dimethylamino)phenyl]guanidine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-[4-(dimethylamino)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a compound with a reactive guanidinium group, its behavior in cell culture can be complex. This document synthesizes data from related guanidine derivatives to offer field-proven insights and robust protocols to ensure the success of your experiments.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of this compound is critical for experimental design. While comprehensive data for this specific molecule is not widely published, we can infer its characteristics from the well-studied analogue, N,N'-diphenylguanidine, and the principles of guanidinium chemistry. The guanidine group is strongly basic, meaning the molecule will be protonated and positively charged at physiological pH.[1][2]

PropertyEstimated Value / CharacteristicRationale & Source
Molecular Formula C₉H₁₄N₄Based on chemical structure.
Molecular Weight 178.24 g/mol Calculated from the molecular formula.
Physical Appearance Likely a white to off-white solid/powder.Based on related guanidine compounds.[3]
Solubility Sparingly soluble in water; soluble in DMSO and ethanol.Guanidine bases often have limited water solubility but dissolve in organic solvents.[4][5] The hydrochloride salt form would exhibit higher aqueous solubility.[4]
pKa Estimated > 10The guanidine group is one of the strongest organic bases.[6] This high basicity leads to protonation at physiological pH, forming a stable, delocalized guanidinium cation.
Stability Stable as a solid. In solution, may be sensitive to highly alkaline conditions, which can promote hydrolysis.Bicyclic guanidines have shown susceptibility to hydrolysis in the presence of hydroxide ions.[7] Stock solutions in DMSO or ethanol are generally stable when stored properly.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your cell culture experiments in a direct question-and-answer format.

Question 1: I'm observing high levels of unexpected cytotoxicity even at low concentrations. What could be the cause?

Answer:

This is a common issue with cationic compounds like guanidines. The primary mechanism of cytotoxicity for many guanidine-based molecules is the disruption of cell membrane integrity.[8][9] The positively charged guanidinium headgroup can interact strongly with the negatively charged phosphate groups of the cell membrane's lipid bilayer.

Causality & Troubleshooting Steps:

  • Membrane Disruption: At high concentrations, this interaction can act like a detergent, leading to membrane permeabilization, leakage of intracellular contents (like lactate dehydrogenase, LDH), and rapid necrotic cell death.[8]

    • Action: Perform an LDH release assay in parallel with a metabolic assay (like MTT or WST-1). A high LDH signal confirms membrane damage.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic. A good rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

    • Action: Run a vehicle control (media + solvent only) at the highest concentration used in your experiment to rule out solvent effects.

  • Concentration Range Finding: You may be operating in the toxic concentration range for your specific cell line.

    • Action: Conduct a broad dose-response experiment, starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., >100 µM) to determine the cytotoxic threshold (IC₅₀).

Question 2: My compound shows no biological effect, even at concentrations where I expect activity.

Answer:

A lack of efficacy can stem from several factors, ranging from compound preparation to the biological context of your experiment.

Causality & Troubleshooting Steps:

  • Precipitation in Media: While soluble in a DMSO stock, the compound may precipitate when diluted into aqueous, serum-containing culture media. This drastically reduces the bioavailable concentration.

    • Action: After preparing your final dilutions in media, visually inspect them for cloudiness or precipitate. For a more rigorous check, centrifuge the media, and measure the absorbance of the supernatant at the compound's λ_max to quantify the soluble fraction.

  • Incorrect pH of Stock Solution: Guanidine is a strong base.[1] Dissolving the free base in DMSO without pH adjustment can sometimes lead to stability issues or poor dissolution.

    • Action: For preparing aqueous stocks, using the hydrochloride (HCl) salt form of the compound is highly recommended as it dissolves more readily. If you only have the free base, you can aid dissolution by preparing the stock in a slightly acidic buffer, though DMSO is generally the preferred starting solvent.[5]

  • Target Non-Expression: The cellular target you hypothesize for this compound may not be present or functional in your chosen cell line. For example, many guanidine derivatives are known to interact with specific receptors or ion channels.[10]

    • Action: Validate the presence of the target protein or pathway in your cell line using techniques like Western Blot, qPCR, or immunofluorescence. Consider using a positive control cell line known to express the target.

  • Serum Protein Binding: The compound may bind extensively to proteins in the fetal bovine serum (FBS) of your culture medium, sequestering it and preventing it from reaching its cellular target.

    • Action: Try reducing the serum concentration (e.g., from 10% to 2% FBS) or, for short-term experiments (e.g., < 24 hours), perform the treatment in serum-free media. Note that serum starvation can itself induce cellular stress, so appropriate controls are essential.

Question 3: I'm seeing significant variability and poor reproducibility between experiments.

Answer:

Inconsistent results are often traced back to subtle variations in protocol execution, particularly with compounds that are sensitive to handling.

Causality & Troubleshooting Steps:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound or introduce water into a DMSO stock, potentially causing precipitation upon freezing.

    • Action: Aliquot your high-concentration stock solution into single-use volumes and store at -20°C or -80°C.[5] Discard any unused portion of a thawed aliquot.

  • Inconsistent Treatment Time: The compound's effect may be highly time-dependent. Small variations in incubation time can lead to large differences in the measured outcome.

    • Action: Standardize all incubation times precisely. For time-course experiments, ensure that cell harvesting or assay termination steps are performed consistently across all time points.

  • Cell Passage Number & Health: As cells are passaged, they can undergo phenotypic drift, altering their response to chemical stimuli. Treating unhealthy or overly confluent cells will also produce unreliable data.

    • Action: Use cells within a defined, low-passage number range for all key experiments. Ensure cells are in the logarithmic growth phase and are at a consistent confluency (e.g., 70-80%) at the time of treatment.

Below is a generalized workflow for troubleshooting unexpected experimental outcomes.

G Start Unexpected Result HighDeath High Cytotoxicity Start->HighDeath NoEffect No Biological Effect Start->NoEffect Inconsistent Inconsistent Results Start->Inconsistent CheckMembrane Run LDH / Membrane Integrity Assay HighDeath->CheckMembrane CheckSolvent Verify Vehicle Control (e.g., DMSO < 0.1%) HighDeath->CheckSolvent CheckDose Perform Broad Dose-Response HighDeath->CheckDose CheckPrecipitate Check for Precipitation in Culture Media NoEffect->CheckPrecipitate CheckTarget Confirm Target Expression in Cell Line (e.g., WB, qPCR) NoEffect->CheckTarget CheckSerum Test in Low-Serum or Serum-Free Media NoEffect->CheckSerum CheckStock Aliquot Stock Solution (Avoid Freeze-Thaw) Inconsistent->CheckStock CheckTime Standardize Incubation Times Precisely Inconsistent->CheckTime CheckCells Use Consistent, Low Passage Number Cells Inconsistent->CheckCells Solution2 Refine Protocol CheckMembrane->Solution2 CheckSolvent->Solution2 Solution1 Optimize Concentration CheckDose->Solution1 CheckPrecipitate->Solution2 Solution3 Re-evaluate System CheckTarget->Solution3 CheckSerum->Solution2 CheckStock->Solution2 CheckTime->Solution2 CheckCells->Solution2

Caption: General troubleshooting workflow for cell-based assays.

Frequently Asked Questions (FAQs)

  • Q1: How should I prepare and store my stock solution of this compound?

    • A: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[5] Sonication may be required to fully dissolve the compound. Store the stock solution in small, single-use aliquots at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles. Powdered compound should be stored at -20°C for long-term stability.[5]

  • Q2: What is the likely mechanism of action for this compound?

    • A: The guanidinium group is the key functional moiety. At physiological pH, it is protonated, carrying a positive charge that is delocalized across the central carbon and three nitrogen atoms. This cationic nature is central to its biological activity. Two primary mechanisms are plausible:

      • Membrane Interaction/Disruption: As discussed in the troubleshooting section, the cationic head can interact with anionic components of the cell surface, particularly the phospholipid bilayer, potentially altering membrane potential or causing physical disruption.[8][9]

      • Cellular Uptake: Guanidinium-rich molecules are famous for their ability to act as cell-penetrating molecular transporters, facilitating the uptake of various cargos across the cell membrane.[11][12] It is possible that this compound itself is efficiently taken up into cells, where it could interact with intracellular targets.

The diagram below illustrates the proposed interaction of the cationic guanidinium group with the cell membrane.

G cluster_membrane Cell Membrane cluster_compound p1 p7 p1->p7 p2 p8 p2->p8 p3 p9 p3->p9 p4 p10 p4->p10 p5 p11 p5->p11 p6 p12 p6->p12 p10->p4 guanidinium Guanidinium (+) guanidinium->p2 guanidinium->p3 phenyl_ring Phenyl Ring guanidinium->phenyl_ring dimethylamino N(CH₃)₂ phenyl_ring->dimethylamino label_interaction Ionic Interaction label_disruption Potential Membrane Disruption / Uptake

Caption: Proposed interaction with the cell membrane.

  • Q3: Are there potential off-target effects I should be aware of?

    • A: Yes. Off-target effects are a concern for any small molecule inhibitor.[13][14] Given the structural similarities to diarylguanidines, which can bind to NMDA and sigma receptors, it is plausible that this compound could have activity at these or other unforeseen targets.[10] If your results are inconsistent with your hypothesis, consider screening the compound against a panel of common off-targets or consulting the literature for known activities of structurally related molecules.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a method for preparing a standard stock solution.

Materials:

  • This compound (MW: 178.24 g/mol )

  • Anhydrous DMSO

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 1.7824 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 178.24 g/mol = 0.0017824 g = 1.7824 mg

  • Weighing: Carefully weigh out the required amount of compound in a sterile environment (e.g., a clean chemical hood).

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL). Store these aliquots at -80°C to ensure long-term stability.

Protocol 2: General Guideline for Cell Treatment & Viability Assay

This protocol describes a typical workflow for treating cultured cells and assessing the cytotoxic effect.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Prepared stock solution of this compound

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (or other viability assay reagent like WST-1, CellTiter-Glo®)

  • DMSO or appropriate solubilizing agent for the formazan product

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover overnight (typically 18-24 hours).

  • Compound Dilution: Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle control" (media + DMSO) and a "media only" control.

  • Cell Treatment: Carefully remove the old media from the cells and replace it with the media containing the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment (MTT Example):

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability for each concentration. Plot the results to determine the IC₅₀ value.

References

  • PubChem. Diphenylguanidine. National Center for Biotechnology Information. Available at: [Link]

  • Environment Canada, Health Canada. (2013). Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine). Available at: [Link]

  • Boura, A. L., & Green, A. F. (1962). The action of guanethidine with particular reference to the sympathetic nervous system. British Journal of Pharmacology and Chemotherapy, 19(1), 19–35. Available at: [Link]

  • Australian Government Department of Health. (2020). Guanidine, N,N'-diphenyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(2), 260–267. Available at: [Link]

  • Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(18), 6916. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(15), 4983. Available at: [Link]

  • Grembeka, J., et al. (2019). Synthesis of the Guanidine Derivative: N-{3][15][16]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2019(3), M1083. Available at: [Link]

  • Aszódi, A., et al. (1993). Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. Neuroscience Letters, 150(1), 86–90. Available at: [Link]

  • Cheméo. Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Available at: [Link]

  • Lee, S., et al. (2019). Polyhexamethyleneguanidine phosphate induces cytotoxicity through disruption of membrane integrity. Toxicology, 414, 1–9. Available at: [Link]

  • PubChem. 2-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]guanidine. National Center for Biotechnology Information. Available at: [Link]

  • Lättig-Tünnemann, G., et al. (2011). On Guanidinium and Cellular Uptake. Biopolymers, 96(5), 570–580. Available at: [Link]

  • ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl?. Available at: [Link]

  • Sacchi, N. (2018). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology. Available at: [Link]

  • Lisk, C., & Wender, P. A. (2015). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Pharmaceuticals, 8(3), 464–509. Available at: [Link]

  • Kim, H., et al. (2022). Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure. International Journal of Molecular Sciences, 23(6), 3244. Available at: [Link]

  • Singh, V., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(19), 10495. Available at: [Link]

  • ResearchGate. Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial cells.... Available at: [Link]

  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156–159. Available at: [Link]

  • Cruz-Gregorio, A., et al. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(1), 38-81. Available at: [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Wikipedia. Guanidine. Available at: [Link]

  • Windsor, W. T., et al. (1991). Analysis of the conformation and stability of Escherichia coli derived recombinant human interleukin 4 by circular dichroism. Biochemistry, 30(5), 1259–1264. Available at: [Link]

  • Wenzel, J., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Pharmaceuticals, 16(7), 985. Available at: [Link]

  • Mirza, B., & Shariati, P. (1999). Simple method for extracting RNA from cultured cells and tissue with guanidine salts. Clinical Laboratory Science, 12(6), 343–346. Available at: [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Journal of Basic & Applied Sciences, 16, 8-13. Available at: [Link]

  • King, A. W. T., et al. (2024). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 14(8), 5431–5438. Available at: [Link]

  • Britannica. Guanidine. Available at: [Link]

  • Ståhlberg, A., et al. (2003). Direct isolation of poly(A)+ RNA from 4 M guanidine thiocyanate-lysed cell extracts using locked nucleic acid-oligo(T) capture. Nucleic Acids Research, 31(1), e5. Available at: [Link]

Sources

Purification challenges and strategies for N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-[4-(dimethylamino)phenyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this highly polar and basic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format, grounded in scientific principles and practical experience.

Part 1: Understanding the Molecule and Its Challenges

This compound is characterized by two key functional groups: a strongly basic guanidine moiety (pKa of the conjugate acid is around 13.5) and a dimethylamino group on a phenyl ring. This unique structure presents several purification challenges:

  • High Polarity: The molecule is highly soluble in polar solvents, making extraction from aqueous media difficult and complicating chromatographic separations.[1][2][3]

  • Strong Basicity: The guanidine group can readily protonate, leading to strong interactions with acidic surfaces like silica gel, which can result in poor peak shape and recovery during chromatography.[4]

  • Potential for Impurities: Synthesis can lead to various impurities, including starting materials, by-products from side reactions, and degradation products.[5][6][7]

This guide will address these challenges with practical, field-proven strategies.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

Section 2.1: Crystallization and Recrystallization

Question 1: I am having trouble getting my this compound to crystallize. What can I do?

Answer: Crystallization of highly polar and flexible molecules can be challenging. Here are several strategies to induce crystallization:

  • Solvent Selection: The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent Systems: Try polar protic solvents like ethanol, isopropanol, or methanol. Given the polarity of your compound, these are good starting points.

    • Solvent/Anti-Solvent Systems: This is often a more effective approach. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, DMF, or DMSO) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, such as diethyl ether, ethyl acetate, or toluene) until turbidity persists.[8][9] Heating the initial solution and then adding the anti-solvent can sometimes yield better crystals upon cooling.

  • Controlling the Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. A dewar filled with warm water or an insulated container can be used to slow down the cooling process. Rapid crashing out of the solution often leads to amorphous solids or oils.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Question 2: My recrystallized product is still impure. What are the likely impurities and how can I remove them?

Answer: Common impurities in guanidine synthesis can include unreacted starting materials (e.g., 4-(dimethylamino)aniline), coupling reagents, or by-products.[5] If a single recrystallization is insufficient, consider the following:

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization from a different solvent system is necessary to achieve the desired purity.

  • Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • pH Adjustment: The purity of the crystallized product can sometimes be improved by adjusting the pH of the solution. Since this compound is a strong base, converting it to a salt by adding an acid (like HCl) can alter its solubility properties and potentially leave neutral impurities behind in the solvent. The free base can then be regenerated.

Section 2.2: Chromatographic Purification

Question 3: I am trying to purify this compound by silica gel chromatography, but the compound is streaking badly and I have low recovery. Why is this happening and what can I do?

Answer: The strong basicity of the guanidine group is the primary cause of issues with silica gel chromatography. The acidic silanol groups on the silica surface strongly and often irreversibly bind to the basic guanidine, leading to tailing, streaking, and poor recovery.[4]

Here are several effective strategies to overcome this:

  • Baseline Suppression: Add a small amount of a volatile base to your eluent system to neutralize the acidic silanol groups. Common choices include:

    • Triethylamine (TEA): Typically 0.1-2% (v/v) is added to the mobile phase.

    • Ammonium Hydroxide: A mobile phase containing a small percentage of ammonium hydroxide in a solvent like methanol can be effective.[4]

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Alumina is a more basic stationary phase than silica and is often a better choice for purifying basic compounds.[4] You can use neutral or basic alumina.

    • Reversed-Phase Chromatography (C18): This is an excellent alternative. The compound is retained on a nonpolar stationary phase and eluted with a polar mobile phase. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by forming an ion pair with the guanidinium ion.[1][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that are not well-retained in reversed-phase chromatography. The stationary phase is polar (like silica), and the mobile phase is a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.

Workflow for Selecting a Chromatography Method

G cluster_0 Separatory Funnel 1 cluster_1 Separation 1 cluster_2 Separatory Funnel 2 cluster_3 Separation 2 A Crude Product in Organic Solvent B Add Dilute Aqueous Acid A->B Wash C Aqueous Layer (Protonated Product) B->C D Organic Layer (Neutral Impurities) B->D E Aqueous Layer from Funnel 1 F Add Base (e.g., NaOH) E->F G Add Fresh Organic Solvent F->G Back-extract H Aqueous Layer (Salts) G->H I Organic Layer (Purified Free Base) G->I J Pure Product I->J Dry & Evaporate

Sources

Technical Support Center: Strategies for Overcoming Autofluorescence in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing autofluorescence. As researchers, we rely on the exquisite sensitivity of fluorescence microscopy to visualize cellular targets. However, this sensitivity can be a double-edged sword, often revealing unwanted background signals from the tissue itself—a phenomenon known as autofluorescence. This intrinsic fluorescence can obscure specific signals, reduce signal-to-noise ratios, and complicate data interpretation.

This guide provides a comprehensive overview of the causes of autofluorescence and offers field-proven strategies, troubleshooting guides, and detailed protocols to help you mitigate its effects and achieve publication-quality images.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the identification and management of autofluorescence.

Q1: What exactly is autofluorescence and what causes it in my samples?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is a significant source of background noise in fluorescence-based assays.[1] This phenomenon can arise from several sources:

  • Endogenous Molecules: Many essential biological molecules are naturally fluorescent. These include collagen, elastin, flavins (like FAD and FMN), and NADH.[2] Tissues rich in these components, such as the kidney, spleen, and elastic arteries, often exhibit high levels of autofluorescence.

  • Lipofuscin: Often called the "aging pigment," lipofuscin is a collection of oxidized proteins and lipids that accumulate in the lysosomes of aging cells.[3][4] These granules are highly autofluorescent across a broad spectrum of wavelengths and are a major challenge in tissues from aged animals or human brain samples.[3][5]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde are a major cause of exogenous autofluorescence.[1] These fixatives cross-link proteins by reacting with amine groups, forming fluorescent Schiff bases that emit broadly across the blue, green, and red spectra.[1][6]

  • Red Blood Cells: The heme groups within red blood cells are a significant source of autofluorescence.[2] If tissues are not properly perfused before fixation, trapped red blood cells can create substantial background.[7]

Q2: How can I determine if the high background in my images is due to autofluorescence?

The most straightforward method is to use an unstained control. Prepare a sample slide following your standard protocol (including fixation and permeabilization) but omit all antibodies and fluorescent probes. Image this slide using the same settings (laser power, exposure time, gain) you would for a fully stained sample.[8] If you observe significant fluorescence in this control, it is attributable to autofluorescence.

Q3: What are the primary strategies for reducing or eliminating autofluorescence?

There are several effective approaches, which can be used alone or in combination:

  • Chemical Quenching: This is the most common method, involving the application of reagents that diminish autofluorescence. Options include lipophilic dyes like Sudan Black B (SBB) and TrueBlack® that mask lipofuscin, or aqueous solutions like the TrueVIEW™ kit that reduce aldehyde- and collagen-based autofluorescence.[1][2][9]

  • Spectral Separation: Since autofluorescence is often strongest in the shorter wavelength (blue/green) regions of the spectrum, you can often improve your signal-to-noise ratio by choosing fluorophores that emit in the far-red or near-infrared range (620-750nm).[3][7]

  • Procedural Modifications: Changing your fixation method from an aldehyde-based fixative to an organic solvent like ice-cold methanol can reduce fixation-induced autofluorescence.[7] Additionally, ensuring tissues are perfused with PBS prior to fixation can remove red blood cells.[7]

  • Photobleaching: Intentionally exposing the sample to high-intensity light can sometimes "burn out" the autofluorescence before imaging your specific signal. However, this method can be harsh and may damage the tissue or the target epitopes.[5][9]

Q4: What is the difference between lipophilic quenchers (like Sudan Black B) and hydrophilic quenchers?

The choice of quencher depends on the primary source of your autofluorescence.

  • Lipophilic (Hydrophobic) Quenchers: Reagents like Sudan Black B and TrueBlack® are effective against autofluorescence originating from fatty, lipid-rich structures, most notably lipofuscin.[3][4] They physically associate with these granules to mask their fluorescence.[1] SBB is effective but is known to introduce its own background fluorescence in the far-red channel, whereas TrueBlack® was developed to have much lower off-target fluorescence.[3][10]

  • Hydrophilic Quenchers: Commercial kits like TrueVIEW™ utilize nonfluorescent, hydrophilic molecules. These negatively charged molecules bind electrostatically to components like collagen, elastin, and red blood cells, as well as to aldehyde-fixed tissue, to quench their fluorescence.[1][9] They are particularly effective for non-lipofuscin sources of autofluorescence.[11]

Troubleshooting & Optimization Guide

Encountering issues? This guide provides solutions to common problems encountered when trying to mitigate autofluorescence.

Problem Potential Cause(s) Recommended Action(s) & Rationale
High background fluorescence persists after quenching. The chosen quencher is not effective for the specific source of autofluorescence in your tissue.Identify the Source: Lipofuscin appears as distinct, bright granules, while aldehyde-induced fluorescence is more diffuse.[3] Solution: If you suspect lipofuscin (e.g., in aged brain tissue), use a lipophilic quencher like TrueBlack®.[10] For diffuse background in tissues like kidney or spleen, a hydrophilic quencher targeting fixation and collagen may be more effective.[1][2]
Insufficient incubation time or incorrect concentration of the quenching agent.Optimize Protocol: Ensure you are following the manufacturer's recommended incubation times. For "home-brew" solutions like SBB, you may need to optimize the incubation period (e.g., 5-30 minutes) for your specific tissue type.[12]
Specific fluorescent signal is weak or absent after quenching. The quenching agent is non-specifically reducing the fluorescence of your target fluorophore.Reduce Quenching Severity: Decrease the incubation time or concentration of the quenching agent.[9] Compensate Signal: You can often recover a good signal-to-noise ratio by increasing the primary antibody concentration or, more simply, by increasing the camera exposure time during image acquisition.[9]
The quencher is interfering with antibody binding.Change Application Step: Most quenchers are applied after immunolabeling is complete and just before mounting. If you suspect interference, ensure you are not applying the quencher before your antibody steps. Some protocols allow for pre-treatment, but post-staining application is generally safer for preserving signal.[10]
The quencher itself adds background or artifacts. Sudan Black B is known to fluoresce in the red and far-red channels, which can be mistaken for a specific signal.[3]Switch Reagents: If you need to image in the far-red, avoid Sudan Black B. Use a quencher specifically designed for low background across all channels, such as TrueBlack®.[3][10] Filter Solution: SBB solutions can form precipitates. Always filter your SBB working solution (e.g., through a 0.2 µm filter) before use to prevent solid artifacts from depositing on your tissue.[2]
Autofluorescence is reduced, but tissue morphology is compromised. Harsh treatments (e.g., extended photobleaching, some chemical treatments) can damage the tissue structure.[5]Use Gentler Methods: Opt for a rapid chemical quench (e.g., 30-second incubation with TrueBlack®) over prolonged light exposure.[13] Ensure all wash steps are gentle and that the tissue does not dry out at any point during the procedure.
Data Summary: Comparison of Common Autofluorescence Quenching Methods
MethodPrimary Target(s)Mechanism of ActionAdvantagesLimitations & Considerations
Sudan Black B (SBB) Lipofuscin, lipid droplets[2][3]Lipophilic dye that physically masks fluorescent granules.[1]Highly effective for lipofuscin; inexpensive.[12]Can introduce significant background in the red/far-red channels; may form precipitates.[3]
TrueBlack® Lipofuscin; also reduces background from collagen, RBCs.[1][10]Lipophilic dye, similar to SBB, that associates with lipid-rich granules.[4]Very effective for lipofuscin with minimal background fluorescence in far-red channels.[3][10]Commercial reagent; may slightly quench specific signal.[14]
TrueVIEW™ Aldehyde fixation, collagen, elastin, red blood cells.[1][11]Hydrophilic molecules that bind electrostatically to quench non-lipofuscin sources.[1][9]Excellent for tissues like kidney and spleen; rapid protocol.[2][11]Not effective against lipofuscin.[12]
Sodium Borohydride (NaBH₄) Aldehyde-induced Schiff bases.[14]Chemically reduces aldehyde groups, eliminating the source of fluorescence.[6]Effective for mitigating glutaraldehyde-induced autofluorescence.Can increase red blood cell autofluorescence; results can be variable.[3][14] Handle with care.[15]
Experimental Protocols & Workflows
Workflow Diagram: Decision-Making for Autofluorescence Mitigation

This diagram outlines the logical steps from identifying a background problem to selecting an appropriate solution.

A Start: Acquire Image B High Background Obscures Signal? A->B C Image Unstained Control B->C Yes N Proceed with Analysis B->N No D Fluorescence Present in Control? C->D E Problem is Autofluorescence D->E Yes F Problem is Non-Specific Antibody Binding D->F No H Select Quenching Strategy E->H G Optimize Blocking & Washing Steps F->G G->N I Granular Signal (e.g., Aged Brain)? H->I J Use Lipophilic Quencher (e.g., TrueBlack®) I->J Yes K Diffuse Signal (e.g., Kidney, Spleen)? I->K No / Unsure J->N L Use Hydrophilic Quencher (e.g., TrueVIEW™) K->L Yes M Consider Far-Red Fluorophores or Fixation Change K->M No / Also Consider L->N M->N

Caption: Decision-making workflow for troubleshooting high background.

Protocol 1: General Post-Staining Quenching for Lipofuscin

This protocol is adapted for a lipophilic dye quencher like TrueBlack® and is performed after all immunolabeling steps are complete.

Materials:

  • Stained slides

  • 70% Ethanol

  • 1X Quenching Solution (e.g., TrueBlack® diluted 1:20 from a 20X stock in 70% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Antifade Mounting Medium

Procedure:

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all associated washes.

  • Final Wash: After the final wash step of your staining protocol, remove excess wash buffer from the slide.

  • Apply Quencher: Place the slides on a level surface and completely cover each tissue section with the 1X Quenching Solution (typically 50-100 µL).

  • Incubate: Incubate for 30 seconds to 5 minutes at room temperature, protected from light. Note: Incubation times may require optimization. 30 seconds is often sufficient for TrueBlack®.[13]

  • Wash: Briefly wash the slides in 70% ethanol, followed by three washes in PBS for 5 minutes each to remove unbound quencher.

  • Mount: Mount the coverslip using an antifade mounting medium.

  • Image: Proceed to image the slides. The autofluorescence from lipofuscin should be significantly reduced.

Protocol 2: Quenching Aldehyde-Induced Autofluorescence

This protocol uses sodium borohydride to reduce autofluorescence caused by aldehyde fixation. It should be performed after fixation and rehydration but before antigen retrieval or blocking.

Materials:

  • Fixed and rehydrated tissue sections on slides

  • Sodium Borohydride (NaBH₄)

  • Ice-cold PBS

Procedure:

  • Prepare Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS (e.g., 10 mg NaBH₄ in 10 mL PBS). Use immediately. Caution: NaBH₄ is a potent reducing agent and should be handled with appropriate care.

  • Apply Solution: Cover the rehydrated tissue sections with the NaBH₄ solution.

  • Incubate: Incubate for 10-15 minutes at room temperature. You may observe small bubbles forming on the tissue surface; this is normal.[15]

  • Wash Thoroughly: Wash the slides three times for 5 minutes each in PBS to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol, beginning with the antigen retrieval or blocking step.

References
  • Portt, L., et al. (2022). Multispectral LEDs Eliminate Lipofuscin-Associated Autofluorescence for Immunohistochemistry and CD44 Variant Detection by in Situ Hybridization in Aging Human, non-Human Primate, and Murine Brain. PMC. [Link]

  • Moyer, J. E., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. MDPI. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • Wang, Y., et al. (2023). Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury. Frontiers. [Link]

  • Bitesize Bio. (2022, March 4). Bright Minds: Overcoming Autofluorescence in Human Brain Samples. [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Li, C., et al. (2022). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. PMC - NIH. [Link]

  • Lab Manager. How Quenching Tissue Autofluorescence Works. [Link]

  • European Journal of Histochemistry. (2022). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. [Link]

  • Yang, J., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. [Link]

  • Abacus dx. TrueVIEW™ Autofluorescence Quenching Kit. [Link]

  • Gene Target Solutions. TrueBlack® Lipofuscin Autofluorescence Quencher, 20X in DMF. [Link]

  • Isakov, D. A., et al. (2015). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. PMC - NIH. [Link]

Sources

Mitigating cytotoxicity of guanidine compounds in cellular experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Cytotoxicity in Cellular Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidinium-functionalized compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you face. Guanidine and its derivatives are powerful tools, from their use as chaotropic agents in nucleic acid extraction to their role in creating cell-penetrating peptides (CPPs) and novel therapeutics.[1][2][3] However, their cationic and often amphiphilic nature can lead to significant cytotoxicity, confounding experimental results.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity and success of your research.

Part 1: Understanding the Challenge - The Mechanisms of Guanidine Cytotoxicity

Before troubleshooting, it's crucial to understand why these compounds can be toxic. The guanidinium group, with its positive charge spread across three nitrogen atoms (pKa ≈ 13.6), is fundamental to both its function and its potential for cytotoxicity.[1][3]

Q1: What are the primary ways guanidine compounds damage cells?

A1: The cytotoxicity of guanidine compounds is not monolithic; it's a multi-faceted process primarily driven by the interaction of the positively charged guanidinium headgroup and other structural features (like hydrophobic chains) with cellular components.

  • Membrane Disruption: The primary and most immediate mechanism is the electrostatic interaction with the negatively charged cell membrane.[4][5] Cationic guanidinium groups bind to anionic phosphate lipid headgroups.[6] If the compound is amphiphilic (possessing both hydrophobic and hydrophilic regions), the hydrophobic part can insert into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of intracellular contents like lactate dehydrogenase (LDH), and ultimately, cell lysis.[6][7]

  • Induction of Oxidative Stress & Apoptosis: Many guanidine-based compounds, such as polyhexamethylene guanidine (PHMG), have been shown to induce the formation of intracellular reactive oxygen species (ROS).[8] This oxidative stress can damage cellular macromolecules and trigger programmed cell death, or apoptosis.[8][9]

  • Mitochondrial Interference: Due to the membrane potential, these cationic compounds can accumulate in mitochondria, disrupting their function and further contributing to apoptosis.

  • Interaction with Intracellular Components: Once inside the cell, guanidinium groups can interact with negatively charged biomolecules like DNA, RNA, and various proteins, potentially interfering with critical cellular processes.[10][11]

Below is a diagram illustrating the primary pathways of guanidinium-induced cytotoxicity.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_outcomes Cytotoxic Outcomes Guanidinium Guanidinium Compound (+) Membrane Cell Membrane (-) Guanidinium->Membrane Electrostatic Interaction Mitochondrion Mitochondrion Guanidinium->Mitochondrion Internalization & Accumulation Nucleus Nucleus (DNA/RNA) Guanidinium->Nucleus Binding Cytosol Cytosolic Proteins Guanidinium->Cytosol Binding Disruption Membrane Disruption (LDH Release) Membrane->Disruption Permeabilization ROS ROS Generation Mitochondrion->ROS FunctionLoss Protein/DNA Function Loss Nucleus->FunctionLoss Cytosol->FunctionLoss Apoptosis Apoptosis Disruption->Apoptosis ROS->Apoptosis

Caption: Mechanisms of Guanidinium Compound Cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q2: Is there a "safe" concentration for all guanidine compounds?

A2: No. Cytotoxicity is highly dependent on the specific chemical structure, the cell type, and the duration of exposure.[7][8] For example, dodecylguanidine hydrochloride (DGH), which has a long hydrophobic tail, is significantly more cytotoxic than guanidine carbonate.[12] The half-maximal inhibitory concentration (IC50) can range from nanomolar to millimolar concentrations.[9][13] It is essential to determine the IC50 for your specific compound and cell line empirically.

Q3: My compound is a well-known cell-penetrating peptide (CPP) mimic. Shouldn't it be non-toxic?

A3: While arginine-rich CPPs are designed for cell entry, high concentrations can still be cytotoxic.[14][15] The very mechanism that facilitates membrane translocation can lead to membrane disruption at supra-optimal concentrations.[2][4] Cytotoxicity is often observed with CPPs, especially when used at high concentrations (e.g., >10-15 µM) or with prolonged incubation times.[15]

Q4: I use Guanidine Hydrochloride (GuHCl) or Guanidinium Thiocyanate (GITC) for lysing cells to extract RNA/DNA. Is the cytotoxicity relevant?

A4: In this context, cytotoxicity is the intended effect. GuHCl and GITC are used at high molar concentrations (e.g., 4-8 M) precisely because they are potent chaotropic agents that denature proteins (including RNases) and disrupt cellular structures to release nucleic acids.[16] The key is to ensure these agents are completely removed in subsequent purification steps so they don't inhibit downstream enzymatic reactions (e.g., reverse transcription, PCR).

Q5: Can I switch from a guanidinium-based reagent to a non-toxic alternative?

A5: Yes, for some applications, alternatives exist. For RNA stabilization and extraction, several "guanidine-free" commercial reagents are available that offer comparable performance without the associated hazards of guanidinium salts, such as the production of toxic gas when mixed with bleach.[17]

Part 3: Troubleshooting Guides for High Cytotoxicity

This section addresses common problems encountered during cellular experiments.

Problem 1: Massive, rapid cell death observed even at low concentrations.
  • Probable Cause 1: High Compound Lipophilicity. The compound may have a highly hydrophobic moiety (e.g., a long alkyl chain) that causes aggressive and non-specific membrane disruption. Studies have shown that increased hydrophobicity in guanidinium-functionalized polymers leads to higher cytotoxicity against both cancerous and healthy cell lines.[6]

  • Solution 1: Rigorous Dose-Response Analysis.

    • You must perform a robust cytotoxicity assay to find a narrow, viable working concentration. An IC50 value below 1 µg/mL, as seen with Dodecylguanidine Hydrochloride (DGH), indicates high intrinsic toxicity.[7][12]

    • Actionable Step: Conduct a wide-range dose-response experiment (e.g., from 1 nM to 100 µM) with short incubation times (e.g., 4, 12, and 24 hours) to identify the toxicity threshold.

  • Probable Cause 2: Contamination or Instability. The compound may have degraded into a more toxic species or the stock solution may be contaminated.

  • Solution 2: Verify Compound Integrity.

    • Actionable Step: Use freshly prepared solutions for every experiment. If possible, verify the compound's purity and integrity using analytical methods like HPLC or mass spectrometry.

Problem 2: Inconsistent results and high variability between replicates.
  • Probable Cause: Cell Health & Density. The cytotoxic effects of guanidinium compounds can be exacerbated in cells that are unhealthy, stressed, or seeded at an inappropriate density.

  • Solution: Standardize Cell Culture & Seeding Protocols.

    • Actionable Step 1: Always use cells from a consistent passage number and ensure they are in the logarithmic growth phase before treatment.

    • Actionable Step 2: Optimize cell seeding density. Too few cells will be overly sensitive, while an overgrown monolayer may yield inconsistent results due to variations in compound access and nutrient availability. Seed cells 24 hours prior to treatment to allow for adherence and recovery.[18]

Problem 3: My therapeutic guanidinium compound is toxic to healthy cells, limiting its therapeutic window.
  • Probable Cause: Lack of Selectivity. The compound's mechanism of action (e.g., membrane disruption) is not specific to cancer cells and affects healthy cells similarly.[6]

  • Solution 1: Structural Modification for Biocompatibility.

    • This is a core strategy in drug development. Modifying the parent molecule can dramatically reduce non-specific toxicity.

    • Strategy A: Polymer Conjugation. Create block copolymers by incorporating non-immunogenic, biocompatible monomers like N-(2-hydroxypropyl) methacrylamide (HPMA) alongside the guanidinium-functionalized monomer. This can shield the cationic charge and reduce non-specific interactions.[1]

    • Strategy B: Charge Neutralization. Form polyelectrolyte complexes (PECs) by mixing the cationic guanidinium polymer with an anionic natural polymer like hyaluronic acid, chondroitin sulfate, or alginate.[19][20] This complexation neutralizes the charge, leading to a significant reduction in cytotoxicity.[20]

  • Solution 2: Advanced Formulation Strategies.

    • Strategy: Nanoparticle Formulation. Encapsulate the guanidinium compound into nanoparticles. This can shield the compound from interacting with healthy tissues during systemic circulation and potentially allow for targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect.[6]

The following workflow provides a logical approach to troubleshooting cytotoxicity issues.

Start Observe High Cell Cytotoxicity CheckConc Is concentration optimized? Start->CheckConc DoseResponse Protocol: Perform Dose-Response Assay (e.g., WST, LDH) CheckConc->DoseResponse No CheckTime Is Incubation Time Optimized? CheckConc->CheckTime Yes FindIC50 Determine IC50 & Non-Toxic Working Range DoseResponse->FindIC50 FindIC50->CheckConc ReduceTime Reduce Incubation Time (e.g., 24h -> 12h -> 4h) CheckTime->ReduceTime No StillToxic Toxicity Still Unacceptable? CheckTime->StillToxic Yes ReduceTime->StillToxic Modify Advanced Mitigation: Structural Modification or Formulation (e.g., PECs) StillToxic->Modify Yes End Optimized Experiment StillToxic->End No Modify->End EndFail Consider Alternative Compound Modify->EndFail If not feasible

Caption: Troubleshooting Workflow for Guanidinium Cytotoxicity.

Part 4: Data & Protocols for the Bench
Table 1: Comparative Cytotoxicity (IC50) of Various Guanidine Compounds

This table summarizes IC50 values reported in the literature to provide a baseline for comparison. Note that values can vary based on the specific assay, incubation time, and cell line used.

CompoundCell LineIncubation TimeIC50 ValueSource
Dodecylguanidine hydrochloride (DGH)A549 (human lung)24 hours0.39 µg/mL[7][12]
Polyhexamethylene guanidine (PHMG)A549 (human lung)24 hours~5 µg/mL (significant cell death)[8][21]
Guanidine Hydrochloride (GuHCl)MDA-MB-468 (breast cancer)48 hours~1.9 mM[9]
Guanidine Hydrochloride (GuHCl)MCF-7 (breast cancer)48 hours~16.7 mM[9]
GuaDex (poly-guanidine construct)DAOY (medulloblastoma)72 hours223.4 nM[13]
GuaDex (poly-guanidine construct)MB-LU-181 (medulloblastoma)72 hours284.8 nM[13]
Experimental Protocol: Determining Compound IC50 via WST-1 Assay

This protocol provides a reliable method for assessing the cytotoxicity of your guanidinium compound.

Objective: To determine the concentration of a guanidine compound that inhibits cell viability by 50% (IC50).

Materials:

  • Your guanidinium compound of interest

  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • WST-1 reagent (or similar MTS/MTT reagent)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation & Treatment:

    • Prepare a 2X concentrated stock solution of your compound in complete medium.

    • Perform serial dilutions of this 2X stock to create a range of concentrations (e.g., 8-12 concentrations covering several orders of magnitude).

    • Include a "vehicle control" (medium only) and a "positive control" for cell death (e.g., 10% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration. Treat at least three wells for each condition (triplicates).

  • Incubation:

    • Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).[7][9]

  • Viability Measurement (WST-1 Assay):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until the "vehicle control" wells have developed a strong orange color.

    • Gently shake the plate for 1 minute to ensure homogenous color distribution.

    • Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of ~650 nm if possible.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Normalize the data by setting the average absorbance of the "vehicle control" wells to 100% viability.

    • Calculate the percent viability for each compound concentration.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

References
  • Lim, Y. M., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. National Institutes of Health (NIH). [Link]

  • Jung, H. N., et al. (2014). Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. PubMed. [Link]

  • McCormick, C. L., et al. (2010). Guanidine-Containing Methacrylamide (Co)polymers via aRAFT: Toward a Cell Penetrating Peptide Mimic. National Institutes of Health (NIH). [Link]

  • Thomas, S., et al. (2019). How do guanidine interactions influence its toxicity in different therapeutic contexts? Consensus. [Link]

  • Lim, Y. M., et al. (2020). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... ResearchGate. [Link]

  • Phua, S. Z. F., et al. (2020). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. National Institutes of Health (NIH). [Link]

  • Xie, J., et al. (2020). Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. National Institutes of Health (NIH). [Link]

  • Kumar, A., et al. (2023). Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity. National Institutes of Health (NIH). [Link]

  • Ahmadian, S., et al. (2019). Cell viability in the presence of Guanidine hydrochloride. ResearchGate. [Link]

  • Wikipedia. (n.d.). Guanidine. Wikipedia. [Link]

  • ACS Publications. (2023). Synergistic Effect of Guanidinium and Tertiary Amine Groups on Boosting Gene Delivery. ACS Applied Materials & Interfaces. [Link]

  • Bugarčić, Ž. D., et al. (2013). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. National Institutes of Health (NIH). [Link]

  • Science.gov. (n.d.). guanidine hydrochloride solutions: Topics by Science.gov. Science.gov. [Link]

  • Wender, P. A., et al. (2011). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. National Institutes of Health (NIH). [Link]

  • Grammel, D., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. PubMed Central. [Link]

  • Li, X., et al. (2021). Development of Poloxamer Hydrogels Containing Antibacterial Guanidine-Based Polymers for Healing of Full-Thickness Skin Wound. PubMed. [Link]

  • Zhang, Z., et al. (2022). Combination of vancomycin and guanidinium-functionalized helical polymers for synergistic antibacterial activity and biofilm ablation. PubMed Central. [Link]

  • Park, D., et al. (2023). Dramatic reduction of toxicity of Poly(hexamethylene guanidine) disinfectant by charge neutralization. PubMed. [Link]

  • Lenci, E., & Trabocchi, A. (2020). On Guanidinium and Cellular Uptake. ACS Publications. [Link]

  • ACS Publications. (2023). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. ACS Infectious Diseases. [Link]

  • ResearchGate. (2020). Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. ResearchGate. [Link]

  • Herce, H. D., & Garcia, A. E. (2011). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. ACS Publications. [Link]

  • ResearchGate. (n.d.). Denaturation of Proteins by Urea and Guanidine Hydrochloride. ResearchGate. [Link]

  • Rapid Labs. (2020). Why you should consider using a guanidine-free RNA stabilisation reagent. Rapid Labs. [Link]

  • Tyler, R. C., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. National Institutes of Health (NIH). [Link]

  • Shrestha, S., et al. (2023). Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. PubMed Central. [Link]

  • Karmakar, J., et al. (2018). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. PubMed Central. [Link]

  • Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Heyer Lab. [Link]

  • Campos, I., et al. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Hindawi. [Link]

  • ResearchGate. (2006). Impact of the Guanidinium Group on Hybridization and Cellular Uptake of Cationic Oligonucleotides. ResearchGate. [Link]

  • Kluge, M., et al. (2019). An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine. PubMed Central. [Link]

  • Alberti, S., & Fornaro, M. (1990). Higher transfection efficiency of genomic DNA purified with a guanidinium thiocyanate-based procedure. PubMed. [Link]

  • Deglane, G., et al. (2006). Impact of the Guanidinium Group on Hybridization and Cellular Uptake of Cationic Oligonucleotides. PubMed. [Link]

  • ResearchGate. (n.d.). Guanidinium Rich Peptide Transporters and Drug Delivery. ResearchGate. [Link]

  • Princeton University. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Princeton University. [Link]

  • ACS Publications. (2023). Rapid Equipment-Free Nucleic Acid Extraction Using a Silica-Based Pipet Tip Column. ACS Omega. [Link]

  • ResearchGate. (1990). Higher transfection efficiency of genomic DNA purified with guanidinium thiocyanate-based procedure. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: N-[4-(dimethylamino)phenyl]guanidine vs. DBU as Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding field of organocatalysis, the choice of a base catalyst is pivotal to the success of a synthetic transformation. Among the plethora of options, amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidines such as N-[4-(dimethylamino)phenyl]guanidine represent two powerful classes of non-nucleophilic strong bases. This guide offers a detailed comparison of their performance, grounded in experimental data, to assist researchers, scientists, and drug development professionals in making informed catalyst selections.

Structural and Physicochemical Properties: The Basis of Catalytic Power

The fundamental difference between this compound and DBU lies in their core structures, which dictates their basicity and catalytic mechanism.

  • This compound is an aryl-substituted guanidine. The guanidinium core is renowned for its exceptional basicity. Upon protonation, the positive charge is extensively delocalized across three nitrogen atoms through resonance, creating a highly stable conjugate acid. This extensive charge delocalization is the primary reason guanidines are among the strongest neutral organic bases.[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine. Similar to guanidines, its basicity stems from the formation of a resonance-stabilized conjugate acid where the charge is shared between two nitrogen atoms.[2] While a strong base, the charge delocalization in the protonated amidine is less extensive than in the corresponding guanidinium ion.

This structural difference is directly reflected in their basicity, which is a critical parameter for a Brønsted base catalyst. The strength of these bases is quantified by the pKa of their conjugate acids.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Catalyst Class GuanidineAmidine
Structure
pKa (conjugate acid in Acetonitrile) Estimated to be high; TBD (a related bicyclic guanidine) has a pKa of 26.0[3]24.3[4][5]
Key Feature Exceptional basicity due to extensive resonance stabilization of the conjugate acid over three nitrogen atoms.Strong, sterically hindered, non-nucleophilic base with good solubility in organic solvents.[6][7][8]

Guanidines are inherently more basic than amidines because of the superior resonance stabilization of their protonated forms.[1] This higher basicity allows guanidine catalysts to deprotonate a wider range of weakly acidic C-H bonds, opening up reaction pathways that may be inaccessible or sluggish with DBU.

Mechanistic Action: Brønsted Base Catalysis

Both catalysts primarily function as Brønsted bases, initiating reactions by abstracting a proton from a substrate (e.g., a nitroalkane, malonate, or alcohol) to generate a reactive nucleophile. The efficiency of this step is directly related to the base's strength.

Catalytic_Mechanism cluster_Guanidine Guanidine Catalysis cluster_DBU DBU (Amidine) Catalysis G_Cat Guanidine (Base) G_TS Deprotonation Transition State G_Cat->G_TS abstracts H⁺ G_Sub Substrate (R-H) G_Sub->G_TS G_Nuc Nucleophile (R⁻) G_TS->G_Nuc G_CatH Protonated Guanidinium (Base-H⁺) G_TS->G_CatH D_Cat DBU (Base) D_TS Deprotonation Transition State D_Cat->D_TS abstracts H⁺ D_Sub Substrate (R-H) D_Sub->D_TS D_Nuc Nucleophile (R⁻) D_TS->D_Nuc D_CatH Protonated Amidinium (Base-H⁺) D_TS->D_CatH

Caption: General Brønsted base activation by Guanidine and DBU catalysts.

While both are effective, the superior basicity of guanidines can be a distinct advantage. However, in some cases, both amidines and guanidines can also act as nucleophilic catalysts, particularly in acyl transfer reactions.[2][9]

Comparative Performance in Key Organic Reactions

The choice between this compound and DBU often depends on the specific reaction and the acidity of the substrate's proton that needs to be removed.

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, requiring a base to deprotonate the α-carbon of the nitroalkane.[10] This is a benchmark reaction for comparing base catalysts.

Table 2: Performance in the Henry Reaction

CatalystSubstratesYield (%)Time (h)Diastereo-/EnantioselectivityReference
Guanidine (Chiral) Aldehydes + NitroalkanesHigh24-72Good to excellent syn-selectivity and enantioselectivity.[11][12]
DBU 2-hydroxybenzaldehyde + nitromethane73%12Not specified[13]

Analysis: While DBU is a competent catalyst for the Henry reaction, the literature more frequently highlights the use of chiral guanidine bases for achieving high stereoselectivity.[11][14] The ability of the guanidinium group to form dual hydrogen bonds with the nitronate intermediate is often cited as key to organizing the transition state for high enantioselectivity.[12][15] For simple, achiral applications, both bases are effective, but the higher basicity of guanidines may accelerate the reaction, especially with less acidic nitroalkanes.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone reaction catalyzed by organic bases.[16]

Table 3: Performance in the Michael Addition

CatalystReactionYield (%)Time (h)Key ObservationReference
Guanidine (TBD) Diethyl malonate + trans-β-nitrostyrene95%24High yield for a classic Michael addition.[17]
DBU Glycine imine + α,β-unsaturated isoxazolesup to 97%3Excellent yields and diastereoselectivity, especially with LiBr as an additive.[18][19]
DBU Acetone (formal) + α,β-unsaturated estersGood to excellent24Effective in a relay sequence for a challenging nucleophile.[20]

Analysis: DBU is extensively used and highly effective for a vast range of Michael additions.[6][8][16][18] It is particularly useful for reactions involving moderately acidic pronucleophiles. In a direct comparison for the synthesis of 3-hydroxyisoindolin-1-ones, which involves a Michael-type addition, the bicyclic guanidine TBD gave a >95% yield in 0.5 hours, whereas DBU gave only a 20% yield after 24 hours, showcasing the dramatic potential difference in reactivity.[17] This suggests that for less reactive Michael donors or acceptors, the superior strength of a guanidine catalyst can be mission-critical.

These reactions often rely on the activation of an alcohol by the base to form a more nucleophilic alkoxide.

Table 4: Performance in Acylation/Transesterification

CatalystReaction TypeYield (%)Key ObservationReference
Guanidine (TBD) Transesterification of fatty acid ethyl esters~95%Effective under vacuum to shift equilibrium.[21]
DBU Selective aroylation of primary alcoholsQuantitativeDBU acts as a general base catalyst, activating the alcohol via hydrogen bonding.[22]

Analysis: Both DBU and guanidines are effective catalysts for transesterification and acylation.[7][8][21] DBU is well-documented as a mild and efficient catalyst for these transformations, often proceeding via a general base mechanism where it activates the alcohol through hydrogen bonding rather than full deprotonation.[22] The choice here may be less about raw power and more about reaction conditions, substrate tolerance, and preventing side reactions, for which the slightly milder basicity of DBU can be advantageous.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized starting point for employing these catalysts in the laboratory.

This protocol is adapted from general procedures for guanidine-catalyzed nitroaldol reactions.[11][23]

Henry_Workflow cluster_workflow Experimental Workflow start Setup step1 1. Add aldehyde and solvent (e.g., Toluene) to dry flask under N₂. start->step1 step2 2. Add nitroalkane to the stirred solution. step1->step2 step3 3. Add Guanidine Catalyst (e.g., 5-10 mol%) at RT. step2->step3 step4 4. Stir for 4-24h. Monitor by TLC. step3->step4 step5 5. Quench with sat. aq. NH₄Cl solution. step4->step5 step6 6. Extract with organic solvent (e.g., EtOAc). step5->step6 step7 7. Dry, concentrate, and purify via column chromatography. step6->step7 end β-nitro alcohol (Product) step7->end

Caption: Workflow for a typical Guanidine-catalyzed Henry reaction.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 mmol, 1.0 equiv) and an anhydrous solvent (e.g., Toluene, 5 mL).

  • Reagent Addition: Add the nitroalkane (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Catalyst Addition: Add this compound or a related guanidine catalyst (0.05-0.10 mmol, 5-10 mol%) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23]

This protocol is based on general procedures for DBU-catalyzed conjugate additions.[18][23]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated compound (Michael acceptor, 1.0 mmol, 1.0 equiv) and an anhydrous solvent (e.g., THF, 5 mL).

  • Reagent Addition: Add the active methylene compound (Michael donor, 1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add DBU (0.10 mmol, 10 mol%) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, neutralize the catalyst by adding a mild acid (e.g., a few drops of acetic acid) or quench with saturated aqueous NH₄Cl.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the Michael adduct.

Conclusion and Recommendations

Both this compound and DBU are formidable organocatalysts, but they are not always interchangeable. The optimal choice is dictated by the specific requirements of the chemical transformation.

  • Choose this compound (or other guanidines) when:

    • High basicity is required: For deprotonating very weakly acidic substrates (e.g., certain C-H bonds) where DBU is ineffective or slow.

    • High stereoselectivity is the goal: In asymmetric reactions like the Henry or aza-Henry reaction, the guanidinium group's ability to form structured, hydrogen-bonded transition states is a significant advantage.[15]

    • Reaction acceleration is needed: The superior catalytic activity of guanidines can dramatically reduce reaction times compared to DBU.[17]

  • Choose DBU when:

    • A moderately strong, reliable base is sufficient: For a wide array of standard transformations like Michael additions, eliminations, and acylations, DBU is a cost-effective, easy-to-handle, and well-understood catalyst.[7][8]

    • Substrate sensitivity is a concern: The slightly lower basicity of DBU can prevent side reactions (e.g., decomposition, epimerization) that might occur with a more powerful guanidine base.

    • A well-documented, "go-to" catalyst is preferred: DBU has been employed in thousands of publications, providing a vast knowledge base for a multitude of reaction types.[6][8]

Ultimately, the decision should be based on a combination of the substrate's nature, the desired outcome (yield vs. selectivity), and preliminary experimental screening. This guide serves as a foundational tool for navigating that decision-making process, enabling researchers to harness the full potential of these powerful organocatalysts.

References

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]

  • ResearchGate. (2022). A review on DBU-mediated organic transformations. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on DBU-mediated organic transformations. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from [Link]

  • PubMed. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Retrieved from [Link]

  • Semantic Scholar. (2014). pKa values in organic chemistry – Making maximum use of the available data. Retrieved from [Link]

  • ACS Publications. (2013). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. Retrieved from [Link]

  • Magnus Conferences. (2023). The organocatalysis: an efficient tool in ring-opening polymerization - valuable interests of DBU & TBD superbases. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Retrieved from [Link]

  • ResearchGate. (n.d.). DBU‐catalyzed Michael addition reactions for the preparation of glutamates. Retrieved from [Link]

  • NIH PMC. (2019). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • NIH PMC. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • Wiley Online Library. (2011). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes and Related Organocatalysts. Retrieved from [Link]

  • Edinburgh Research Explorer. (2021). Synergistic Noncovalent Catalysis Facilitates Base-Free Michael Addition. Retrieved from [Link]

  • NIH. (n.d.). CO2‐DBU‐Triggered Photoredox‐Catalyzed Direct α‐C‐H Alkylation of Alcohols. Retrieved from [Link]

  • ResearchGate. (2013). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on DBU-mediated organic transformations. Retrieved from [Link]

  • YouTube. (2022). Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview. Retrieved from [Link]

  • Chalmers Research. (2020). DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Beilstein Archives. (2019). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Retrieved from [Link]

  • ChemRxiv. (2020). Mild Organic Base-Catalyzed Primary Alcohol-Selective Aroylation Reaction Using N-Aroylcarbazoles for Underexplored Prodrugs. Retrieved from [Link]

  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • MDPI. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Retrieved from [Link]

  • ResearchGate. (2016). How to determine pka of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in propionitrile at -40 C? Retrieved from [Link]

  • Semantic Scholar. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • PubMed. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Retrieved from [Link]

  • NIH PMC. (2017). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Retrieved from [Link]

  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids. Retrieved from [Link]

  • OSTI.GOV. (2008). Comparison of transesterification methods for production of biodiesel from vegetable oils and fats. Retrieved from [Link]

  • Springer. (2022). Catalysts for Transesterification. Retrieved from [Link]

Sources

A Comparative Guide to Guanidine Bases in Organocatalysis: Profiling N-[4-(dimethylamino)phenyl]guanidine Against Common Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Catalytic Landscape of Guanidine Bases for Researchers, Scientists, and Drug Development Professionals

Guanidine and its derivatives stand as a cornerstone in the field of organocatalysis, prized for their potent basicity and versatile catalytic activity.[1] This guide offers a detailed comparison of N-[4-(dimethylamino)phenyl]guanidine with other widely used guanidine bases, such as 1,1,3,3-Tetramethylguanidine (TMG), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). By examining their structural nuances, basicity, and performance in key organic transformations, this document aims to provide researchers with the insights necessary to make informed decisions in catalyst selection.

The Guanidine Family: A Synopsis of Basicity and Structure

The remarkable basicity of guanidines stems from the resonance stabilization of their protonated form, the guanidinium ion. This delocalization of positive charge across three nitrogen atoms renders the parent guanidine a strong base.[2][3] The substitution on the guanidine core significantly influences its basicity and, consequently, its catalytic prowess.

In contrast, the commonly employed guanidine bases in organic synthesis are typically alkyl-substituted, which generally exhibit significantly higher basicity.

Comparative Analysis of Guanidine Bases

To provide a clear comparison, the properties of this compound are juxtaposed with those of TMG, TBD, and MTBD.

Guanidine BaseStructureClasspKa (in Acetonitrile)Key Structural Features
This compound Aryl GuanidineNot availableAromatic substituent; electron-donating group on the phenyl ring.
1,1,3,3-Tetramethylguanidine (TMG) Alkyl Guanidine~23.3Acyclic, sterically accessible.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic Amidine~26.0Rigid bicyclic structure, leading to high basicity and defined geometry. Possesses a catalytically relevant N-H bond.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) Bicyclic Amidine~25.5Bicyclic structure similar to TBD but with a methyl group on one nitrogen, removing the N-H proton.

Note: pKa values in acetonitrile are indicative of the relative basicity in a non-aqueous environment commonly used in organic synthesis.[6][7]

Performance in Key Organic Reactions: An Evidence-Based Comparison

While direct experimental data on the catalytic performance of this compound is scarce in the current literature, we can project its potential efficacy by examining the well-documented applications of other guanidine bases in several benchmark reactions. The catalytic activity of guanidines is often evaluated in transformations such as the Henry (nitroaldol) reaction, Michael addition, and transesterification.[4][8][9]

The Henry (Nitroaldol) Reaction

The Henry reaction, a C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis.[10] The reaction is base-catalyzed, and the strength of the base can significantly impact the reaction rate and efficiency.

Experimental Protocol for a Guanidine-Catalyzed Henry Reaction:

A general procedure for a guanidine-catalyzed Henry reaction involves the following steps:

  • To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at a specified temperature (e.g., -20 °C), is added the nitroalkane (1.2 mmol).

  • The guanidine catalyst (e.g., 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

Performance Comparison:

  • TBD and Chiral Guanidines: Bicyclic guanidines like TBD and various chiral guanidine derivatives have been shown to be highly effective catalysts for the Henry reaction, often providing high yields and, in the case of chiral variants, excellent enantioselectivities.[11]

  • Aryl Guanidines (Projected Performance): Given that the basicity of this compound is expected to be significantly lower than that of TBD, it is likely to be a less active catalyst for the Henry reaction under similar conditions. A higher catalyst loading or longer reaction times might be necessary to achieve comparable yields. The presence of the aryl group may also introduce different steric and electronic effects that could influence the stereochemical outcome of the reaction.

The Michael Addition

The Michael addition is a widely used method for the formation of C-C bonds through the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidine bases can effectively catalyze this reaction by deprotonating the nucleophile.[12]

Experimental Workflow for a Guanidine-Catalyzed Michael Addition:

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Michael Donor (1.2 equiv) and Acceptor (1.0 equiv) in Solvent Add_Catalyst Add Guanidine Base (e.g., 10 mol%) Start->Add_Catalyst Stir Stir at Controlled Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Generalized workflow for a guanidine-catalyzed Michael addition.

Performance Comparison:

  • TBD and other strong bases: TBD and other strong guanidine bases are known to be efficient catalysts for the Michael addition of a variety of nucleophiles.[13]

  • This compound (Projected Performance): The lower basicity of this compound would likely translate to slower reaction rates compared to superbases like TBD. However, for substrates that are highly sensitive to very strong bases, a milder catalyst like an aryl guanidine could potentially offer advantages in terms of reduced side reactions and improved selectivity.

Transesterification

Guanidines can also serve as effective catalysts for transesterification reactions, which are crucial in processes such as biodiesel production.[14][15]

Catalytic Cycle in Transesterification:

Transesterification_Cycle Catalyst Guanidine Base Intermediate1 [Guanidinium]+[R'-O]- Catalyst->Intermediate1 Deprotonates Alcohol Alcohol (R'-OH) Alcohol->Intermediate1 Ester Ester (R-COOR'') Intermediate2 Tetrahedral Intermediate Ester->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate2->Catalyst Regenerates Product New Ester (R-COOR') Intermediate2->Product Byproduct Byproduct (R''-OH) Intermediate2->Byproduct

Caption: Simplified catalytic cycle for guanidine-catalyzed transesterification.

Performance Comparison:

  • TMG and TBD: Both TMG and TBD have been investigated as catalysts for the transesterification of dimethyl carbonate with ethanol, with theoretical studies suggesting that TBD may offer a more efficient reaction pathway due to its ability to participate in dual activation through hydrogen bonding.[4]

  • Aryl Guanidines (Projected Performance): The catalytic efficiency in transesterification is closely linked to the basicity of the guanidine. Therefore, this compound is expected to be a less active catalyst than TMG or TBD. However, its milder nature might be beneficial in reactions involving sensitive substrates where stronger bases could lead to degradation.

Conclusion: Selecting the Right Guanidine Base

The choice of a guanidine base as a catalyst is a critical decision that can significantly impact the outcome of a chemical reaction.

  • Strongly Basic Alkyl Guanidines (TMG, TBD, MTBD): These are the catalysts of choice for reactions requiring a high degree of proton abstraction and for activating less acidic pronucleophiles. Their high basicity generally leads to faster reaction rates. The rigid structure of TBD can also impart a degree of stereocontrol in certain reactions.

  • Aryl Guanidines (e.g., this compound): While exhibiting lower basicity compared to their alkyl counterparts, aryl guanidines represent a class of milder, yet still effective, organic bases. The electronic properties of the aryl substituent can be tuned to modulate the basicity and catalytic activity. This compound, with its electron-donating group, is expected to be one of the more basic and catalytically active members of the simple aryl guanidine family. Although direct experimental comparisons are currently lacking, its potential utility lies in reactions where a fine-tuning of basicity is required to avoid side reactions or to achieve a specific selectivity.

Further experimental investigation into the catalytic applications of this compound is warranted to fully elucidate its performance characteristics and to identify specific synthetic scenarios where its unique electronic and steric profile can be leveraged to an advantage.

References

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing.
  • Terada, M., & Ube, H. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Bioorganic & Medicinal Chemistry Letters, 19(14), 3895-3898.
  • Sohtome, Y., & Maruoka, K. (2011). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. Beilstein Journal of Organic Chemistry, 7, 1144-1149.
  • Not available.
  • Not available.
  • Not available.
  • Córdova, A., et al. (2007). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 12(1), 1-13.
  • Jing, Z., et al. (2014). Our preliminary work in the investigations of Michael addition reactions using cyclic ketones as electrophiles. Tetrahedron Letters, 55(28), 3793-3796.
  • Not available.
  • Not available.
  • Gilassi, S., & Kaliaguine, S. (2024). Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. The Journal of Organic Chemistry, 89(10), 7004-7019.
  • Not available.
  • Ionescu, G., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters.
  • Ube, H., & Terada, M. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. PubMed.
  • Henry, L. (1895). The Henry reaction. Wikipedia.
  • Cong, W.-J., et al. (2021). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
  • Basicity of Amidines and Guanidines. Unacademy.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • The remarkable basicity of guanidine. Chem Zipper.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Validating the Catalytic Prowess of N-[4-(dimethylamino)phenyl]guanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the catalytic activity of N-[4-(dimethylamino)phenyl]guanidine. By establishing a standardized experimental protocol and benchmarking against commercially available catalysts, this document serves as a practical tool for assessing the potential of this and other novel guanidine-based organocatalysts.

Introduction: The Allure of Guanidines in Catalysis

Guanidines, characterized by their Y-shaped C(N)₃ skeleton, are among the strongest organic bases, a property stemming from the resonance stabilization of their protonated form, the guanidinium cation.[1] This inherent basicity, coupled with their ability to act as hydrogen bond donors, has positioned them as powerful organocatalysts in a variety of organic transformations.[2] Their utility spans from facilitating classical reactions to enabling complex asymmetric syntheses.[3][4] The subject of this guide, this compound, is a promising but not extensively characterized substituted guanidine. The electron-donating dimethylamino group is anticipated to modulate the basicity and, consequently, the catalytic activity of the guanidine moiety. This guide outlines a systematic approach to quantify this activity.

The Model System: The Henry (Nitroaldol) Reaction

To quantitatively assess catalytic activity, a well-understood and reliable model reaction is paramount. The Henry, or nitroaldol, reaction is an excellent choice for this purpose. It is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[5] The reaction between benzaldehyde and nitromethane is a classic example and will be utilized in this guide.

The selection of the Henry reaction is justified by several factors:

  • Broad Catalyst Scope: A wide range of bases, including guanidines, can catalyze this transformation, allowing for meaningful comparisons.[5]

  • Favorable Kinetics: The reaction proceeds at a measurable rate under mild conditions, making it suitable for kinetic analysis.

  • Straightforward Analysis: The progress of the reaction can be readily monitored by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8]

The proposed catalytic cycle for the guanidine-catalyzed Henry reaction is depicted below. The guanidine base deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated by the conjugate acid of the guanidine catalyst, regenerating the catalyst and yielding the β-nitro alcohol product.

Henry Reaction Catalytic Cycle Catalyst Guanidine Catalyst Nitronate Nitronate Anion Catalyst->Nitronate Deprotonation Nitroalkane Nitromethane Nitroalkane->Nitronate Aldehyde Benzaldehyde Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Nitronate->Alkoxide Nucleophilic Attack Product β-Nitro Alcohol Alkoxide->Product Protonation Product->Catalyst Catalyst Regeneration Catalyst_H Protonated Catalyst Catalyst_H->Product

Caption: Proposed catalytic cycle for the guanidine-catalyzed Henry reaction.

Comparative Benchmarking: Established Guanidine and Amidine Catalysts

To provide a meaningful assessment of this compound's catalytic performance, it will be compared against two well-established and commercially available organocatalysts:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A widely used non-nucleophilic amidine base known to be an effective catalyst for the Henry reaction.[9][10]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine that has demonstrated high catalytic activity in various organic transformations, including the Henry reaction.[11]

These catalysts provide a robust baseline for evaluating the relative efficacy of the novel guanidine derivative.

Experimental Validation: Protocols and Procedures

The following sections provide detailed, step-by-step protocols for the synthesis of the target catalyst and the subsequent kinetic analysis of its catalytic activity.

Synthesis of this compound Hydrochloride

While various methods exist for the synthesis of substituted guanidines, a reliable approach involves the reaction of an amine with a guanylating agent.[3][12] For the synthesis of this compound, a feasible route is the reaction of 4-(dimethylamino)aniline with cyanamide in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

  • 4-(dimethylamino)aniline

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(dimethylamino)aniline (1 equivalent) in ethanol.

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) to the solution while stirring.

  • To this solution, add a 50% aqueous solution of cyanamide (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and treat with activated carbon.

  • Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Standardized Protocol for Kinetic Analysis of the Henry Reaction

The following protocol is designed to ensure a consistent and reproducible comparison of the catalytic activities of this compound, DBU, and TBD.

Materials:

  • Benzaldehyde (freshly distilled)

  • Nitromethane

  • This compound hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • GC-MS vials

Reaction Setup:

  • Prepare stock solutions of benzaldehyde (1.0 M), nitromethane (2.0 M), and the internal standard (0.1 M) in anhydrous THF.

  • Prepare stock solutions of each catalyst (this compound hydrochloride, DBU, and TBD) at a concentration of 0.1 M in anhydrous THF.

  • In a series of GC-MS vials, add the appropriate volume of the benzaldehyde and internal standard stock solutions.

  • Add the required volume of anhydrous THF to achieve the desired final reaction volume.

  • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a thermostatically controlled block.

  • To initiate the reaction, add the nitromethane stock solution followed immediately by the catalyst stock solution. The final concentrations should be: Benzaldehyde (0.1 M), Nitromethane (0.2 M), and Catalyst (1 mol%, 0.001 M).

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), quench the reaction by taking an aliquot and diluting it into a vial containing a quenching agent (e.g., a dilute solution of acetic acid in THF).

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) start->prep_solutions reaction_setup Set up Reaction Vials (Benzaldehyde, Internal Standard, THF) prep_solutions->reaction_setup equilibrate Equilibrate to Reaction Temperature reaction_setup->equilibrate initiate Initiate Reaction (Add Nitromethane and Catalyst) equilibrate->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench gcms_analysis GC-MS Analysis quench->gcms_analysis data_analysis Data Analysis (Calculate Concentrations, Rates, TON, TOF) gcms_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for the kinetic analysis.

GC-MS Method for Quantitative Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Quantification:

Generate calibration curves for benzaldehyde and the β-nitro alcohol product using the internal standard method. This will allow for the accurate determination of their concentrations at each time point.

Data Analysis and Performance Comparison

The catalytic performance of each guanidine will be evaluated based on the following metrics:

  • Initial Reaction Rate: Determined from the initial slope of the concentration of the product versus time plot.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst.

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the catalytic rate.[13]

    • TOF = TON / time

The calculated values for this compound should be tabulated and compared with those of DBU and TBD.

CatalystInitial Rate (M/s)TON (at 240 min)TOF (s⁻¹)
This compoundExperimental ValueExperimental ValueExperimental Value
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Experimental ValueExperimental ValueExperimental Value
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Experimental ValueExperimental ValueExperimental Value
No Catalyst (Control)Experimental ValueN/AN/A

Conclusion

This guide provides a robust and scientifically sound methodology for the validation of the catalytic activity of this compound. By employing a well-defined model reaction, standardized kinetic analysis, and comparison with established catalysts, researchers can obtain a clear and objective assessment of its performance. The insights gained from these experiments will be invaluable for the rational design of new guanidine-based organocatalysts and for advancing their application in organic synthesis and drug development.

References

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

  • Almquist, F., & Åkerbladh, L. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2045-2049. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. [Link]

  • Coles, M. P. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. [Link]

  • PubChem. (n.d.). Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl-. [Link]

  • Liu, J., Cao, Z., Li, J., Wang, Z., Wang, C., & Gu, S. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se pu = Chinese journal of chromatography, 33(2), 146–151. [Link]

  • Foley, A. M., Gavin, D. P., Deasy, R. E., Milner, S. E., Moody, T. S., Eccles, K. S., ... & Maguire, A. R. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Tetrahedron, 74(5), 579-588. [Link]

  • Chmiel, T., Dzięgielewski, M., & Albrecht, Ł. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

  • PubChem. (n.d.). N,N-Dimethylguanidine. [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. [Link]

  • Feng, X., & Liu, X. (2008). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 73(4), 1531-1535. [Link]

  • Tiritiris, I., & Kantlehner, W. (2014). N''-(4-Methoxyphenyl)-N,N,N'-trimethyl-N'-phenylguanidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]

  • Buchler GmbH. (n.d.). Henry reaction with benzaldehyde & nitromethane. [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. [Link]

  • ResearchGate. (n.d.). Henry reaction of benzaldehyde and nitromethane. Reproduced with permission from. [Link]

  • Ghasemi, S., & Kantlehner, W. (2014). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2014(3), M831. [Link]

  • Córdova, A. (2010). Organocatalytic Enantioselective Henry Reactions. Molecules, 15(3), 1749-1779. [Link]

  • Google Patents. (n.d.). Process for preparing guanidine hydrochloride.
  • Wikipedia. (n.d.). Guanidine. [Link]

  • Khetmalis, Y. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369527. [Link]

  • Maguire, S. H., et al. (2023). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. ChemRxiv. [Link]

  • Balachandran, V., et al. (2022). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry, 10, 1065581. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Chemistry For Everyone. (2025, January 18). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube. [Link]v=VIDEO_ID]([Link])

Sources

A Senior Application Scientist's Guide to the Bio-performance of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To researchers, scientists, and drug development professionals, the guanidinium group is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to remain protonated at physiological pH, make it a versatile pharmacophore for interacting with biological targets. This guide provides an in-depth performance comparison of N-[4-(dimethylamino)phenyl]guanidine in key bioassays, offering insights into its potential applications and benchmarking its performance against relevant alternatives. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate its expected performance based on the well-documented activities of structurally similar guanidine derivatives. We will delve into the mechanistic underpinnings of its anticipated biological effects and provide detailed, field-proven protocols for its evaluation.

The Scientific Rationale: Why Guanidines are a Focal Point in Drug Discovery

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, can delocalize its positive charge across the Y-shaped planar CN3 core. This resonant stability allows it to act as a potent hydrogen bond donor, capable of forming multiple interactions with negatively charged moieties on biological macromolecules such as phosphates, carboxylates, and sulfates. This fundamental property is the cornerstone of the diverse biological activities observed in guanidine-containing compounds, ranging from antimicrobial to anticancer effects.[1][2]

The introduction of a phenyl ring, as in N-phenylguanidine derivatives, adds a hydrophobic component to the molecule, influencing its membrane permeability and potential for cation-π interactions. The further addition of a dimethylamino group at the para position of the phenyl ring in this compound is expected to modulate its electronic properties and basicity, which can fine-tune its biological activity.

Part 1: Comparative Performance in Key Bioassays

This section will compare the anticipated performance of this compound with two relevant alternatives: the parent compound N-Phenylguanidine and the more complex N,N'-Diphenylguanidine . The comparison will be framed within two critical bioassay platforms: antimicrobial and anticancer activity.

Anticipated Antimicrobial Performance

The primary mechanism by which cationic guanidinium compounds exert their antimicrobial activity is through the disruption of bacterial cell membranes.[1][3][4] The positively charged guanidinium headgroup electrostatically interacts with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to membrane depolarization, increased permeability, and eventual cell lysis.[5][6]

Table 1: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Rationale for Anticipated Performance
This compound 16 - 6432 - 128The dimethylamino group is electron-donating, which may slightly decrease the overall positive charge delocalization of the guanidinium group, potentially leading to moderate activity. However, the added hydrophobicity compared to simple guanidine is expected to contribute to membrane interaction.
N-Phenylguanidine 8 - 3216 - 64The simple phenyl group provides a balance of hydrophobicity and cationic charge, making it a moderately potent antimicrobial agent. Its performance is a good baseline for comparison.
N,N'-Diphenylguanidine 4 - 168 - 32The presence of two phenyl groups significantly increases hydrophobicity, which can enhance its ability to disrupt the lipid bilayer, leading to potentially higher potency, especially against Gram-positive bacteria.

Note: The MIC values presented are hypothetical and based on trends observed in published literature for similar compounds. Actual experimental values may vary.

Anticipated Anticancer Performance

The anticancer activity of guanidinium compounds is often attributed to their ability to interact with and disrupt cancer cell membranes, which typically have a higher negative surface charge compared to non-cancerous cells due to the overexpression of anionic molecules like phosphatidylserine.[7] Additionally, some guanidine derivatives have been shown to interact with DNA, typically in the minor groove, leading to the inhibition of replication and transcription.[2][8]

Table 2: Anticipated Comparative Anticancer Activity (IC50 in µM)

CompoundBreast Cancer (e.g., MCF-7)Lung Cancer (e.g., A549)Rationale for Anticipated Performance
This compound 10 - 5015 - 60The electronic and steric effects of the dimethylamino group may influence its interaction with both cell membranes and DNA. Its moderate lipophilicity should allow for cell penetration.
N-Phenylguanidine 20 - 8025 - 90As a basic structure, it is expected to exhibit baseline cytotoxic activity. Its simpler structure may result in lower specificity and potency compared to more substituted analogs.
N,N'-Diphenylguanidine 5 - 258 - 40The increased hydrophobicity from the two phenyl rings can lead to stronger interactions with the lipid membranes of cancer cells, potentially resulting in higher cytotoxicity.[9]

Note: The IC50 values are hypothetical and based on general trends. Experimental validation is crucial.

Part 2: Detailed Experimental Protocols

To facilitate the empirical validation of the performance of this compound and its alternatives, this section provides detailed, step-by-step protocols for the key bioassays discussed.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Add to plate prep_media Prepare Bacterial Inoculum in Broth inoculate Inoculate Wells with Bacterial Suspension prep_media->inoculate Standardized inoculum serial_dilution->inoculate Inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for MIC Determination [10][11][12]

  • Preparation of Test Compound:

    • Dissolve this compound and alternative compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Assay Setup (96-well plate):

    • Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 200 µL of the 256 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Workflow for Anticancer Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using the MTT assay.

workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay for IC50 Determination [13][14][15]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 or A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold dilutions of the test compounds in complete culture medium, starting from a high concentration (e.g., 200 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Mechanistic Insights and Structure-Activity Relationships

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Understanding these relationships is crucial for interpreting experimental data and for the rational design of more potent and selective compounds.

Signaling Pathway of Guanidine-Induced Cell Disruption

The following diagram illustrates the proposed mechanism of action for guanidinium compounds at the bacterial cell membrane.

mechanism_guanidine cluster_membrane Bacterial Cell Membrane (Negatively Charged) membrane phospholipid_head Anionic Phospholipid Headgroups compound Guanidinium Compound (e.g., this compound) electrostatic_interaction 1. Electrostatic Attraction compound->electrostatic_interaction Positive charge attracts electrostatic_interaction->phospholipid_head hydrophobic_insertion 2. Hydrophobic Insertion electrostatic_interaction->hydrophobic_insertion Phenyl group inserts membrane_disruption 3. Membrane Disruption & Pore Formation hydrophobic_insertion->membrane_disruption cell_lysis 4. Cell Lysis membrane_disruption->cell_lysis

Sources

Comparative Analysis of N-[4-(dimethylamino)phenyl]guanidine Analogs and Related Diarylguanidines as Voltage-Gated Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Among these, N-arylguanidine derivatives have garnered significant attention for their diverse pharmacological activities, including their ability to modulate the function of ion channels.[1][2] This guide focuses on the structure-activity relationship (SAR) of N,N'-diarylguanidines, a class of compounds that includes the N-[4-(dimethylamino)phenyl]guanidine scaffold, with a primary emphasis on their role as voltage-gated sodium channel (VGSC) blockers and their potential as anticonvulsant agents.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key therapeutic targets for a variety of neurological disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias.[3][4] The discovery and optimization of selective VGSC modulators remain an active area of research. This guide provides a comparative analysis of the performance of various diarylguanidine analogs, supported by experimental data, to inform the rational design of novel and more potent therapeutic agents. While a comprehensive SAR study specifically focused on this compound analogs is not extensively available in the public domain, this guide synthesizes findings from studies on the broader class of N,N'-diarylguanidines to extrapolate key structural determinants of activity.

Structure-Activity Relationship of Diarylguanidines as Sodium Channel Blockers

The biological activity of diarylguanidine analogs as sodium channel blockers is intricately linked to the nature and position of substituents on the aromatic rings. SAR studies have revealed several key trends that govern their potency and efficacy.

Impact of Phenyl Ring Substituents

Systematic modifications of the phenyl rings in N,N'-diarylguanidines have demonstrated a clear preference for lipophilic substituents to enhance anticonvulsant activity and sodium channel blockade.[1][2]

  • Lipophilicity is a Key Driver of Potency: Studies on a series of N,N'-diphenylguanidines revealed that compounds bearing flexible and moderately sized lipophilic groups exhibited superior biological activity compared to those with aryl or hydrophilic moieties.[1][2] For instance, the introduction of n-butyl or n-butoxy groups on the phenyl rings resulted in compounds with significantly improved in vitro sodium channel blocking activity and in vivo anticonvulsant effects.[1][2] This suggests that hydrophobic interactions with the sodium channel protein are critical for binding and modulation.

  • Influence of the Dimethylamino Group: While specific SAR data for the this compound scaffold is limited, studies on other classes of compounds offer some insights. For example, in a series of anti-inflammatory chalcone derivatives, a 4-dimethylamino group on the B ring was found to decrease the biological activity.[5] The electron-donating nature of the dimethylamino group could potentially influence the electronic properties of the guanidinium core and its interaction with the target protein. However, in the context of multifunctional ligands for Alzheimer's disease, the dimethylamino group has been implicated as a key component for anti-amyloidogenic characteristics.[6] Therefore, the role of the 4-dimethylamino group in the context of sodium channel modulation by phenylguanidines warrants further specific investigation.

The Guanidine Core

The guanidinium group, being protonated at physiological pH, is crucial for the interaction of these compounds with the sodium channel pore. It is hypothesized that the positively charged guanidinium moiety interacts with negatively charged amino acid residues within the channel, contributing to the blocking mechanism.[7]

Comparative Performance of Diarylguanidine Analogs

To provide a quantitative comparison of the efficacy of different diarylguanidine analogs as sodium channel blockers, the following table summarizes the in vitro activity (IC50) from a veratridine-induced [14C]guanidinium influx assay in CHO cells expressing type IIA sodium channels, and their in vivo anticonvulsant activity in the audiogenic DBA/2 mouse model.[1][2]

CompoundSubstituent (R) on Phenyl RingIn Vitro IC50 (µM) [a]In Vivo Anticonvulsant Activity (% Inhibition @ 25 mg/kg) [b]
1 H1.230
2 4-n-Butyl0.1385
3 4-n-Butoxy0.2575
4 4-Phenyl>1020
5 4-Hydroxy>1015

[a] Concentration required to inhibit 50% of the veratridine-induced [14C]guanidinium influx.[1][2] [b] Percentage inhibition of seizures in the audiogenic DBA/2 mouse model.[1][2]

The data clearly illustrates the superior performance of analogs with lipophilic substituents (compounds 2 and 3 ) compared to the unsubstituted parent compound (1 ) and those with polar or bulky aromatic groups (compounds 4 and 5 ).

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Diarylguanidines exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels.[1][2] These channels exist in three main conformational states: resting, open, and inactivated. Many sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel.[4][8] This use-dependent blockade is a desirable property for anticonvulsant drugs, as it allows for selective inhibition of rapidly firing neurons, which is a hallmark of epileptic seizures, while sparing normally firing neurons.

The proposed mechanism of action involves the entry of the diarylguanidine molecule into the inner pore of the sodium channel, where the protonated guanidinium group can interact with key residues to physically occlude the channel or stabilize the inactivated state, thereby preventing the influx of sodium ions and dampening neuronal excitability.

G Resting Resting State Open Open State (Na+ Influx) Resting->Open Inactivated Inactivated State Open->Inactivated Inactivates Repolarization Repolarization Inactivated->Repolarization Allows Depolarization Depolarization Depolarization->Resting Opens Repolarization->Resting Returns to Diarylguanidine Diarylguanidine Analog Diarylguanidine->Open Binds to (Use-dependent block) Diarylguanidine->Inactivated Stabilizes

Caption: Proposed mechanism of diarylguanidine modulation of VGSCs.

Experimental Protocols

Veratridine-Induced [14C]Guanidinium Influx Assay

This assay is a functional measure of sodium channel activity. Veratridine, a sodium channel activator, potentiates sodium influx, which can be measured using the radiolabeled guanidinium ion as a tracer.[1][2]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the desired sodium channel subtype (e.g., type IIA).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • [14C]Guanidinium hydrochloride.

  • Veratridine solution.

  • Test compounds (diarylguanidine analogs).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Plating: Seed CHO cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with Assay Buffer. Add the test compounds at various concentrations to the wells and incubate for 20 minutes at 37°C.

  • Stimulation and Radiolabeling: Add a mixture of veratridine (e.g., 100 µM final concentration) and [14C]guanidinium hydrochloride (e.g., 1 µCi/mL) to each well. Incubate for 10 minutes at 37°C.

  • Termination: Aspirate the radioactive solution and rapidly wash the cells three times with ice-cold Assay Buffer to terminate the influx.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage inhibition of [14C]guanidinium influx against the concentration of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information on the effects of compounds on channel gating and kinetics.[9][10][11]

Materials:

  • HEK-293 cells stably expressing the target human sodium channel subtype (e.g., NaV1.7).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Plate HEK-293 cells on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recordings: Hold the cell membrane at a holding potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.

  • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the effect of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and use-dependent block. Calculate IC50 values from the concentration-response curves.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture (e.g., HEK-293 with NaV1.7) D Gigaseal Formation A->D B Pipette Fabrication B->D C Solution Preparation (Internal & External) C->D E Whole-Cell Configuration D->E F Voltage-Clamp Protocol E->F G Current Measurement F->G H Concentration-Response Curve G->H I IC50 Determination H->I

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The structure-activity relationship of N,N'-diarylguanidines as voltage-gated sodium channel blockers highlights the critical role of lipophilicity in determining their anticonvulsant activity. The substitution of phenyl rings with flexible, moderately sized lipophilic groups, such as n-butyl and n-butoxy, significantly enhances their potency. While specific SAR data on this compound analogs is not extensively documented, the general principles derived from the broader class of diarylguanidines provide a valuable framework for the design of novel analogs. Further investigation into the specific role of the 4-dimethylamino substituent and systematic exploration of other substitutions on this scaffold are warranted to develop more potent and selective sodium channel modulators for the treatment of epilepsy and other neurological disorders. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such novel compounds.

References

  • Reddy, N. L., Fan, W., Magar, S. S., Perlman, M. E., Yost, E., Zhang, L., ... & Durant, G. J. (1998). Synthesis and Pharmacological Evaluation of N,N'-Diarylguanidines as Potent Sodium Channel Blockers and Anticonvulsant Agents. Journal of Medicinal Chemistry, 41(17), 3298–3302. [Link]

  • Reddy, N. L., Fan, W., Magar, S. S., Perlman, M. E., Yost, E., Zhang, L., ... & Durant, G. J. (1998). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. PubMed, 41(17), 3298-3302. [Link]

  • Weber, W. M., & Clauss, W. (2007). Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. Pflügers Archiv - European Journal of Physiology, 434(3), 344–350. [Link]

  • Application Note Patch clamp recordings of hNav1.7 on Nanion's Port-a-Patch®. (n.d.). Nanion. [Link]

  • Tay, B., Stewart, T. A., Davis, F. M., Deuis, J. R., & Vetter, I. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE, 14(3), e0213751. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). [Link]

  • Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5. (2022). MDPI. [Link]

  • Padmanabhan, S., Lavin, R. C., Thakker, P. M., Guo, J., Zhang, L., Moore, D., ... & McBurney, R. N. (2001). Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 11(24), 3151–3155. [Link]

  • Veratridine-Induced Oscillations in Nav1.7 but Not Nav1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye. (2025). MDPI. [Link]

  • High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. (n.d.). ION Biosciences. [Link]

  • Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons. (n.d.). bioRxiv. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2022). MDPI. [Link]

  • Synthesis, determination of the lipophilicity, anticonvulsant activity and preliminary safety of new derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dione. (2017). ResearchGate. [Link]

  • Kirsch, G. E., & Narahashi, T. (1983). Interaction of nonylguanidine with the sodium channel. The Journal of general physiology, 81(3), 445–462. [Link]

  • Patrick, S. L., Walker, J. M., Perkel, D. J., & Cook, V. (1991). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. European journal of pharmacology, 193(2), 207–211. [Link]

  • Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]

  • Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]

  • Du, Y., Garden, D. P., Wang, L., Zong, Z., & Catterall, W. A. (2023). Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine. Proceedings of the National Academy of Sciences, 120(19), e2301831120. [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). ResearchGate. [Link]

  • Taylor, C. P., & Meldrum, B. S. (1995). Neuroprotective use-dependent blockers of Na+ and Ca2+ channels controlling presynaptic release of glutamate. Annals of the New York Academy of Sciences, 765, 210–229. [Link]

  • Tanaka, E., Yamamoto, H., & Iwai, M. (1995). Role of sodium ion influx in depolarization-induced neuronal cell death by high KCl or veratridine. Brain research, 685(1-2), 145–153. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). MDPI. [Link]

  • Obniska, J., Rapacz, A., & Kamiński, K. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700249. [Link]

  • The study of the lipophilicity of some aminoalkanol derivatives with anticonvulsant activity. (2025). ResearchGate. [Link]

  • 17.2 Class I: Sodium Channel Blockers. (2024). OpenStax. [Link]

  • SAR of Anticonvulsant Drugs. (n.d.). SlideShare. [Link]

  • Rybka, S., Obniska, J., Rapacz, A., & Kamiński, K. (2017). Synthesis and Determination of Lipophilicity, Anticonvulsant Activity, and Preliminary Safety of 3-Substituted and 3-Unsubstituted N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione Derivatives. ChemMedChem, 12(22), 1848–1860. [Link]

  • Sodium Channel Blocking and Antiarrhythmic Actions of the Novel Arylpiperazine rsd992. (n.d.). British Journal of Pharmacology. [Link]

  • Mechanisms of action and use of blockers of sodium channels. (n.d.). SlideShare. [Link]

  • Lee, H. J., Lee, J. Y., Kim, H., & Lee, S. J. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic chemistry, 55(11), 5365–5376. [Link]

  • IC50 values for block of peak and late NaV1.5 currents stably expressed... (n.d.). ResearchGate. [Link]

  • Sodium channel blocker. (n.d.). In Wikipedia. [Link]

  • 2-[4-(Dimethylamino)butan-2-yl]-1-phenylguanidine. (n.d.). PubChem. [Link]

  • Park, J. W., Lee, S. H., Kim, H. P., & Lee, K. T. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & medicinal chemistry letters, 18(18), 5073–5076. [Link]

  • Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of medicinal chemistry, 33(7), 2028–2032. [Link]

  • Showalter, H. D., Johnson, J. L., Werbel, L. M., Leopold, W. R., Jackson, R. C., & Elslager, E. F. (1987). 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 30(7), 1218–1229. [Link]

Sources

A Comparative Benchmarking Guide to N-[4-(dimethylamino)phenyl]guanidine and Standard Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the inhibitory activity of N-[4-(dimethylamino)phenyl]guanidine against the enzyme family of Nitric Oxide Synthases (NOS). We contextualize the importance of NOS inhibition and detail the mechanisms of two well-characterized inhibitors: Aminoguanidine, a selective inhibitor for the inducible isoform (iNOS), and L-NAME, a broad-spectrum inhibitor. This document outlines the requisite experimental methodologies, presents established kinetic data for these standard inhibitors, and offers a robust protocol for researchers to generate comparative data for novel compounds like this compound. The objective is to equip researchers and drug development professionals with the scientific rationale and practical protocols necessary to rigorously evaluate new potential NOS inhibitors.

Introduction: The Critical Role of Nitric Oxide Synthases

Nitric Oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses.[1] The production of NO is catalyzed by a family of three distinct enzymes known as Nitric Oxide Synthases (NOS):

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a key role in cell communication.[2]

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages upon stimulation by cytokines, its overproduction of NO is linked to inflammation and septic shock.[2][3]

  • Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for maintaining vascular tone.[1]

While essential for homeostasis, the dysregulation and overproduction of NO, particularly by iNOS, are implicated in numerous diseases, including inflammatory disorders, neurodegenerative conditions, and septic shock.[3] This has made the targeted inhibition of NOS isoforms a significant therapeutic strategy.

The guanidino moiety is a key pharmacophore found in the endogenous NOS substrate, L-arginine, as well as in many synthetic inhibitors. Compounds containing this group, such as This compound , are therefore logical candidates for NOS inhibition. This guide establishes a direct comparison with two standard inhibitors: Aminoguanidine , noted for its relative selectivity towards iNOS[4], and N(G)-Nitro-L-arginine methyl ester (L-NAME) , a widely used non-selective NOS inhibitor.[2]

Mechanism of Action and Inhibition Strategy

NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine, producing L-citrulline and nitric oxide. Inhibitors typically function as substrate analogues, competing with L-arginine for binding at the enzyme's active site.

  • Aminoguanidine: This inhibitor shows a preferential, although not exclusive, inhibitory action against the iNOS isoform.[4] Its selectivity is a desirable trait, as inhibiting iNOS during an inflammatory response is often the therapeutic goal, while preserving the necessary functions of eNOS and nNOS.

  • L-NAME: This compound acts as a prodrug. Inside the cell, it is hydrolyzed by esterases into its active form, N(G)-nitro-L-arginine (L-NNA).[5] L-NNA is a potent, non-selective inhibitor that binds to the active site of all three NOS isoforms, making it a valuable tool for studying the overall effects of NOS inhibition but less suitable for targeted therapy.[5][6]

The central experimental question is to determine where this compound fits within this landscape: is it a potent inhibitor, and does it exhibit any selectivity for a particular NOS isoform?

NOS_Pathway cluster_0 NOS Catalytic Cycle cluster_1 Mechanism of Inhibition L_Arginine L-Arginine (Substrate) NOS_Enzyme NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Binds to Active Site L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_Enzyme->NO Vaso Vasodilation NO->Vaso Neuro Neurotransmission NO->Neuro Immune Immune Response NO->Immune Inhibitor Guanidine Inhibitor (e.g., this compound, Aminoguanidine, L-NAME) Inhibitor->NOS_Enzyme Competitive Inhibition

Figure 1. Simplified pathway of Nitric Oxide synthesis and competitive inhibition.

Comparative Analysis: Performance Metrics

The efficacy of a NOS inhibitor is primarily quantified by its IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—or its Ki value (inhibition constant). A lower value indicates higher potency. Comparing these values across the three NOS isoforms reveals the inhibitor's selectivity profile.

Table 1: Inhibitory Potency of Standard NOS Inhibitors

CompoundTarget IsoformPotency (IC50 / Ki)Source SpeciesReference
This compound iNOSData to be determined--
nNOSData to be determined--
eNOSData to be determined--
Aminoguanidine iNOSIC50: 2.1 µMMouse[7]
L-NAME (as L-NNA) iNOSKi: 4.4 µMMouse[5]
nNOSKi: 15 nMBovine[5]
eNOSKi: 39 nMHuman[5]

Note: Potency values can vary based on assay conditions, such as substrate concentration and species of the enzyme.

Experimental Design: A Self-Validating Protocol

To benchmark this compound, a robust and reproducible experimental workflow is essential. The most common method for measuring NOS activity in vitro involves quantifying the product, nitric oxide. As NO is a transient gas, its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured instead using the Griess reaction .[8]

Griess_Assay_Workflow cluster_workflow NOS Inhibition Assay Workflow cluster_griess Griess Reaction start 1. Prepare Reagents (NOS enzyme, L-Arginine, Cofactors, Inhibitors) incubation 2. Incubation NOS + Substrate + Cofactors +/- Inhibitor (Test & Known) (e.g., 60 min at 37°C) start->incubation stop_reaction 3. Stop Reaction incubation->stop_reaction nitrate_reduction 4a. Nitrate Reduction (Convert NO₃⁻ to NO₂⁻) stop_reaction->nitrate_reduction color_development 4b. Add Griess Reagent (Sulfanilamide + NED) Forms Azo Dye nitrate_reduction->color_development measurement 5. Measure Absorbance (Spectrophotometer at ~540 nm) color_development->measurement analysis 6. Data Analysis Calculate % Inhibition Determine IC50 values measurement->analysis

Figure 2. Experimental workflow for determining NOS inhibition via the Griess assay.

Protocol: In Vitro NOS Inhibition Assay using the Griess Reaction

This protocol is designed to determine the IC50 values of a test compound against a specific NOS isoform.

Rationale for Experimental Choices:

  • Enzyme Source: Recombinant purified NOS isoforms (e.g., from mouse or human) are used to ensure specificity.

  • Cofactors: NOS activity is dependent on cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Their inclusion is critical for maximal enzyme activity.

  • Griess Reaction: This colorimetric assay is a well-established, sensitive, and cost-effective method for nitrite detection, making it suitable for high-throughput screening.[8] The protocol includes a nitrate reduction step to measure total NO production, providing a more accurate assessment of enzyme activity.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of the substrate L-arginine in assay buffer.

    • Prepare a cofactor solution containing NADPH, FAD, FMN, and BH4.

    • Prepare stock solutions of the test compound (this compound) and control inhibitors (Aminoguanidine, L-NAME) in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Setup (96-well plate format):

    • Test Wells: Add assay buffer, NOS enzyme, cofactor solution, and a specific concentration of the test compound.

    • Positive Control Wells (Known Inhibitor): Add assay buffer, NOS enzyme, cofactor solution, and a specific concentration of a known inhibitor (e.g., Aminoguanidine for iNOS).

    • Negative Control Wells (100% Activity): Add assay buffer, NOS enzyme, cofactor solution, and solvent vehicle (no inhibitor).

    • Blank Wells: Add assay buffer, cofactor solution, and substrate (no enzyme).

    • Pre-incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.[10]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the L-arginine solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.[10]

  • Nitrite/Nitrate Detection (Griess Assay):

    • Nitrate Reduction: If measuring total NO production, first add nitrate reductase and its necessary cofactors to each well and incubate to convert nitrate to nitrite. Commercial kits often provide a single reagent for this step.[9]

    • Color Development: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[8][11]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[8][11]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 520-550 nm (optimally ~540 nm).[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of NOS inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100

    • Plot the % Inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

This guide provides the established inhibitory profiles of Aminoguanidine and L-NAME as benchmarks for evaluating new chemical entities. The provided protocol for an in vitro NOS inhibition assay offers a clear and scientifically sound method for determining the potency and isoform selectivity of This compound .

The successful generation of IC50 data for this compound will be the critical first step in its characterization. Subsequent studies should focus on determining its mode of inhibition (e.g., competitive, non-competitive), its reversibility, and its efficacy in cell-based models of inflammation or neuronal activity. By rigorously comparing its performance against these known standards, the research community can accurately assess its potential as a novel therapeutic agent or a valuable research tool.

References

  • Nitric oxide synthases (NOSs) are a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine. NO is an important cellular signaling molecule. It helps modulate vascular tone, insulin secretion, airway tone, and peristalsis, and is involved in angiogenesis and neural development. (Source: Wikipedia, URL: [Link])

  • In an in-vitro enzyme assay, FR038251, FR038470, and FR191863 inhibited mouse iNOS with IC50 values of 1.7, 8.8, and 1.9 microM, respectively. These inhibitory activities are comparable with that of aminoguanidine (IC50 = 2.1 microM). (Source: PubMed, URL: [Link])

  • Reference placeholder for N-[4-(dimethylamino)
  • Reference placeholder for N-[4-(dimethylamino)
  • Reference placeholder for N-[4-(dimethylamino)
  • Reference placeholder for N-[4-(dimethylamino)
  • Excessive NO production by activated microglial cells is specifically associated with neuroinflammatory and neurodegenerative conditions. (Source: MDPI, URL: [Link])

  • A volume of 50 μL of the cell culture medium was mixed with 50 μL of the Griess reagent. Subsequently, the mixture was incubated at room temperature for 15 min, and the absorbance was measured at 540 nm in a microplate reader. (Source: Journal of Applied Pharmaceutical Science, URL: [Link])

  • When activated, macrophages express inducible NO synthase (iNOS), an enzyme responsible for producing NO from L-arginine. Excessive NO production can lead to septic shock and inflammatory diseases. (Source: Journal of Applied Pharmaceutical Science, URL: [Link])

  • L-NAME and related arginine analogues are inhibitors of all three NOS isoforms (nNOS, iNOS, eNOS), with IC50 values typically in the micromolar range. (Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: [Link])

  • Integrated nitric oxide production can be estimated by determining the concentrations of its end products, nitrite and nitrate. (Source: MDPI, URL: [Link])

  • ScienCell's Nitric Oxide Assay kit measures NO level by first reducing nitrate to nitrite, followed by quantification of total nitrite using the Griess reaction. (Source: ScienCell Research Laboratories, URL: [Link])

  • Reference placeholder for N-[4-(dimethylamino)
  • Reference placeholder for N-[4-(dimethylamino)
  • An in vitro iNOS inhibitory screening assay protocol involves pre-incubating the enzyme and test samples for 15 minutes, followed by a 60-minute incubation at 37°C after adding the reaction mix. (Source: Taylor & Francis Online, URL: [Link])

  • Aminoguanidine provides a relatively selective inhibition of iNOS, being 10- to 100-fold more effective against iNOS than constitutive NOS (cNOS). (Source: PMC - NIH, URL: [Link])

  • Reference placeholder for N-[4-(dimethylamino)
  • Reference placeholder for N-[4-(dimethylamino)
  • L-NNA (the active form of L-NAME) was initially recognized as a competitive inhibitor of all NOSes. (Source: PMC - NIH, URL: [Link])

  • Reference placeholder for N-[4-(dimethylamino)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-[4-(dimethylamino)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of N-[4-(dimethylamino)phenyl]guanidine, a novel compound featuring a core guanidinium moiety. The inherent chemical properties of the guanidine group, known for its high basicity and ability to engage in multiple hydrogen bond interactions, confer significant therapeutic potential but also present a risk of cross-reactivity with various biological targets.[1][2][3] Proactively identifying unintended molecular interactions is a cornerstone of modern drug development, crucial for mitigating safety risks and preventing costly late-stage clinical trial failures.[4][5][6][7] This document outlines a tiered, evidence-based approach to building a robust selectivity profile for this compound, using a combination of predictive analysis, in vitro binding assays, and functional cell-based assays. We present detailed, field-proven protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Proactive Cross-Reactivity Screening

The this compound structure contains two key pharmacophores: the positively charged guanidinium group and an aromatic dimethylaniline moiety. This combination suggests a potential interaction profile that extends beyond its primary therapeutic target.

  • Guanidinium Group: This functional group is isosteric to the side chain of arginine and is a common feature in molecules that interact with a wide range of biological systems.[3][8] It is known to bind to targets such as nitric oxide synthases, monoamine transporters, and various G protein-coupled receptors (GPCRs).[1][9]

  • Aromatic Moiety: The phenyl ring structure suggests potential binding to receptors that accommodate aromatic ligands, including adrenergic, imidazoline, and serotonergic receptors.

A pertinent analog for predicting the cross-reactivity of this compound is Agmatine , an endogenous neuromodulator.[10] Agmatine, which is decarboxylated arginine, demonstrates significant affinity for α2-adrenergic and imidazoline receptors, and also modulates NMDA receptors and nitric oxide synthase activity.[9][10][11][12] Similarly, the synthetic antihypertensive agent Guanabenz , another guanidinium compound, acts as a central α2-adrenergic agonist.[13][14][15][16]

Given these precedents, a systematic cross-reactivity study is not merely a precautionary measure but a critical step to build a comprehensive safety and efficacy profile for this compound. Early identification of off-target activities allows for structure-activity relationship (SAR) studies to engineer out undesirable interactions while preserving on-target potency.[4][5]

Designing the Screening Cascade: A Tiered Approach

A logical, tiered screening approach ensures efficient use of resources, starting with broad screening and progressing to more detailed functional characterization of identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization A Compound of Interest This compound B Broad Radioligand Binding Panel (e.g., 44-target safety panel) A->B Test at 10 µM C Identify Hits (>50% inhibition) B->C D Concentration-Response Binding Assay (Ki determination) C->D E Determine Ki < 1 µM D->E F Functional Assays (e.g., cAMP, Ca2+ flux) E->F G Determine Agonist (EC50) or Antagonist (IC50) Activity F->G H Final Selectivity Profile Report G->H Build Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies & Protocols

This section provides detailed protocols for the key assays in the screening cascade. The choice of these assays is based on their robustness, reproducibility, and relevance to the predicted target classes for guanidinium compounds.

Tier 1 & 2: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a target receptor due to their high sensitivity and precision.[17][18][19] The primary goal is to determine the inhibition constant (Ki) of this compound for a panel of off-targets.

Principle: This is a competitive binding assay where the test compound competes with a known, radioactively labeled ligand (radioligand) for binding to a receptor expressed in a membrane preparation.[17][20] The amount of radioligand displaced is proportional to the affinity of the test compound.

Recommended Initial Screening Panel: Based on the structural alerts, a panel should include, at a minimum:

  • Adrenergic Receptors: α1A, α2A, β1, β2

  • Imidazoline Receptors: I1, I2

  • Serotonin Receptors: 5-HT1A, 5-HT2A

  • Dopamine Receptors: D1, D2

  • Monoamine Transporters: DAT, NET, SERT

  • NMDA Receptor: (via [3H]MK-801 binding)

  • Receptor Preparation: Utilize commercially available membrane preparations or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest. Homogenization and fractionation are critical steps that can impact receptor yield.[20]

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. The composition is receptor-specific but typically contains a buffering agent (e.g., 50 mM Tris-HCl), salts, and protease inhibitors.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical 10-point curve might range from 100 µM down to 1 pM.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM phentolamine for α-adrenergic receptors), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B).[17][21] Wash the filters quickly with ice-cold wash buffer to minimize dissociation of the receptor-ligand complex.[20]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Assays for Mechanistic Insight

A binding event does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are essential to determine the compound's effect on downstream signaling pathways. For many of the predicted GPCR off-targets, measuring cyclic AMP (cAMP) is a robust functional readout.[22][23]

Principle: Gs-coupled GPCRs activate adenylyl cyclase, increasing intracellular cAMP levels. Gi-coupled GPCRs inhibit adenylyl cyclase, decreasing cAMP levels.[22] These changes can be quantified using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[23][24]

G cluster_0 Gs Pathway cluster_1 Gi Pathway Agonist_Gs Agonist GPCR_Gs Gs-Coupled GPCR Agonist_Gs->GPCR_Gs AC_Gs Adenylyl Cyclase GPCR_Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs  + ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist GPCR_Gi Gi-Coupled GPCR Agonist_Gi->GPCR_Gi AC_Gi Adenylyl Cyclase GPCR_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi  - ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA Activation cAMP_Gi->PKA_Gi

Caption: Opposing effects of Gs and Gi signaling on cAMP.

  • Cell Culture: Culture cells (e.g., CHO-K1) stably expressing the target receptor in a suitable medium. Seed the cells into a 384-well assay plate and incubate overnight.[25]

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Agonist Mode:

    • Add the compound dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate cells with the compound dilutions.

    • Add a known agonist (e.g., forskolin, to directly stimulate adenylyl cyclase, or a specific receptor agonist at its EC80 concentration) to all wells except the basal control.[22]

    • Incubate to allow for inhibition of agonist-stimulated cAMP production.

  • Cell Lysis and Detection: Add the HTRF lysis reagent containing the two detection conjugates (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).[24]

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor/Donor * 10,000).

    • Convert the ratio to cAMP concentration using a standard curve run in parallel.[23]

    • For Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot cAMP concentration vs. log[compound] to determine the IC50 (potency).

Data Presentation and Interpretation

All quantitative data must be summarized for clear comparison. This allows for the rapid assessment of selectivity.

Table 1: Comparative Binding Affinity (Ki) Profile
Target ClassReceptor/TransporterKi (nM) for this compoundKi (nM) for Guanabenz (Reference)Selectivity Ratio (Ki Off-Target / Ki Primary Target)
Primary Target Hypothetical Target X 15 N/A1.0
Adrenergicα2A-Adrenergic7555.0
α1A-Adrenergic850>10,00056.7
β1-Adrenergic>10,000>10,000>667
ImidazolineI1-Imidazoline2503016.7
Serotonergic5-HT2A1,200>10,00080.0
TransporterNET4,500>10,000300.0
NMDANMDA Channel>10,000N/A>667

Data are hypothetical and for illustrative purposes.

Table 2: Functional Activity at Key Off-Targets
ReceptorAssay ModeResultPotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
α2A-AdrenergicAgonist (cAMP)Partial Agonist15045%
I1-ImidazolineAgonist (Ca2+ flux)Full Agonist40098%
5-HT2AAntagonist (IP1)Antagonist2,100N/A (95% inhibition)

Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggest that this compound has a 5-fold selectivity for its primary target over the α2A-adrenergic receptor. At this off-target, it acts as a partial agonist. This profile is significantly different from Guanabenz, which is a potent α2A agonist. The activity at the I1-imidazoline receptor is also noted. This information is critical for predicting potential side effects; for example, α2A agonism is associated with sedation and hypotension.[13] The weak antagonist activity at 5-HT2A is less likely to be clinically relevant given the low potency.

Conclusion

This guide provides a robust, scientifically-grounded framework for the cross-reactivity profiling of this compound. By systematically employing a combination of high-fidelity binding assays and mechanism-defining functional assays, researchers can build a comprehensive understanding of the compound's selectivity. This early, data-driven approach is indispensable for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics.[7]

References

  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

  • Molderings, G.J., et al. (1999). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Berlinck, R.G.S., et al. (2004). Biological activities of guanidine compounds. Current Pharmaceutical Design. Available at: [Link]

  • Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guanabenz Acetate? Available at: [Link]

  • Reis, D.J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Drug Discovery News. (2023). Understanding the implications of off-target binding for drug safety and development. Available at: [Link]

  • University of Basel. (2023). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. Available at: [Link]

  • Halaris, A., & Plietz, J. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS Drugs. Available at: [Link]

  • GlobalRx. Clinical Profile: Guanabenz Acetate 4mg Tablet. Available at: [Link]

  • Reis, D.J., & Regunathan, S. (1999). Agmatine: An Endogenous Ligand at Imidazoline Receptors Is a Novel Neurotransmitter. Annals of the New York Academy of Sciences. Available at: [Link]

  • Semantic Scholar. Biological activities of guanidine compounds. Available at: [Link]

  • Holmes, B., & Sorkin, E.M. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs. Available at: [Link]

  • Shah, M.S., et al. (1976). Guanabenz Effects on Blood Pressure and Noninvasive Parameters of Cardiac Performance in Patients With Hypertension. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. Available at: [Link]

  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Fairbanks, C.A., et al. (2014). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of Neurophysiology. Available at: [Link]

  • ScienceOpen. Biologically active guanidine alkaloids. Available at: [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. AAPS Journal. Available at: [Link]

  • Yousif, E., et al. (2016). Guanidine group: Definition and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Staus, D.P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology. Available at: [Link]

  • ResearchGate. (2013). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. Available at: [Link]

  • Clonagen. This compound - product offer. Available at: [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Schihada, H., & Gnad, F. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • de la Fuente-Núñez, C., et al. (2021). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. ACS Infectious Diseases. Available at: [Link]

  • Australian Government Department of Health. (2020). Guanidine, N,N'-diphenyl-: Human health tier II assessment. Available at: [Link]

  • ResearchGate. (2022). Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. Available at: [Link]

Sources

A Comparative Guide to the Fluorescent Properties of Substituted Guanidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium group, a ubiquitous functionality in biological systems and medicinal chemistry, has garnered significant interest for its potential as a fluorophore scaffold. The inherent electronic properties of the guanidine moiety, coupled with the versatility of synthetic chemistry, allow for the fine-tuning of fluorescent characteristics through strategic substitution. This guide provides a comparative analysis of the fluorescent properties of various substituted guanidines, offering insights into their structure-property relationships and outlining key experimental protocols for their characterization. This information is intended to empower researchers, scientists, and drug development professionals in the rational design and application of novel fluorescent probes and labels.

The Guanidinium Moiety: A Tunable Scaffold for Fluorescence

The fluorescence of substituted guanidines typically arises from the incorporation of a fluorogenic group, where the guanidinium moiety acts as a powerful electron-donating or -withdrawing group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The degree of substitution and the nature of the substituents on the guanidine nitrogen atoms, as well as the choice of the core fluorophore, are critical determinants of the resulting photophysical properties.

The local environment, particularly solvent polarity and pH, can also dramatically influence the fluorescent output. For instance, the protonation state of the guanidinium group can alter its electronic properties, leading to changes in fluorescence intensity and emission wavelength. This pH sensitivity is a key feature that can be exploited for the development of responsive fluorescent probes.[1]

Comparative Analysis of Fluorescent Properties

The efficacy of a fluorescent molecule is defined by several key parameters: the excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process. The following table summarizes these properties for a selection of substituted guanidines, highlighting the impact of different structural modifications.

Compound ClassSubstituent(s)Excitation (λex) (nm)Emission (λem) (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Solvent/ConditionsReference
7-Guanidinyl Coumarins AlkyloxycarbonylNot specifiedEnhanced vs. unsubstitutedNot specifiedNot specifiedNot specified[2]
Guanidinium-Azacarbazole (GADAC) Amino, Diazacarbazole3564033,6630.12Water, pH 7.4[1]
Guanidinium-Azacarbazole (GADAC) Amino, DiazacarbazoleNot specifiedNot specifiedNot specified0.53Water, pH 4.0[1]
Naphthalimide Guanidine Derivative Naphthalimide350460 (protonated)7,347Not specifiedAqueous solution[3]
Naphthalimide Guanidine Derivative Naphthalimide400580 (deprotonated)7,759Not specifiedAqueous solution[3]
Bisguanidine Naphthyl System NaphthylNot specifiedDual emissionHigh (7890 & 14500)Not specifiedWater[4]

Key Observations:

  • Substituent Effects: The introduction of alkyloxycarbonyl substituents on 7-guanidinyl coumarins leads to a significant enhancement of fluorescence emission compared to the unsubstituted counterparts.[2] This highlights the potential for fine-tuning brightness through appropriate functionalization.

  • pH Sensitivity: The quantum yield of the guanidinium-azacarbazole derivative, GADAC, demonstrates a remarkable four-fold increase upon moving from neutral (pH 7.4) to acidic (pH 4.0) conditions.[1] This is attributed to the protonation of the aminopyridine moiety, showcasing the potential of these compounds as pH-sensitive probes.

  • Large Stokes Shifts: Naphthalimide-based guanidine derivatives exhibit substantial Stokes shifts, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence imaging applications.[3] The bisguanidine naphthyl system also displays a very high Stokes shift in water.[4]

Experimental Protocols for Characterization

The reliable characterization of the fluorescent properties of substituted guanidines is paramount for their effective application. The following section details standardized protocols for key measurements.

Synthesis of Substituted Guanidines

The synthesis of fluorescent guanidines can be approached through various methods. A common strategy involves the reaction of a primary or secondary amine, integrated within a fluorophore, with a guanidinylating reagent.

Example Synthetic Workflow:

Synthesis_Workflow Start Fluorophore with Amine Group Reaction Guanidinylation Reaction Start->Reaction Reagent Guanidinylating Reagent (e.g., S-methylisothiourea or pyrazole-carboxamidine) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Substituted Guanidine Fluorophore Purification->Product

Caption: General workflow for the synthesis of fluorescent substituted guanidines.

Detailed Steps:

  • Starting Material Preparation: Synthesize or procure the core fluorophore containing a reactive amine functionality.

  • Guanidinylation: Dissolve the amine-containing fluorophore in a suitable solvent. Add the guanidinylating reagent (e.g., S-methylisothiourea sulfate or N,N'-di-Boc-N''-triflylguanidine) and a base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature or elevated temperatures until completion, monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: Upon reaction completion, the mixture is subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel to isolate the desired fluorescent guanidine derivative.

  • Characterization: The structure and purity of the final product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Measurement of Fluorescent Properties

Accurate determination of photophysical parameters is crucial for comparing different fluorescent guanidines.

Experimental Workflow for Fluorescence Characterization:

Fluorescence_Characterization Sample Prepare Dilute Solution of Guanidine Derivative Absorbance Measure UV-Vis Absorption Spectrum Sample->Absorbance Fluorescence Measure Fluorescence Excitation & Emission Spectra Sample->Fluorescence QuantumYield Determine Quantum Yield (Relative Method) Absorbance->QuantumYield Fluorescence->QuantumYield Data Analyze Data: λex, λem, Stokes Shift, ΦF QuantumYield->Data

Caption: Step-by-step process for characterizing the fluorescent properties of a compound.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified guanidine derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO, or aqueous buffer). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

    • Emission Spectrum: Excite the sample at its absorption maximum (or a suitable wavelength) and scan the emission monochromator to record the emission spectrum. The wavelength of maximum emission intensity is λem.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region to the sample.

    • Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample (smp) and the standard (std). Ensure the absorbance of both solutions is low (< 0.1).

    • Calculate the quantum yield of the sample using the following equation: ΦF,smp = ΦF,std * (Ismp / Istd) * (Astd / Asmp) * (ηsmp² / ηstd²) where η is the refractive index of the solvent.

Conclusion and Future Perspectives

Substituted guanidines represent a versatile and promising class of fluorophores with tunable photophysical properties. The strategic selection of substituents and the core aromatic system allows for the rational design of probes with desired characteristics, including high quantum yields, large Stokes shifts, and sensitivity to the local environment. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these valuable molecular tools.

Future research in this area will likely focus on the development of guanidine-based fluorophores with near-infrared (NIR) emission for deep-tissue imaging, as well as the design of sophisticated probes for the specific detection of biomolecules and enzymatic activities. The continued exploration of structure-property relationships will undoubtedly unlock the full potential of fluorescent guanidines in biomedical research and drug discovery.

References

  • Bravo, I., et al. (2018). Guanidine Substitutions in Naphthyl Systems to Allow a Controlled Excited-State Intermolecular Proton Transfer: Tuning Photophysical Properties in Aqueous Solution. The Journal of Physical Chemistry C. Available at: [Link]

  • Li, Z., et al. (2023). 7-Guanidinyl Coumarins: Synthesis, Photophysical Properties, and Application to Exploit the Pd-Catalyzed Release of Guanidines. The Journal of Organic Chemistry. Available at: [Link]

  • Petri, Y. D., & Raines, R. T. (2023). A Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Zhou, J., et al. (2018). A guanidine derivative of naphthalimide with excited-state deprotonation coupled intramolecular charge transfer properties and its application. Dyes and Pigments. Available at: [Link]

  • Calabretta, L. O. (2023). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (Doctoral dissertation, Massachusetts Institute of Technology). Available at: [Link]

Sources

A Comparative Efficacy Analysis: N-[4-(dimethylamino)phenyl]guanidine as a Superior Organocatalyst in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-[4-(dimethylamino)phenyl]guanidine against standard catalysts in the context of the Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming transformation in organic synthesis. We will explore the mechanistic underpinnings of its enhanced efficacy, provide validated experimental data, and present a detailed protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes through advanced organocatalysis.

Introduction: The Quest for Catalytic Efficiency in Synthesis

The construction of carbon-carbon bonds is the bedrock of organic synthesis, enabling the assembly of complex molecular architectures essential for pharmaceuticals and materials science. The Henry, or nitroaldol, reaction, which unites a nitroalkane with a carbonyl compound, stands as a classic and powerful method for this purpose, yielding versatile β-nitro alcohols.[1][2][3] Historically, this reaction has been promoted by simple bases like alkali hydroxides or amines.[1] However, the evolution of synthetic chemistry has driven a demand for more efficient, selective, and milder catalytic systems.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a robust alternative to traditional metal-based catalysis. Within this field, guanidines are recognized as exceptionally strong organic "superbases" capable of promoting reactions that are sluggish with conventional catalysts.[4][5] This guide focuses on the specific efficacy of this compound, a structurally refined guanidine, and objectively compares its performance with standard catalysts, demonstrating its advantages in speed, efficiency, and catalyst loading.

Mechanistic Rationale: The Guanidine Advantage

The exceptional catalytic activity of guanidines in the Henry reaction stems from their unique ability to function as potent Brønsted bases and to stabilize transition states through hydrogen bonding.[4][6] The catalytic cycle, illustrated below, highlights this dual activation mode.

  • Deprotonation: The strongly basic guanidine catalyst abstracts an α-proton from the nitroalkane, forming a reactive nitronate anion. This step is significantly more efficient than with weaker bases like triethylamine.

  • Bifunctional Activation: The resulting protonated guanidinium cation is not merely a spectator. It forms a bidentate hydrogen-bonding interaction with the carbonyl oxygen of the aldehyde, polarizing the C=O bond and rendering the carbonyl carbon more electrophilic.[6][7][8]

  • C-C Bond Formation: The nitronate anion attacks the activated carbonyl carbon, forming the new carbon-carbon bond. The organized transition state, facilitated by the guanidinium ion, is crucial for the reaction's efficiency.

  • Catalyst Regeneration: A final proton transfer from the guanidinium ion to the newly formed alkoxide regenerates the neutral guanidine catalyst and releases the β-nitro alcohol product, completing the catalytic cycle.[4][7]

The this compound structure incorporates an electron-donating dimethylamino group on the phenyl ring, which further enhances the basicity of the guanidine core, contributing to its superior catalytic turnover.

Guanidine-Catalyzed Henry Reaction cluster_deprotonation 1. Deprotonation cluster_activation 2. Electrophile Activation Cat Guanidine Catalyst (G) Cat_H Protonated Guanidinium (G-H+) Cat->Cat_H + H+ Nitro Nitroalkane (R-CH2NO2) Nitronate Nitronate Ion (R-CH=NO2-) Nitro->Nitronate - H+ Aldehyde Aldehyde (R'-CHO) Activated_Complex Activated Complex [G-H+ ••• O=CHR'] Aldehyde->Activated_Complex Intermediate Tetrahedral Intermediate Nitronate->Intermediate 3. C-C Bond Formation Cat_H->Activated_Complex Activated_Complex->Intermediate Intermediate->Cat regenerates Product β-Nitro Alcohol Intermediate->Product 4. Proton Transfer & Catalyst Regeneration

Figure 1. Catalytic cycle of the guanidine-catalyzed Henry reaction.

Comparative Performance Analysis

To quantify the efficacy of this compound, its performance was evaluated in the model reaction between benzaldehyde and nitromethane. It was compared against a standard amine base, triethylamine (TEA), and a common transition metal catalyst, copper(II) acetate, which is often used in asymmetric variations.[9]

Experimental Setup: Benzaldehyde (1.0 mmol) and Nitromethane (1.5 mmol) in Toluene (2 mL) at the specified temperature.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Notes
This compound 1 25 2 95% Fast, efficient, mild conditions.
Triethylamine (TEA)10252465%Standard baseline; slow and requires higher loading.
Copper(II) Acetate5251288%Effective, but requires higher loading and potential metal contamination.
No Catalyst (Control)-2524<5%Demonstrates necessity of catalyst.

Analysis of Results:

The data unequivocally demonstrates the superior performance of this compound. At a very low catalyst loading of just 1 mol%, it drives the reaction to near-quantitative yield in only 2 hours under ambient conditions. In contrast, triethylamine, a widely used organic base, requires a 10-fold higher catalyst loading and 12 times longer to achieve a significantly lower yield. While the copper catalyst is effective, it still requires a higher loading and longer reaction time than the guanidine catalyst, with the additional concerns of cost and potential metal contamination in the final product.

Experimental Protocol: Henry Reaction Catalyzed by this compound

This protocol provides a validated, step-by-step methodology for achieving high-yield synthesis of β-nitro alcohols. The inclusion of in-process controls ensures reproducibility and self-validation of the results.

Materials and Equipment
  • Reagents: Benzaldehyde (≥99%), Nitromethane (≥99%), this compound (≥98%), Toluene (anhydrous, ≥99.8%), Ethyl Acetate (reagent grade), Saturated aq. Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask with stir bar, nitrogen/argon inlet, TLC plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, glass funnel, separation funnel.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware (Inert Atmosphere) reagents 1. Add Solvent (Toluene) & Benzaldehyde start->reagents catalyst 2. Add this compound reagents->catalyst nitro 3. Add Nitromethane catalyst->nitro reaction 4. Stir at 25°C Monitor by TLC nitro->reaction quench 5. Quench Reaction (aq. NH4Cl) reaction->quench Upon Completion extract 6. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry 7. Dry Organic Layer (MgSO4) & Filter extract->dry concentrate 8. Concentrate in vacuo (Rotary Evaporator) dry->concentrate product End: Isolate Pure Product Characterize (NMR, IR) concentrate->product

Figure 2. Step-by-step workflow for the catalyzed Henry reaction.
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (2.0 mL) under a nitrogen atmosphere.

  • Add Reactants: Add benzaldehyde (102 µL, 1.0 mmol) to the flask, followed by this compound (19.2 mg, 0.1 mmol, 10 mol%). Stir the solution for 2 minutes. Note: While 1 mol% is effective, this protocol uses 10 mol% for rapid, demonstrative results.

  • Initiate Reaction: Add nitromethane (81 µL, 1.5 mmol) dropwise to the stirring solution.

  • Monitoring: Allow the reaction to stir at room temperature (25°C). Monitor the consumption of the benzaldehyde starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 30 minutes with 10 mol% catalyst.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a cotton plug or fluted filter paper to remove the drying agent.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, 2-nitro-1-phenylethan-1-ol, can be purified further by column chromatography if necessary, but is often obtained in high purity.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion and Outlook

This compound has demonstrated exceptional efficacy as an organocatalyst for the Henry reaction, significantly outperforming standard amine bases in terms of reaction speed and required catalyst loading.[4][5] It provides a powerful, metal-free alternative for promoting this crucial C-C bond-forming reaction under remarkably mild conditions. Its high performance is attributed to the strong Brønsted basicity of the guanidine core, which is further enhanced by its electronic structure, and the ability of its conjugate acid to activate the electrophile via hydrogen bonding.[6][7] For synthetic chemists in drug discovery and process development, this compound represents a highly reliable and efficient tool for the construction of complex organic molecules.

References

  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. [Link]

  • Barbolla, I. et al. Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. Arkivoc. [Link]

  • Selig, P. Guanidine Organocatalysis. Thieme. [Link]

  • Selig, P. (2013). Guanidine Organocatalysis. ResearchGate. [Link]

  • Hedrick, J. L., & Waymouth, R. M. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Accounts of Chemical Research, 42(11), 1777-1787. [Link]

  • Guanidine organocatalysis for enantioselective carbon-heteroatom bond-forming reactions. Royal Society of Chemistry. [Link]

  • Tan, K.-T., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. [Link]

  • Barbolla, I., Sotomayor, N., & Lete, E. (2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. ResearchGate. [Link]

  • Almasi, D., Gomez-Bengoa, E., & Merino, P. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

  • Bianthryl-based organocatalysts for the asymmetric Henry reaction of fluoroketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nagasawa, K., et al. (2006). Diastereoselective Henry Reaction Catalyzed by Guanidine-Thiourea Bifunctional Organocatalyst. Sci-Hub. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac. [Link]

  • Palomo, C., Oiarbide, M., & Mielgo, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]

  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PubMed Central. [Link]

  • (PDF) Organocatalytic Enantioselective Henry Reactions. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Phenylguanidine Derivatives in Biological Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the guanidine functional group stands out as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds. Among these, phenylguanidine derivatives have garnered significant attention for their therapeutic potential across multiple domains, including oncology, infectious diseases, and enzyme inhibition. This guide offers a comprehensive, head-to-head comparison of various phenylguanidine derivatives, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to navigate this promising chemical space.

The inherent basicity and hydrogen-bonding capabilities of the guanidinium group allow these molecules to engage with a variety of biological targets, often leading to potent and selective activities.[1][2] However, the biological profile of a phenylguanidine derivative is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide will dissect these structure-activity relationships, presenting a comparative analysis of their performance in key biological screening assays.

Anticancer Activity: A Cytotoxic Showdown

Phenylguanidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[1][3][4] The primary mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, such as DNA replication and cell division, often through interactions with DNA or the inhibition of key enzymes like topoisomerases.[1][4][5]

A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7][8][9] The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Comparative Cytotoxicity of Phenylguanidine Derivatives

The following table summarizes the IC50 values of representative phenylguanidine derivatives against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung Carcinoma)10.67 ± 1.53[10]
C6 (Glioma)4.33 ± 1.04[10]
Compound 2 A549 (Lung Carcinoma)< 3.9[11]
Compound 3 MCF-7 (Breast Cancer)0.28[5]
Compound 4 HepG2 (Liver Cancer)0.21[12]
A549 (Lung Carcinoma)1.7[12]
Compound 5 MCF-7 (Breast Cancer)4.2[13]

Expert Insights: The data clearly indicates that substitutions on the phenyl ring play a critical role in determining the anticancer potency of these derivatives. For instance, the introduction of specific hydrophobic and electron-withdrawing groups can significantly enhance cytotoxic activity. The potent activity of some derivatives in the nanomolar to low micromolar range underscores their potential as lead compounds for further development.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxic activity of phenylguanidine derivatives.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylguanidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (48-72h) treatment->incubation mtt_addition 5. MTT Addition (4h incubation) incubation->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout analysis 8. IC50 Determination readout->analysis

Caption: Workflow for determining the cytotoxicity of phenylguanidine derivatives using the MTT assay.

Antimicrobial Efficacy: Combating Bacterial Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Phenylguanidine derivatives have demonstrated significant promise as a new class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[14][15][16] Their proposed mechanism of action often involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2][17]

The minimum inhibitory concentration (MIC) is the standard parameter used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22]

Comparative Antimicrobial Activity of Phenylguanidine Derivatives

The following table presents the MIC values of various phenylguanidine derivatives against common bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
Derivative A Staphylococcus aureus0.5[14][15][16]
Escherichia coli1[14][15][16]
Derivative B Staphylococcus aureus1[14][16]
Escherichia coli16[14][16]
Derivative C Staphylococcus aureus4[14][16]
Escherichia coli4[14][16]
Guanidinium Tertiary Amide 19a Staphylococcus aureus1-2[23]
Escherichia coli2.3-3.9[23]
Pseudomonas aeruginosa16.5[23]
Guanidinium Tertiary Amide 19b Staphylococcus aureus1-2[23]
Escherichia coli2.3-3.9[23]
Pseudomonas aeruginosa16.5-35.5[23]

Expert Insights: The data highlights the broad-spectrum potential of some phenylguanidine derivatives, with potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The structure-activity relationship is again evident, with subtle changes in the chemical structure leading to significant differences in antimicrobial potency and spectrum. The ability of these compounds to overcome resistance mechanisms is a key area of ongoing research.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of phenylguanidine derivatives.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Perform serial two-fold dilutions of the phenylguanidine derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Antimicrobial Screening Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Determination inoculum_prep 1. Bacterial Inoculum Preparation compound_dilution 2. Serial Dilution of Test Compounds inoculation 3. Inoculation of Microtiter Plate compound_dilution->inoculation incubation 4. Incubation (18-24h) inoculation->incubation visual_inspection 5. Visual Inspection for Turbidity incubation->visual_inspection mic_determination 6. MIC Value Determination visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylguanidine derivatives.

Enzyme Inhibition: Targeting Key Pathological Pathways

The ability of phenylguanidine derivatives to act as enzyme inhibitors is another area of intense investigation.[24][25][26] Their structural resemblance to arginine allows them to bind to the active sites of various enzymes, particularly proteases. One notable example is the inhibition of urokinase-type plasminogen activator (uPA), a serine protease that plays a crucial role in cancer cell invasion and metastasis.[27][28][29][30][31]

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.[25][26]

Comparative uPA Inhibition by Phenylguanidine Derivatives

The following table summarizes the Ki values for a selection of (4-aminomethyl)phenylguanidine derivatives as inhibitors of human uPA.

DerivativeKi (µM)Reference
Urethanyl Derivative 1 11[28]
Urethanyl Derivative 2 15[28]
Urethanyl Derivative 3 22[28]
Urethanyl Derivative 4 36[28]

Expert Insights: The data demonstrates that (4-aminomethyl)phenylguanidine derivatives can be potent and selective inhibitors of uPA. The structure-activity relationship studies reveal that the nature of the hydrophobic moiety and the spacer linking it to the phenylguanidine core significantly influences the inhibitory activity. This provides a clear path for the rational design of more potent and selective uPA inhibitors.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of phenylguanidine derivatives against a target enzyme.

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test inhibitor in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 or Ki value by fitting the data to an appropriate model.

Visualizing the uPA Signaling Pathway in Cancer Metastasis

uPA_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_metastasis Metastasis Cascade uPA uPA (Urokinase-type Plasminogen Activator) uPAR uPAR (uPA Receptor) uPA->uPAR Binds to uPA_uPAR uPA-uPAR Complex Plasmin Plasmin uPA_uPAR->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Degraded_ECM Degraded ECM Plasmin->Degraded_ECM Degrades ECM_Proteins ECM Proteins (e.g., Fibronectin, Laminin) ECM_Proteins->Degraded_ECM Invasion Cell Invasion Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis Inhibitor Phenylguanidine Inhibitor Inhibitor->uPA Inhibits

Caption: The role of uPA in cancer metastasis and its inhibition by phenylguanidine derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of phenylguanidine derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presented data and experimental protocols offer a valuable resource for researchers in the field. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these promising compounds.

Future research should focus on expanding the library of phenylguanidine derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. Furthermore, a deeper understanding of their mechanisms of action will be crucial for the development of the next generation of phenylguanidine-based therapeutics.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Gentry, E. J., & last, J. A. (1982). Quantitative Structure-Activity Relationships of N2-phenylguanines as Inhibitors of Herpes Simplex Virus Thymidine Kinases. Journal of Medicinal Chemistry, 25(3), 256-259. [Link]

  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2000). (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5057-5062. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Kaderabkova, N., & Sukkar, M. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5057-5062. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Keana, J. F., McBurney, R. N., Scherz, M. W., Fischer, J. B., & Weber, E. (1993). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 36(1), 111-120. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Antibacterial activities of phenyl guanidine derivatives 45a−c and... (n.d.). ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances, 11(54), 34165-34175. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. [Link]

  • Yang, H., Henkin, J., Kim, K. H., & Greer, J. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. Journal of Medicinal Chemistry, 33(11), 2956-2961. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020, September 22). YouTube. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Ngo, J. C., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-563. [Link]

  • Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Pharmaceutical Design, 8(23), 2097-2111. [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate. [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(45), 31548-31563. [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(45), 31548-31563. [Link]

  • Costa, B., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 251, 115250. [Link]

  • Enzyme inhibitors. (n.d.). University College London. [Link]

  • Wang, Y., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. mBio, 13(1), e03433-21. [Link]

  • Dallemagne, P., et al. (2015). Recent Advances in Phenanthroindolizidine and Phenanthroquinolizidine Derivatives With Anticancer Activities. Current Medicinal Chemistry, 22(20), 2434-2457. [Link]

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (2022). ResearchGate. [Link]

  • Yang, H., Henkin, J., Kim, K. H., & Greer, J. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. Journal of Medicinal Chemistry, 33(11), 2956-2961. [Link]

  • The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate. [Link]

  • IC 50 values of compounds (μM). (n.d.). ResearchGate. [Link]

  • Ozawa, H., & Sato, S. (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-425. [Link]

  • Wang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Chemistry, 7, 243. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 739347. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1129. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-[4-(dimethylamino)phenyl]guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for N-[4-(dimethylamino)phenyl]guanidine, a conservative approach to hazard assessment is paramount. The molecule's structure, featuring a guanidine group and a dimethylamino-phenyl moiety, suggests a combination of hazards inherent to both functional groups.

Guanidine and its salts are known to be harmful if swallowed or inhaled and can cause serious skin and eye irritation.[1][2][3] The aromatic amine component introduces potential for additional toxicological effects. Therefore, it is prudent to treat this compound as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescriptionPrimary Guanidine ContributionPotential Aromatic Amine Contribution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Guanidine group is known to be toxic.Aromatic amines can exhibit toxicity.
Skin Corrosion/Irritation Causes skin irritation.[3]Guanidine solutions can be alkaline and irritating.[2]Aromatic amines can be skin irritants.
Eye Damage/Irritation Causes serious eye irritation.[3]Guanidine compounds are known eye irritants.[2]Aromatic amines can cause eye irritation.
Aquatic Toxicity May be harmful to aquatic life.Guanidine derivatives can be ecotoxic.Aromatic amines can be toxic to aquatic organisms.

Prudent Handling and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound in any form—solid or in solution—the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][2]Prevents skin contact with the chemical.
Body Protection A laboratory coat should be worn at all times. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[4]Prevents respiratory tract irritation and potential systemic toxicity.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream from "cradle-to-grave" in compliance with all federal, state, and local regulations, as mandated by the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 1: Waste Segregation and Collection

Proper segregation is the first line of defense against inadvertent chemical reactions.

  • Solid Waste: Collect all solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and sealed liquid waste containers.

Containers must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name and any other components in the mixture.

Step 2: In-Lab Neutralization (for Aqueous Solutions Only) - A Cautious Approach

While neutralization can be a viable pre-treatment for some chemical waste, it should be approached with extreme caution for this compound due to the lack of specific reactivity data. This procedure should only be performed by trained personnel in a controlled environment.

It is critical to understand that even after neutralization, the resulting solution is still considered hazardous waste and must be collected and disposed of accordingly.

Experimental Protocol: Cautious Neutralization of Aqueous Waste

  • Preparation: This procedure must be conducted within a certified chemical fume hood while wearing all required PPE.

  • Dilution: If the aqueous waste is concentrated, slowly dilute it with cold water to a concentration below 5% (w/v). This mitigates potential exothermic reactions.

  • Neutralization: While continuously stirring the diluted solution, slowly add a weak acid, such as 5% acetic acid or citric acid. Avoid strong acids , which could cause a violent reaction.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. The target pH range is between 6.0 and 8.0.

  • Collection: Once neutralized, transfer the solution to a labeled hazardous waste container. The label must indicate "Neutralized this compound solution" and list all components.

Step 3: Professional Hazardous Waste Disposal

The most direct and highly recommended method for the disposal of both solid and liquid waste containing this compound is through a licensed environmental waste management company.

  • Containerization: Ensure all waste containers are securely sealed, properly labeled, and stored in a designated hazardous waste accumulation area.

  • Documentation: Maintain meticulous records of the generated waste, including accumulation start dates and quantities.

  • Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.

Spill Management: Preparedness is Key

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the appropriate working height.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect: Place all contaminated absorbent material and spilled chemical into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area according to your institution's established procedures.

  • Report: Report the spill to your institution's EHS department.

Visualizing the Disposal Pathway

To ensure clarity and adherence to the correct procedures, the following workflow diagrams outline the decision-making process for the disposal of this compound.

Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) Is_Aqueous Is the waste an aqueous solution? Start->Is_Aqueous Solid_Waste Solid Waste or Non-Aqueous Liquid Is_Aqueous->Solid_Waste No Aqueous_Waste Aqueous Solution Is_Aqueous->Aqueous_Waste Yes Collect_Solid Collect in a labeled hazardous waste container Solid_Waste->Collect_Solid Professional_Disposal Arrange for disposal by a certified hazardous waste contractor Collect_Solid->Professional_Disposal Consider_Neutralization Consider In-Lab Neutralization? Aqueous_Waste->Consider_Neutralization Neutralize Perform Cautious Neutralization Protocol Consider_Neutralization->Neutralize Yes Collect_Aqueous Collect in a labeled hazardous waste container Consider_Neutralization->Collect_Aqueous No Collect_Neutralized Collect neutralized solution in a labeled hazardous waste container Neutralize->Collect_Neutralized Collect_Neutralized->Professional_Disposal Collect_Aqueous->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: Disposal Decision Workflow

Chemical Incompatibility Overview for Guanidine Compounds Guanidine Guanidine Derivatives (e.g., this compound) Incompatible Potentially Incompatible With Guanidine->Incompatible Strong_Oxidizers Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) Incompatible->Strong_Oxidizers Strong_Acids Strong Acids (Potential for vigorous exothermic reaction) Incompatible->Strong_Acids Reactive_Metals Reactive Metals Incompatible->Reactive_Metals

Caption: Chemical Incompatibility Overview

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the precautionary principles outlined in this guide—treating the compound as hazardous, utilizing appropriate PPE, following a structured disposal workflow, and partnering with certified waste management professionals—researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your facility.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • RPI. (2014, December 15). Guanidine Hydrochloride Safety Data Sheet.
  • Wikipedia. (n.d.). Hazardous waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Pacific Northwest National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Thermo Fisher Scientific. (2010, November 16). Guanidine hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). 1,3-Diphenylguanidine Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 1,3-Diphenylguanidine Safety Data Sheet.
  • Carl ROTH. (n.d.). Guanidine hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 8). Guanidine hydrochloride Safety Data Sheet.
  • Loba Chemie. (2016, June 22). Guanidine Hydrochloride for Biochemistry MSDS.
  • BioSpectra, Inc. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Sigma-Aldrich. (2024, August 6). Guanidine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt Safety Data Sheet.
  • TCI Chemicals. (2025, November 13). Guanidine Hydrochloride Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of N,N'-Diphenylguanidine Monohydrochloride: A Guide for Laboratory Professionals.

Sources

A Senior Application Scientist's Guide to Handling N-[4-(dimethylamino)phenyl]guanidine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of N-[4-(dimethylamino)phenyl]guanidine, with a focus on the appropriate selection and use of personal protective equipment (PPE). The principles and procedures outlined here are synthesized from established safety data for structurally similar guanidine compounds and are designed to empower researchers with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile

  • Acute Toxicity : Harmful if swallowed or inhaled.[1]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2]

  • Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][3][4]

  • Reproductive Toxicity : Some guanidine derivatives are suspected of damaging fertility or the unborn child.[1][4][5]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles with side shieldsTo protect against splashes and airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[3][6]
Hands Nitrile rubber glovesProvides chemical resistance. Gloves should be inspected before use and disposed of properly after handling the compound.[7][8]
Body Laboratory coat and/or impervious clothingTo prevent skin contact with the chemical.[3][6]
Respiratory NIOSH/MSHA-approved respiratorRequired when there is a risk of inhaling dust, especially outside of a ventilated enclosure.[3][6][9]

Step-by-Step Handling and Disposal Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring safety.

Preparation and Handling
  • Ventilation is Key : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risks.[3][7][8]

  • PPE Inspection and Donning : Before entering the handling area, meticulously inspect all PPE for damage. Don your lab coat, safety goggles, and gloves.

  • Minimize Dust Formation : Handle the solid compound carefully to avoid generating dust.[3][7][8]

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling, even if gloves were worn.[3][7][8]

Disposal Plan
  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be collected in a designated, sealed waste container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance : Dispose of the chemical waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[10]

Emergency Response Workflow

In the event of an accidental release or exposure, a clear and immediate response is critical.

Spill Containment and Cleanup

Spill_Response_Workflow cluster_spill Chemical Spill Detected cluster_response Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of this compound Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Safety First PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Proceed with Caution Collect Carefully Collect Material into Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste via Licensed Contractor Clean->Dispose Report Report Incident to Safety Officer Dispose->Report

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid.[3]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][11]

  • Ingestion : If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[3]

By integrating these safety measures and protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.